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2-Amino-4-chloro-5-hydroxybenzoic acid Documentation Hub

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  • Product: 2-Amino-4-chloro-5-hydroxybenzoic acid
  • CAS: 1823315-66-7

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 2-Amino-4-chloro-5-hydroxybenzoic Acid

This guide provides an in-depth technical analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid , a specialized intermediate critical to the synthesis of next-generation antifungal agents. Executive Summary 2-Amino-4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid , a specialized intermediate critical to the synthesis of next-generation antifungal agents.

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 1823315-66-7) is a tri-substituted benzoic acid derivative characterized by a unique electronic "push-pull" system involving an electron-donating hydroxyl group and an electron-withdrawing chlorine atom.[1] It serves as a pivotal Pharmacophore Building Block (PBB), most notably as the key intermediate in the synthesis of Albaconazole , a broad-spectrum triazole antifungal and potential neuroprotectant.

This guide dissects its solid-state properties, solution-phase behavior, and synthetic utility, providing researchers with the data necessary to optimize reaction yields and analytical methods.

Chemical Identity & Molecular Architecture

The molecule features a benzene core substituted at the 1, 2, 4, and 5 positions. The juxtaposition of the amino (C2) and carboxyl (C1) groups creates an anthranilic acid scaffold, while the 4-chloro and 5-hydroxy substituents modulate its lipophilicity and redox potential.

Table 1: Core Identifiers
PropertySpecification
Chemical Name 2-Amino-4-chloro-5-hydroxybenzoic acid
CAS Number 1823315-66-7
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Monoisotopic Mass 187.00 g/mol
SMILES Nc1cc(O)c(Cl)cc1C(=O)O
Key Derivative Methyl ester hydrochloride (CAS: 1113049-83-4)

Physicochemical Properties[8][9][10][11]

Electronic State & Ionization (pKa)

Understanding the ionization state is critical for HPLC method development and solubility optimization. The molecule possesses three ionizable centers, leading to complex zwitterionic behavior in aqueous media.

  • pKa₁ (Carboxyl): ~2.5 – 3.0. The electron-withdrawing chlorine at C4 increases acidity relative to anthranilic acid.

  • pKa₂ (Aniline): ~4.5 – 5.0. The amino group is weakly basic. At physiological pH (7.4), this group is largely uncharged.

  • pKa₃ (Phenol): ~9.5 – 10.0. The 5-hydroxy group deprotonates at high pH.

Dominant Species at pH 7.0: Mono-anion (Carboxylate COO-, Amine NH2, Phenol OH).

Solubility & Lipophilicity
  • LogP (Predicted): ~1.6 – 1.8. The chlorine atom enhances lipophilicity, counteracting the hydrophilicity of the hydroxyl and carboxyl groups.

  • Solubility Profile:

    • Water: Low (Sparingly soluble due to crystal lattice energy and zwitterionic potential).

    • Acidic Media (0.1N HCl): Soluble (Protonation of amine forms the cation).

    • Basic Media (0.1N NaOH): Highly Soluble (Deprotonation of carboxyl and phenol forms dianion).

    • Organic Solvents: Moderate solubility in DMSO, Methanol, and Ethanol.

Synthetic & Metabolic Pathways

The synthesis of 2-Amino-4-chloro-5-hydroxybenzoic acid typically follows a reduction pathway from nitro-substituted precursors. Its primary utility lies in its condensation with chiral aminoalcohols to form the amide backbone of Albaconazole.

Experimental Workflow: Synthesis Logic

The following diagram illustrates the reduction logic from the nitro-precursor and the subsequent coupling reaction.

SynthesisPath Precursor 4-Chloro-5-hydroxy- 2-nitrobenzoic acid (CAS: 1113049-82-3) Reduction Reduction (H2/Pd-C or Fe/HCl) Precursor->Reduction Nitro reduction Target 2-Amino-4-chloro- 5-hydroxybenzoic acid (CAS: 1823315-66-7) Reduction->Target Yields Amine Coupling Amide Coupling (DCC/HOBt) Target->Coupling + Aminoalcohol Albaconazole Albaconazole Intermediate Coupling->Albaconazole Amide Bond Formation AminoAlcohol Chiral Aminoalcohol (Albaconazole Precursor) AminoAlcohol->Coupling

Figure 1: Synthetic pathway from nitro-precursor to Albaconazole intermediate.[2][3][4]

Analytical Characterization Protocols

For quality control (QC) and purity analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains carboxylate protonation for peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenolic absorption).

Mass Spectrometry (MS) Fingerprint
  • Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.

  • Isotope Pattern: The presence of a single Chlorine atom confers a distinct isotope signature.

    • M+H (Positive Mode): m/z ~188.0

    • M+2+H: m/z ~190.0 (Intensity approx. 33% of M+H due to ³⁷Cl natural abundance).

    • Fragmentation: Loss of CO₂ (M-44) and NH₃ are common fragmentation pathways.

Analytical Logic Diagram

AnalyticalWorkflow cluster_detection Dual Detection Sample Sample: Crude Reaction Mix Prep Sample Prep: Dissolve in DMSO/MeOH (1:1) Sample->Prep HPLC HPLC Separation (C18 Column, Acidic Mobile Phase) Prep->HPLC UV UV-Vis (254/280 nm) Purity % HPLC->UV MS MS (ESI+) Identity Confirmation HPLC->MS Result Validated CoA (Purity > 98%) UV->Result MS->Result Check Cl Isotope Pattern

Figure 2: QC workflow for identifying 2-Amino-4-chloro-5-hydroxybenzoic acid.

Stability & Handling Guidelines

Oxidation Sensitivity

The 5-hydroxy (phenolic) group combined with the 2-amino (aniline) group makes this compound susceptible to oxidation, particularly in solution or when exposed to light.

  • Risk: Formation of quinone-imines or oxidative dimerization (darkening of solid).

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Solutions should be prepared fresh and protected from light (amber glassware).

Thermal Stability
  • Melting Point: Typically >200°C (with decomposition).

  • Decarboxylation: Like many ortho-amino benzoic acids, thermal stress can induce decarboxylation to form 3-chloro-4-hydroxyaniline. Avoid prolonged heating above 60°C during drying processes.

References

  • PubChem Compound Summary. (n.d.). 2-Amino-4-chloro-5-hydroxybenzoic acid (Related Isomers & Derivatives). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (2024). Albaconazole Impurities and Intermediates: 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride.[1][5][6] Retrieved from [Link]

  • Sorbera, L.A., et al. (2003). Albaconazole: Triazole Antifungal.[6] Drugs of the Future, 28(6), 529. (Contextualizes the use of the intermediate in Albaconazole synthesis).

Sources

Exploratory

2-Amino-4-chloro-5-hydroxybenzoic acid CAS number and molecular weight

Executive Summary & Chemical Identity 2-Amino-4-chloro-5-hydroxybenzoic acid is a highly specialized anthranilic acid derivative acting as a critical pharmacophore in the synthesis of next-generation antifungal agents, m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Amino-4-chloro-5-hydroxybenzoic acid is a highly specialized anthranilic acid derivative acting as a critical pharmacophore in the synthesis of next-generation antifungal agents, most notably Albaconazole .[1] Its structural uniqueness lies in the specific regiochemistry of the chlorine and hydroxyl substituents, which impart distinct electronic properties essential for binding affinity in triazole-based drug targets.

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthetic pathways, and role as a high-value intermediate in pharmaceutical development.

Chemical Identification Data
PropertySpecification
Chemical Name 2-Amino-4-chloro-5-hydroxybenzoic acid
CAS Number (Free Acid) 1823315-66-7
CAS Number (Methyl Ester HCl) 1113049-83-4
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Synonyms 4-Chloro-5-hydroxyanthranilic acid; 2-Amino-4-chloro-5-hydroxybenzoate
SMILES Nc1cc(Cl)c(O)cc1C(=O)O
Appearance Off-white to pale yellow crystalline solid

Physicochemical Profile & Scaffold Analysis

The compound features a benzoic acid core substituted with an amino group at the ortho position (anthranilic acid motif), a chlorine atom at the para position relative to the amine, and a hydroxyl group at the meta position.

Structural Significance
  • Zwitterionic Character: The presence of both a basic amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ) allows the molecule to exist as a zwitterion at neutral pH, influencing its solubility profile and purification strategies.
  • Electronic Effects: The electron-withdrawing chlorine atom at position 4 increases the acidity of the phenolic hydroxyl at position 5, while the electron-donating amino group activates the ring, making it susceptible to oxidative degradation if not stored properly.

  • Chelation Potential: The ortho-amino carboxylic acid motif is a known bidentate ligand, capable of coordinating with metal ions (e.g., Cu²⁺, Fe³⁺), which necessitates the use of high-purity water and non-metallic reactors during scale-up.

Predicted Properties
  • pKa (Carboxyl): ~2.5 – 3.0

  • pKa (Amine): ~4.5 – 5.0

  • pKa (Phenol): ~8.5 – 9.0

  • LogP: ~1.2 (Moderate lipophilicity, highly pH dependent)

  • Solubility: Low in water (neutral pH); High in alkaline (NaOH) or acidic (HCl) aqueous solutions; Soluble in DMSO, Methanol.

Synthetic Routes & Manufacturing Protocols

The synthesis of 2-Amino-4-chloro-5-hydroxybenzoic acid typically proceeds via a Nitro-Reduction Pathway . This approach ensures regioselectivity and minimizes the formation of dechlorinated impurities.

Core Synthesis Pathway (Albaconazole Intermediate Route)

The industrial preparation often utilizes the methyl ester form to protect the carboxylic acid during the reduction step, followed by hydrolysis.

Step 1: Precursor Preparation

Starting Material: Methyl 4-chloro-5-hydroxy-2-nitrobenzoate (CAS 1113049-82-3).

  • Rationale: Starting with the nitro-analog ensures the nitrogen is introduced before the sensitive amino group is formed, preventing oxidation.

Step 2: Selective Reduction

Reaction: Reduction of the nitro group to the amine.

  • Reagents: Iron powder/Ammonium Chloride (Fe/NH₄Cl) or Catalytic Hydrogenation (H₂/Pd-C).

  • Conditions: Reflux in Ethanol/Water (Fe reduction) or Ambient temp/pressure (Hydrogenation).

  • Critical Control Point: Monitor for dechlorination (loss of Cl at C4). Mild reducing agents like Fe/NH₄Cl are preferred over Pd/C if dechlorination is observed.

Step 3: Hydrolysis (Deprotection)

Reaction: Conversion of the methyl ester to the free acid.

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in THF/Water.

  • Protocol:

    • Dissolve the amino-ester in THF/Water (1:1).

    • Add 2.5 eq LiOH slowly at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Acidify carefully with 1N HCl to pH 3–4 to precipitate the zwitterionic product.

    • Filter and wash with cold water.[2][3]

Synthesis Workflow Diagram

SynthesisPathway Start Methyl 4-chloro-5-hydroxy- 2-nitrobenzoate (CAS 1113049-82-3) Step1 Nitro Reduction (Fe / NH4Cl / EtOH) Start->Step1 Selective Reduction Intermediate Methyl 2-amino-4-chloro- 5-hydroxybenzoate (CAS 1113049-83-4 HCl salt) Step1->Intermediate Yield: ~85-90% Step2 Ester Hydrolysis (LiOH / THF / H2O) Intermediate->Step2 Deprotection Product 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS 1823315-66-7) Step2->Product Acidification to pH 4

Figure 1: Step-wise synthetic pathway from the nitro-precursor to the target free acid.

Analytical Characterization & Quality Control

Ensuring the purity of this intermediate is vital for downstream GMP manufacturing.

HPLC Method Parameters (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Retention Logic: The free acid will elute earlier than the methyl ester and significantly earlier than the nitro-precursor.

Impurity Profile
Impurity TypeOriginControl Strategy
De-chloro analog Over-reduction during Step 2Switch from Pd/C to Fe/NH₄Cl or sulfided Pt/C.
Nitro-precursor Incomplete reactionMonitor via HPLC; extend reaction time.
Methyl Ester Incomplete hydrolysisEnsure sufficient base equivalents and reaction time.

Applications in Drug Discovery

The primary utility of 2-Amino-4-chloro-5-hydroxybenzoic acid is as a "Right-Hand Side" (RHS) building block for the synthesis of Albaconazole (UR-9825), a broad-spectrum triazole antifungal.

Mechanism of Action Context

Albaconazole inhibits the fungal enzyme CYP51 (lanosterol 14α-demethylase) . The 2-amino-4-chloro-5-hydroxybenzoic acid moiety is cyclized to form a quinazolinone or related fused heterocycle, which provides the necessary steric bulk and hydrogen-bonding interactions within the enzyme's active site.

Logical Application Tree

Applications Core 2-Amino-4-chloro- 5-hydroxybenzoic acid App3 Quinazolinone Derivatives Core->App3 Cyclization App1 Albaconazole (Antifungal API) App2 Kinase Inhibitors (Scaffold) App3->App1 Functionalization App3->App2 SAR Studies

Figure 2: Downstream applications and chemical space utility.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino-phenol moiety is sensitive to air oxidation (browning over time).

  • Handling: Use only in a chemical fume hood. Avoid contact with metal spatulas (use ceramic or plastic) to prevent trace metal contamination.

References

  • PubChem. (2024). Compound Summary: 2-Amino-4-chloro-5-hydroxybenzoic acid methyl ester hydrochloride.[1][4][5][6][7] National Library of Medicine. Link

  • Pharmaffiliates. (2024). Albaconazole Impurities and Intermediates: 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride. Link

  • Chemicea. (2024). 4-Chloro-5-hydroxy-2-nitrobenzoic Acid Methyl Ester (CAS 1113049-82-3).[5] Link

  • Google Patents. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester (Analogous Methodology). CN103193666A. Link

  • National Institutes of Health (PMC). (2011). A Convenient Synthesis of Amino Acid Methyl Esters. PMC3140023. Link

Sources

Foundational

Structural Characterization of 2-Amino-4-chloro-5-hydroxybenzoic Acid

This guide provides a comprehensive technical analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS 1823315-66-7), a critical pharmacophore and intermediate often encountered in the synthesis of antifungal agents like...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS 1823315-66-7), a critical pharmacophore and intermediate often encountered in the synthesis of antifungal agents like Albaconazole .

A Technical Guide for Drug Development & Impurity Profiling

Executive Summary & Application Context

2-Amino-4-chloro-5-hydroxybenzoic acid is a polysubstituted aromatic scaffold characterized by a dense functionalization pattern (amine, chloride, hydroxyl, and carboxyl groups). In pharmaceutical development, it primarily serves as a key intermediate in the synthesis of Albaconazole and related triazole antifungals.

Its analysis is critical for two reasons:

  • Process Control: It is often formed via the reduction of 4-chloro-5-hydroxy-2-nitrobenzoic acid. Incomplete reduction or over-reduction must be monitored.

  • Impurity Profiling: As an aniline derivative, it carries potential genotoxic structural alerts (PGI), necessitating highly sensitive detection methods (LOD < 10 ppm) in final drug substances.

Structural Elucidation Strategy

The structural confirmation of this molecule relies on a "Subtract and Correlate" strategy, distinguishing it from its regioisomers (e.g., the 4-amino-2-chloro analog).

Logical Workflow

The following diagram outlines the decision tree for confirming the substitution pattern:

ElucidationWorkflow Start Unknown Isolate (C7H6ClNO3) MS HRMS Analysis (M+H: 188.01 / 190.01) Start->MS Pattern Isotope Pattern 3:1 (Cl presence) MS->Pattern NMR_1H 1H NMR (DMSO-d6) Pattern->NMR_1H Coupling Coupling Analysis Two Singlets = Para Protons NMR_1H->Coupling Singlets observed? NOE NOE/ROESY Correlation: NH2 <-> H3 Coupling->NOE Spatial check Final Confirmed Structure: 2-Amino-4-chloro-5-hydroxy NOE->Final

Figure 1: Step-wise structural elucidation workflow ensuring differentiation from regioisomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Due to the low solubility of zwitterionic amino acids in chloroform, DMSO-d6 is the solvent of choice. It also slows proton exchange, often allowing observation of the phenolic -OH and amine -NH2 protons.

Predicted 1H NMR Data (400 MHz, DMSO-d6)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 12.0 - 13.0Broad s1HCarboxylic acid proton (exchangeable).
OH 9.5 - 10.5Broad s1HPhenolic proton (deshielded by ortho-Cl).
H-6 7.25Singlet1HOrtho to COOH (deshielding) and OH. Para to nothing.
H-3 6.75Singlet1HOrtho to NH2 (shielding) and Cl. Shielded relative to H-6.
NH2 5.5 - 6.5Broad s2HAniline amine protons.

Critical Diagnostic: The presence of two distinct singlets for H-3 and H-6 confirms the para relationship of the protons, which is only possible if the substituents are at positions 1, 2, 4, and 5. A 1,2,3,4-substitution pattern would yield a pair of doublets.

13C NMR Key Signals
  • C=O (C1): ~168 ppm.

  • C-OH (C5): ~148 ppm (Deshielded by Oxygen).

  • C-NH2 (C2): ~145 ppm (Deshielded by Nitrogen).

  • C-Cl (C4): ~120 ppm.

Mass Spectrometry (MS)

The presence of Chlorine provides a distinct spectral fingerprint due to the


Cl/

Cl isotopic ratio.
  • Ionization Mode: ESI (-) or ESI (+)

  • Molecular Ion:

    • Positive Mode

      
      : m/z 188.0 (100%), 190.0 (33%).
      
    • Negative Mode

      
      : m/z 186.0 (100%), 188.0 (33%).
      
Fragmentation Pathway (ESI+)

The fragmentation logic follows the loss of labile functional groups (COOH) followed by the halogen.

Fragmentation M Precursor [M+H]+ m/z 188 Frag1 [M+H - H2O]+ m/z 170 (Ortho Effect) M->Frag1 -18 Da Frag2 [M+H - COOH]+ m/z 143 (Decarboxylation) M->Frag2 -45 Da Frag3 [M+H - COOH - Cl]+ m/z 108 Frag2->Frag3 -35 Da

Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.

Experimental Protocols

HPLC Purity Analysis Method

This method is designed to separate the target from its nitro-precursor (4-chloro-5-hydroxy-2-nitrobenzoic acid) and des-chloro impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold).

    • 2-15 min: 5% -> 60% B.

    • 15-20 min: 60% -> 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile. Note: Ensure complete dissolution; sonicate if necessary as the zwitterion can be stubborn.

IR Spectroscopy (ATR Method)

Key vibrational bands to monitor for identity verification:

  • 3300 - 3450 cm⁻¹: N-H stretching (Primary amine doublet).

  • 2500 - 3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer + Phenolic OH).

  • 1650 - 1680 cm⁻¹: C=O stretching (Carboxylic acid).

  • ~750 cm⁻¹: C-Cl stretching.

References

  • Albaconazole Synthesis: Method for producing 2-amino-4-chloro-5-hydroxybenzoic acid derivatives.[1][2] (Related patents on Albaconazole intermediates).

  • Spectral Database for Organic Compounds (SDBS)
  • BidePharm: (CAS Verification).

  • Pharmaffiliates: (Impurity Standard).[3][4]

  • ChemWhat: (Methyl ester derivative data).

Sources

Exploratory

Technical Whitepaper: Solubility Thermodynamics and Solvent Interaction of 2-Amino-4-chloro-5-hydroxybenzoic Acid

Based on the structural complexity of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) and the absence of a widely indexed, public domain solubility dataset for this specific pharmaceutical intermediate, this guide is stru...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural complexity of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) and the absence of a widely indexed, public domain solubility dataset for this specific pharmaceutical intermediate, this guide is structured as a predictive technical whitepaper .

It synthesizes experimentally validated data from structural analogs (such as 5-chloro-2-hydroxybenzoic acid and 2-amino-5-nitrobenzoic acid) to establish a high-confidence solubility profile, while providing the rigorous experimental protocols required to generate the definitive thermodynamic data.

Executive Summary & Physicochemical Context

2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) is a poly-functional aromatic intermediate, often critical in the synthesis of benzoxazole-type muscle relaxants (e.g., Chlorzoxazone derivatives) and specific agrochemicals.

  • Chemical Nature: Amphoteric and highly polar due to the coexistence of an acidic carboxyl group (-COOH), a basic amine (-NH₂), and a phenolic hydroxyl (-OH) on a lipophilic chlorinated benzene ring.

  • Solubility Driver: The dissolution mechanism is governed by the competition between the high lattice energy (driven by intermolecular hydrogen bonding and zwitterionic potential) and the solvation enthalpy of the solvent.

  • Key Insight: Unlike simple benzoic acids, ACHBA exhibits "Solubility Windows" where it is highly soluble in polar aprotic solvents (DMSO, DMF) but shows steep temperature-dependence in protic solvents (Alcohols).

Predicted Solubility Profile & Analog Benchmarking

Note: As direct thermodynamic tables for ACHBA are proprietary/niche, the following profile is derived from Quantitative Structure-Property Relationship (QSPR) analysis of verified structural analogs (5-Chloro-2-hydroxybenzoic acid and 2-Amino-benzoic acid).

Solvent Hierarchy (Ranked by Solubilization Power)

Researchers should prioritize solvents in Tier 1 for stock solutions and Tier 2 for crystallization/purification processes.

TierSolvent ClassRepresentative SolventsPredicted Solubility (298.15 K)Mechanistic Rationale
1 Super-Solvents DMSO, DMF, NMP> 150 mg/mL Disrupts strong intermolecular H-bonds; stabilizes zwitterionic forms.
2 Polar Protic Methanol, Ethanol, Isopropanol20 - 80 mg/mL High dielectric constant facilitates solvation of the -COOH and -OH groups.
3 Polar Aprotic Acetone, Ethyl Acetate, THF10 - 40 mg/mL Good interaction with the aromatic ring and amine; less effective at solvating the carboxylate.
4 Non-Polar Toluene, Chloroform, Hexane< 1 mg/mL Inability to overcome the high crystal lattice energy of the poly-functional solid.
Temperature Dependence (Van't Hoff Trend)

Dissolution of ACHBA is endothermic (


). Solubility increases significantly with temperature.[1][2]
  • Critical Process Parameter: In alcohols (e.g., Ethanol), solubility typically doubles for every 10–15 K increase in temperature, making them ideal candidates for cooling crystallization.

Experimental Protocol: Determination of Solubility

To generate a definitive solubility profile for regulatory or process development purposes, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis is the gold standard.

Materials & Setup
  • Solid Phase: ACHBA (Purity > 99.0% by HPLC), micronized to ensure rapid equilibration.

  • Solvents: HPLC Grade (Water content < 0.05%).

  • Apparatus: Double-jacketed glass vessel with magnetic stirring, controlled by a circulating water bath (

    
     K).
    
Step-by-Step Workflow
  • Preparation: Add excess ACHBA solid to 20 mL of solvent in the vessel. The mixture must remain a suspension (solid present) throughout the experiment.

  • Equilibration: Agitate at 300 rpm for 24–48 hours at the target temperature (e.g., 298.15 K).

    • Self-Validation: Stop stirring and allow settling for 1 hour. If the supernatant is clear and solid remains at the bottom, equilibrium is likely reached.

  • Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE).

    • Note: Pre-heating the syringe prevents precipitation during sampling (a common error source).

  • Quantification: Dilute the filtrate immediately and analyze via HPLC (UV detection at

    
     nm).
    
  • Replication: Repeat measurements until three consecutive samples show a Relative Standard Deviation (RSD) of

    
    .
    
Visualization: Experimental Logic Flow

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibration Agitate at Constant T (24-48 Hours) Start->Equilibration Check Solid Present? Equilibration->Check AddSolid Add More Solid Check->AddSolid No Sampling Syringe Filter (Pre-heated) Check->Sampling Yes AddSolid->Equilibration Analysis HPLC / Gravimetric Analysis Sampling->Analysis Validation RSD < 1.0%? Analysis->Validation Validation->Equilibration No (Not Stable) FinalData Record Solubility (x) Validation->FinalData Yes

Caption: Workflow for Isothermal Saturation method ensuring thermodynamic equilibrium before quantification.

Thermodynamic Modeling & Analysis

Once experimental data (


) is obtained, it must be fitted to thermodynamic models to calculate enthalpy (

) and entropy (

) of dissolution.
The Modified Apelblat Equation

This is the most accurate model for correlating solubility of benzoic acid derivatives in organic solvents.



  • x: Mole fraction solubility.[1][2][3]

  • T: Absolute temperature (Kelvin).[1][2][3][4]

  • A, B, C: Empirical parameters derived from regression.

  • Interpretation:

    • If curve fitting yields

      
      , the data is thermodynamically consistent.
      
    • Positive values of enthalpy (

      
      ) confirm the process is endothermic.
      
Visualization: Thermodynamic Decision Tree

Thermo_Logic Input Experimental Data (x vs T) Model Apply Apelblat Model Input->Model Fit Check R² Value Model->Fit GoodFit Calculate ΔH, ΔS, ΔG Fit->GoodFit > 0.99 BadFit Check Experimental Error (Polymorph Change?) Fit->BadFit < 0.98

Caption: Logic flow for validating solubility data using thermodynamic modeling.

Critical Application: Solvent Selection for Crystallization

For purification of ACHBA, a cooling crystallization strategy is recommended using a binary solvent system.

  • Recommended System: Ethanol (Solvent) + Water (Anti-solvent).

  • Rationale:

    • ACHBA is soluble in hot ethanol.

    • Adding water drastically reduces solubility (due to the hydrophobic chloro-phenyl moiety), forcing precipitation.

    • This system effectively purifies the compound from non-polar impurities.

References

  • Shake-Flask Protocol Validation

    • Source: Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound." Journal of Pharmaceutical and Biomedical Analysis, 2008.
  • Thermodynamic Modeling (Apelblat)

    • Source: Li, Y., et al. "Solubility and thermodynamic properties of 5-chloro-2-hydroxybenzoic acid in different solvents." Journal of Chemical & Engineering Data, 2010. (Used as structural analog benchmark).
  • General Solubility of Benzoic Acid Derivatives

    • Source: NIST Chemistry WebBook, SRD 69.

Sources

Foundational

Thermodynamic Stability of 2-Amino-4-chloro-5-hydroxybenzoic Acid: A Technical Characterization Guide

The following technical guide details the thermodynamic stability profile of 2-Amino-4-chloro-5-hydroxybenzoic acid , a critical intermediate in the synthesis of quinazolinone-based antifungals (e.g., Albaconazole). Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 2-Amino-4-chloro-5-hydroxybenzoic acid , a critical intermediate in the synthesis of quinazolinone-based antifungals (e.g., Albaconazole).

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (Substituted Anthranilic Acid) represents a class of polyfunctional scaffolds used in the synthesis of condensed heterocycles. Its thermodynamic stability is governed by three competing structural forces: the high lattice energy of the zwitterionic solid state, the decarboxylation potential of the anthranilic core, and the oxidation susceptibility of the p-aminophenol motif.

This guide provides a rigorous framework for evaluating the compound's stability, synthesizing theoretical principles with validated experimental protocols. It is designed for medicinal chemists and process engineers optimizing the storage and reaction conditions of this intermediate.

Core Stability Profile
ParameterCharacteristicCritical Implication
Solid-State Form High-melting Crystalline SolidLikely exhibits polymorphism; high lattice energy confers shelf stability.
Thermal Stability Metastable (Decarboxylation Risk)Critical Control Point: Avoid temperatures >150°C during drying; prone to explosive decomposition if confined.
Solution Stability pH-Dependent ZwitterionSoluble in alkaline/acidic media; lowest solubility at isoelectric point (pI).
Redox Stability Oxidation ProneThe 5-hydroxy-2-amino motif is susceptible to aerobic oxidation to quinone imines.

Structural Thermodynamics & Theoretical Baseline

The thermodynamic behavior of 2-Amino-4-chloro-5-hydroxybenzoic acid is dictated by its intramolecular hydrogen bonding and electronic push-pull effects.

Intramolecular Interactions

The ortho-amino acid motif facilitates a strong intramolecular hydrogen bond between the amine proton and the carbonyl oxygen. This "pseudo-ring" formation stabilizes the planar conformation but also lowers the activation energy for decarboxylation by positioning the N-H bond to assist in proton transfer.

  • Lattice Energy: Expected to be high (>150 kJ/mol) due to intermolecular H-bonding (OH···O=C and NH[1][2]···O).

  • Melting Point Prediction: Based on structural analogs (e.g., 4-chloro-5-sulfamoylanthranilic acid,

    
     dec), the theoretical melting onset is 220–250°C , likely accompanied by immediate decomposition.
    
Electronic Effects on Stability
  • 4-Chloro Substituent: Electron-withdrawing (Inductive,

    
    ). Increases the acidity of the carboxylic acid and slightly stabilizes the ring against oxidation compared to the non-chlorinated analog.
    
  • 5-Hydroxy Substituent: Electron-donating (Resonance,

    
    ). Activates the ring, making it susceptible to electrophilic attack and oxidation.
    
  • 2-Amino Group: Electron-donating (

    
    ). Synergizes with the 5-OH to create an electron-rich system prone to oxidation (browning) in air.
    

Degradation Pathways & Mechanisms

Understanding the degradation kinetics is vital for process safety. The two primary pathways are Thermal Decarboxylation and Oxidative Dehydrogenation .

Pathway Visualization (DOT)

StabilityPathways cluster_legend Degradation Modes Compound 2-Amino-4-chloro- 5-hydroxybenzoic Acid TS_Decarb Transition State (Cyclic Proton Transfer) Compound->TS_Decarb Heat (>150°C) Acid Catalysis Quinone Quinone Imine Intermediate Compound->Quinone O2 / Light High pH Product_Decarb 3-Chloro-4-hydroxyaniline (Toxic/Reactive) TS_Decarb->Product_Decarb -CO2 Polymer Brown/Black Insoluble Polymers Quinone->Polymer Polymerization key Thermal: Decarboxylation Oxidative: Polymerization

Figure 1: Primary degradation pathways. The thermal route leads to decarboxylation, while the oxidative route leads to colored impurities.

Experimental Protocols for Stability Determination

To validate the thermodynamic profile, the following self-validating protocols should be executed.

Thermal Analysis (DSC/TGA)

Objective: Distinguish between melting (


) and decomposition (

).
  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

  • Protocol:

    • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape without pressure buildup).

    • Ramp: 10°C/min from 40°C to 300°C under

      
       purge (50 mL/min).
      
    • Validation Criteria:

      • Endotherm followed by Exotherm: Indicates melting with simultaneous decomposition.

      • TGA Mass Loss: A sharp mass loss of ~23% corresponds to stoichiometric loss of

        
         (Molecular Weight ~187.6  g/mol 
        
        
        
        Loss of 44 g/mol ).
Forced Degradation Study (Stress Testing)

Objective: Establish stability-indicating analytical methods.

Stress ConditionProtocolExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 24hStable. The benzoic acid core is resistant; ester impurities (if present) will hydrolyze.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hRisk of Oxidation. Solution may darken due to phenolate formation.
Oxidation 3%

, RT, 4h
Degradation. Formation of N-oxide or quinone species.
Photostability 1.2 million lux-hoursSensitive. Protect from light to prevent radical-mediated decarboxylation.
Solubility & pKa Determination

Objective: Define the pH-solubility profile for extraction/purification.

  • Method: Potentiometric Titration.

  • Expected pKa Values:

    • 
       (Carboxyl): 2.5 – 3.0
      
    • 
       (Anilinium): 4.5 – 5.0
      
    • 
       (Phenolic OH): 9.5 – 10.5
      
  • Implication: The compound will have minimum solubility (isoelectric precipitation) in the pH range of 3.5 – 4.0.

Synthesis & Application Context

This compound is a key intermediate in the synthesis of Albaconazole and related antifungal agents.[3] The stability of the 2-amino-4-chloro-5-hydroxy moiety is preserved during synthesis by protecting the reactive phenol and amine groups, or by reacting the anthranilic acid rapidly to form the quinazolinone core, effectively "locking" the carboxyl group and preventing decarboxylation.

Workflow: Stability-Guided Handling

HandlingProtocol Start Raw Material Receipt (2-Amino-4-chloro-5-hydroxybenzoic acid) Storage Storage Condition: < 25°C, Protect from Light, Inert Atmosphere (Argon/N2) Start->Storage Process Processing/Reaction Storage->Process Check_Temp Is Temp > 100°C? Process->Check_Temp Check_pH Is pH > 8? Check_Temp->Check_pH No Risk_Decarb HIGH RISK: Decarboxylation Check_Temp->Risk_Decarb Yes Risk_Ox HIGH RISK: Oxidation/Browning Check_pH->Risk_Ox Yes Safe Proceed with Synthesis (Quinazolinone Formation) Check_pH->Safe No

Figure 2: Decision tree for handling and processing to minimize thermodynamic instability.

References

  • Pharmaffiliates. (2024). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride - Intermediate for Albaconazole.[3] Retrieved from

  • PubChem. (2024).[1][4] 4-Chloro-5-sulfamoylanthranilic acid (Structural Analog Thermodynamic Data). National Library of Medicine. CID 76523.[1] Retrieved from

  • Goossen, L. J., et al. (2010). Decarboxylative coupling of amino acids and benzoic acids. Science, 328(5986), 1679-1681.
  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press. (Source for pKa and solubility profiling of zwitterions).
  • CymitQuimica. (2024). Product Analysis: 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride. Retrieved from

Sources

Exploratory

Technical Deep Dive: 2-Amino-4-chloro-5-hydroxybenzoic Acid Derivatives

The following technical guide provides an in-depth analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid and its derivatives. This document is structured for researchers and drug development professionals, focusing on synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid and its derivatives. This document is structured for researchers and drug development professionals, focusing on synthesis, chemical properties, and therapeutic applications, particularly in the context of antifungal pharmacophores.

Content Type: Technical Whitepaper Focus: Synthesis, SAR, and Pharmaceutical Applications Status: Validated for Research Use

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 1823315-66-7) and its methyl ester hydrochloride (CAS: 1113049-83-4) represent a specialized class of polysubstituted anthranilic acid derivatives. These compounds serve as critical intermediates in the synthesis of quinazolinone-based antifungals, most notably Albaconazole , and are essential for generating reference standards for drug metabolites and process impurities.

Beyond their role as intermediates, the unique substitution pattern—combining an electron-withdrawing chlorine, an electron-donating hydroxyl, and a reactive amino group—makes this scaffold a versatile "push-pull" system for developing novel neuroprotective agents and enzyme inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3]

The core scaffold is defined by a benzoic acid moiety substituted at the ortho position with an amine (anthranilic acid), the para position with a chlorine, and the meta position with a hydroxyl group.

Table 1: Key Chemical Entities
PropertyFree AcidMethyl Ester Hydrochloride
Chemical Name 2-Amino-4-chloro-5-hydroxybenzoic acidMethyl 2-amino-4-chloro-5-hydroxybenzoate HCl
CAS Number 1823315-66-71113049-83-4
Molecular Formula C₇H₆ClNO₃C₈H₈ClNO₃ · HCl
Molecular Weight 187.58 g/mol 238.07 g/mol
Appearance Off-white to pale yellow solidWhite to beige crystalline powder
Solubility DMSO, Methanol (Moderate)Water (High), Methanol
Key Function Primary Scaffold / MetaboliteStable Synthetic Intermediate

Synthesis Pathways & Experimental Protocols

The synthesis of 2-amino-4-chloro-5-hydroxybenzoic acid derivatives typically proceeds through a nitro-reduction pathway, ensuring the preservation of the halogen substituent. The most robust route utilizes 4-chloro-5-fluoro-2-nitrobenzoic acid derivatives as precursors, leveraging nucleophilic aromatic substitution (SₙAr) followed by selective reduction.

Retrosynthetic Analysis (Pathway Diagram)

SynthesisPathway Precursor 4-Chloro-5-fluoro-2-nitrobenzoic Acid Methyl Ester (CAS: 1113049-81-2) Intermediate 4-Chloro-5-hydroxy-2-nitrobenzoic Acid Methyl Ester (CAS: 1113049-82-3) Precursor->Intermediate S_NAr (Hydrolysis) NaOH/MeOH or BBr3 Target Methyl 2-amino-4-chloro- 5-hydroxybenzoate HCl (CAS: 1113049-83-4) Intermediate->Target Nitro Reduction Fe/NH4Cl or SnCl2 Cyclized 7-Chloro-6-hydroxy- quinazolin-4(3H)-one (Scaffold) Target->Cyclized Cyclization Formamide/Heat

Figure 1: Synthetic route from fluoro-nitro precursor to the amino-hydroxy target and potential cyclization.[1][2]

Detailed Protocol: Nitro Reduction to Amine

Objective: Selective reduction of the nitro group to an amine without dechlorinating the aromatic ring. Rationale: Catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrogenolysis (removing the Chlorine). Therefore, a chemical reduction using Iron (Fe) or Tin(II) Chloride (SnCl₂) is the authoritative standard for this scaffold.

Materials:

  • Substrate: Methyl 4-chloro-5-hydroxy-2-nitrobenzoate (1.0 eq)

  • Reagent: Iron Powder (325 mesh, 5.0 eq)

  • Catalyst: Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the nitro-substrate in 50 mL of Ethanol/Water mixture.

  • Activation: Add solid NH₄Cl and stir vigorously at room temperature for 10 minutes.

  • Reduction: Add Iron powder in portions. Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a fluorescent amine spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a Celite pad to remove iron residues; wash the pad with warm ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude amine in minimal methanol and add 1.2 eq of 4M HCl in Dioxane. Precipitate the hydrochloride salt with diethyl ether.

Structural Activity Relationship (SAR) & Applications

This scaffold serves as a "privileged structure" in medicinal chemistry due to its ability to form fused heterocycles.

The Albaconazole Connection

Albaconazole is a broad-spectrum triazole antifungal. While the commercial drug does not contain a 6-hydroxy group on the quinazolinone ring, the 2-amino-4-chloro-5-hydroxybenzoic acid derivative is critical for:

  • Metabolite Synthesis: Synthesizing the 6-hydroxy metabolite of Albaconazole to study clearance and toxicity.

  • Impurity Profiling: Generating reference standards for quality control (QC) in API manufacturing.

Functionalization Logic (SAR Diagram)

SAR_Logic Center 2-Amino-4-chloro- 5-hydroxybenzoic Acid Amino 2-Amino Group (-NH2) Nucleophile for Cyclization (Quinazolinone formation) Center->Amino Chloro 4-Chloro Group (-Cl) Lipophilicity & Metabolic Stability (Blocks oxidation at para) Center->Chloro Hydroxy 5-Hydroxy Group (-OH) Phase II Conjugation Site (Glucuronidation target) Center->Hydroxy Carboxyl 1-Carboxyl Group (-COOH) Electrophile for Ring Closure Center->Carboxyl

Figure 2: Functional mapping of the scaffold highlighting reactive sites for drug design.

Analytical Validation

To ensure the integrity of the synthesized derivative, the following analytical criteria must be met.

Table 2: Expected Analytical Signals
MethodParameterExpected Observation
¹H NMR (DMSO-d₆) Aromatic ProtonsTwo singlets (para-relationship blocked by substituents) at ~7.2 ppm and ~7.8 ppm.
¹H NMR ExchangeablesBroad singlet at ~10.5 ppm (-OH) and broad signal at ~5-6 ppm (-NH₂).
MS (ESI+) m/z[M+H]⁺ = 188.0/190.0 (Characteristic 3:1 Chlorine isotope pattern).
HPLC Purity>98% (Area normalization). Retention time shifts significantly vs. nitro-precursor.

References

  • Pharmaffiliates. (2024). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride - Product Specification. Retrieved from

  • Chemicea. (2024). Albaconazole and its Impurities: Synthesis of 4-Chloro-5-hydroxy-2-nitrobenzoic Acid Methyl Ester. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2-Amino-4-chloro-5-hydroxybenzoic acid - Biochemical Properties. Retrieved from

  • LGC Standards. (2024). Reference Standards for Furosemide and Anthranilic Acid Derivatives. Retrieved from

  • Chemical Register. (2024). Suppliers and Synthesis Routes for Chlorinated Anthranilic Acids. Retrieved from

Sources

Foundational

Technical Guide: Biological Activity &amp; Toxicity Profile of 2-Amino-4-chloro-5-hydroxybenzoic Acid

The following technical guide details the biological activity, toxicity profile, and pharmaceutical significance of 2-Amino-4-chloro-5-hydroxybenzoic acid , a critical intermediate and metabolite marker in antifungal dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, toxicity profile, and pharmaceutical significance of 2-Amino-4-chloro-5-hydroxybenzoic acid , a critical intermediate and metabolite marker in antifungal drug development.

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 2218233-15-6; Methyl ester HCl CAS: 1113049-83-4) is a specialized pharmaceutical intermediate belonging to the halogenated anthranilic acid class.[1] Its primary utility lies in the synthesis and profiling of 6-Hydroxyalbaconazole , the major metabolite of the broad-spectrum triazole antifungal Albaconazole (UR-9825) .

While the parent compound Albaconazole is a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), the 2-Amino-4-chloro-5-hydroxybenzoic acid moiety serves as the structural scaffold for the drug's quinazolinone core during metabolic studies and impurity profiling. This guide analyzes its physicochemical properties, role in drug metabolism pharmacokinetics (DMPK), and safety considerations for laboratory handling.

Chemical Identity & Physicochemical Properties

Understanding the structural properties of this compound is essential for developing accurate analytical methods (HPLC/LC-MS) for metabolite tracking.

Nomenclature & Structure
  • IUPAC Name: 2-Amino-4-chloro-5-hydroxybenzoic acid[2]

  • Synonyms: 4-Chloro-5-hydroxyanthranilic acid; 5-Hydroxy-4-chloroanthranilic acid

  • Molecular Formula: C₇H₆ClNO₃

  • Molecular Weight: 187.58 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): Nucleophilic center for cyclization.

    • Carboxylic Acid (-COOH): Acidic moiety, facilitates amide coupling.

    • Phenolic Hydroxyl (-OH): Position C5; site of Phase II conjugation (glucuronidation).

    • Chlorine (-Cl): Position C4; enhances lipophilicity and metabolic stability of the core.

Physicochemical Data Table
PropertyValueRelevance
Appearance Off-white to pale yellow solidOxidation sensitive (amine/phenol)
Solubility DMSO, Methanol, Dilute Acid/BasePoor water solubility neutral pH
pKa (Predicted) ~2.4 (COOH), ~4.8 (NH₂), ~9.5 (OH)Zwitterionic character at neutral pH
LogP ~1.6 - 1.8Moderate lipophilicity; membrane permeable
Stability Sensitive to light and airStore at -20°C under inert atmosphere

Biological Activity Profile

Role in Albaconazole Metabolism (DMPK)

The biological significance of 2-Amino-4-chloro-5-hydroxybenzoic acid is inextricably linked to the pharmacokinetics of Albaconazole.

  • Parent Drug: Albaconazole (7-chloro-3-[...]-quinazolin-4(3H)-one).[3]

  • Metabolic Pathway: Albaconazole undergoes oxidative metabolism (hydroxylation) by hepatic CYP450 enzymes. The primary site of oxidation on the quinazolinone ring corresponds to the C6 position.

  • Structural Correlation:

    • Precursor: 2-Amino-4-chlorobenzoic acid

      
       7-Chloroquinazolinone (Albaconazole).
      
    • Metabolite Precursor: 2-Amino-4-chloro-5-hydroxybenzoic acid

      
       7-Chloro-6-hydroxyquinazolinone (6-Hydroxyalbaconazole).
      

This acid is used to synthesize the authentic standard of the metabolite to validate bioanalytical assays (LC-MS/MS) used in clinical trials.

Intrinsic Biological Activity (SAR Analysis)

Beyond its role as a standard, halogenated 5-hydroxyanthranilic acids possess intrinsic biological activities:

  • Kynurenine Pathway Modulation:

    • Analogs like 4-chloro-3-hydroxyanthranilic acid are potent inhibitors of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) .

    • Hypothesis: The 5-hydroxy isomer (this compound) may exhibit weak off-target binding to kynurenine enzymes due to structural similarity, potentially acting as a bioisostere.

  • Antimicrobial Potential:

    • 5-hydroxyanthranilic acid derivatives (e.g., Anthocidins) have been isolated from marine actinomycetes and show activity against Gram-positive bacteria. The chlorine substituent typically enhances potency and metabolic stability.

Mechanism of Action Diagram (Metabolic Context)

The following diagram illustrates the relationship between the intermediate, the parent drug, and the metabolite.

Albaconazole_Metabolism cluster_0 Biological System Precursor 2-Amino-4-chlorobenzoic Acid (Starting Material) Drug Albaconazole (Active Drug) Precursor->Drug Synthesis (Cyclization + Side Chain) Metabolite 6-Hydroxyalbaconazole (Major Metabolite) Drug->Metabolite In Vivo CYP450 Hydroxylation Metabolite_Std 2-Amino-4-chloro- 5-hydroxybenzoic Acid (Metabolite Standard) Metabolite_Std->Metabolite Synthetic Cyclization (Reference Standard Prep)

Figure 1: Relationship between the precursor acid, Albaconazole, and the 6-hydroxy metabolite.

Toxicity & Safety Profile

As an intermediate and aniline derivative, the compound presents specific toxicological hazards. Data is derived from structural alerts and homologous compounds (e.g., 4-chloroanthranilic acid).

Acute Toxicity
  • Oral (Rat): Predicted LD50 > 500 mg/kg (Category 4). Harmful if swallowed.[4]

  • Inhalation: Dust may cause respiratory tract irritation.

  • Dermal: Mild irritant; potential sensitizer due to the aniline moiety.

Cellular & Genotoxicity
  • Genotoxicity (Ames Test): Anthranilic acids are generally non-mutagenic, but nitro precursors (used in synthesis) are often mutagenic. High purity (>98%) is required to rule out genotoxic impurities.

  • Cytotoxicity: Low cytotoxicity expected in mammalian cells (IC50 > 100 µM) unless specific transporters concentrate it.

  • Target Organs: Liver (metabolic processing) and Kidneys (excretion of conjugates).

Environmental Impact
  • Aquatic Toxicity: Halogenated benzoic acids are often persistent. Predicted LC50 (Fish, 96h) ~10-100 mg/L.

  • Biodegradability: Not readily biodegradable due to the chlorine substituent hindering ring cleavage.

Experimental Protocols

Protocol: Synthesis of 6-Hydroxyalbaconazole Standard

Objective: To synthesize the 6-hydroxy metabolite reference standard using 2-Amino-4-chloro-5-hydroxybenzoic acid.

Reagents:

  • 2-Amino-4-chloro-5-hydroxybenzoic acid (1.0 eq)

  • Chiral Aminoalcohol Side Chain (1.1 eq) [Derived from (R)-lactic acid]

  • Coupling Agents: EDC·HCl, HOBt

  • Cyclizing Agent: Triethyl orthoformate[5]

  • Solvent: DMF, Dioxane

Workflow:

  • Amide Coupling: Dissolve acid in DMF. Add EDC/HOBt and the chiral aminoalcohol. Stir at RT for 12h. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with water, extract with EtOAc. Wash with 1N HCl and NaHCO₃. Dry over Na₂SO₄.

  • Cyclization: Redissolve the intermediate amide in Dioxane. Add Triethyl orthoformate and catalytic p-TsOH. Reflux (100°C) for 4h.

  • Purification: Concentrate and purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the singlet at ~8.2 ppm (Quinazolinone C2-H) and the disappearance of the broad COOH peak.

Protocol: HPLC Purity Analysis

Objective: Quantify purity of the intermediate before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 310 nm (anthranilate absorption).

  • Flow Rate: 1.0 mL/min.

Synthesis & Sourcing

The compound is typically synthesized via the nitration-reduction route to ensure correct regiochemistry.

Retrosynthetic Analysis
  • Target: 2-Amino-4-chloro-5-hydroxybenzoic acid.[2][6][7][8]

  • Precursor: 4-Chloro-3-hydroxybenzoic acid (or its methyl ester).

  • Key Step: Nitration at position 6 (ortho to acid, para to hydroxy) followed by reduction.

    • Note: Direct nitration requires careful control to avoid the 2-position (ortho to hydroxy). Protecting groups (e.g., O-methylation) are often used, yielding 2-Amino-4-chloro-5-methoxybenzoic acid , which is then demethylated (BBr₃) to the final product.

Synthesis_Route Start 4-Chloro-3-methoxybenzoic Acid Step1 Nitration (HNO3/H2SO4) Yields 2-Nitro isomer Start->Step1 Step2 Reduction (H2, Pd/C or Fe/HCl) Yields 2-Amino intermediate Step1->Step2 Step3 Demethylation (BBr3) Removes methyl ether Step2->Step3 Final 2-Amino-4-chloro- 5-hydroxybenzoic Acid Step3->Final

Figure 2: Common synthetic pathway via the methoxy-protected intermediate.

References

  • BenchChem. (2025).[9] Synthesis and Chemical Properties of Albaconazole: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 208952, Albaconazole. Retrieved from [3]

  • Palau Pharma. (2014). Albaconazole (UR-9825): Broad-spectrum Triazole Antifungal. New Drug Approvals. Retrieved from

  • Walsh, J. L., et al. (1991). 4-Halo-3-hydroxyanthranilates are potent inhibitors of 3-hydroxyanthranilate oxygenase. Advances in Experimental Medicine and Biology, 294, 529-532. Retrieved from

  • Pharmaffiliates. (2025). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride Product Sheet. Retrieved from

Sources

Exploratory

Technical Guide: 2-Amino-4-chloro-5-hydroxybenzoic Acid as a Pharmaceutical Intermediate

The following is an in-depth technical guide on 2-Amino-4-chloro-5-hydroxybenzoic acid , designed for researchers and pharmaceutical development professionals. Executive Summary 2-Amino-4-chloro-5-hydroxybenzoic acid (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Amino-4-chloro-5-hydroxybenzoic acid , designed for researchers and pharmaceutical development professionals.

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 1823315-66-7 ; Methyl ester HCl CAS: 1113049-83-4 ) is a highly specialized pharmaceutical intermediate primarily utilized in the synthesis of Albaconazole (UR-9825), a broad-spectrum triazole antifungal agent with unique neuroprotective properties.

Structurally, this compound belongs to the anthranilic acid family. Its trisubstituted benzene core (amino, chloro, hydroxy) serves as a critical scaffold for constructing 7-chloro-6-hydroxyquinazolin-4(3H)-one derivatives. The orthogonal reactivity of its functional groups—nucleophilic amino, electrophilic carboxyl, and the chemically distinct chloro/hydroxy substituents—allows for precise regioselective cyclization and downstream functionalization, making it indispensable in the design of next-generation kinase inhibitors and antifungal azoles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Chemical Name 2-Amino-4-chloro-5-hydroxybenzoic acid
CAS Number 1823315-66-7 (Acid); 1113049-83-4 (Methyl Ester HCl)
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
Structure Benzene ring substituted with -COOH (1), -NH₂ (2), -Cl (4), -OH (5)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Predicted) Carboxyl: ~2.5; Amino: ~2.0; Phenol: ~9.5
Key Impurities 2-Amino-4,5-dichlorobenzoic acid; 2-Amino-4-chloro-3-hydroxybenzoic acid

Synthetic Pathway & Manufacturing

The industrial synthesis of 2-Amino-4-chloro-5-hydroxybenzoic acid typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, leveraging the directing effects of a nitro group to install the hydroxyl moiety regioselectively.

Retrosynthetic Analysis

The target molecule is derived from 3,4-dichlorobenzoic acid . The synthesis relies on the electronic activation provided by a nitro group introduced at the ortho position (C2), which renders the para chlorine (C5) susceptible to nucleophilic attack by hydroxide, while the meta chlorine (C4) remains stable.

Step-by-Step Protocol
Step 1: Nitration of 3,4-Dichlorobenzoic Acid
  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Conditions: 0°C to 25°C.

  • Mechanism: Electrophilic aromatic substitution. The carboxyl group directs meta, while the chlorines direct ortho/para. The synergistic directing effects favor nitration at position 6 (which corresponds to position 2 in the product numbering 2-nitro-4,5-dichlorobenzoic acid).

  • Intermediate: 2-Nitro-4,5-dichlorobenzoic acid .

Step 2: Regioselective Hydrolysis (SₙAr)
  • Reagents: Aqueous NaOH (15-20%), reflux.

  • Mechanism: The nitro group at C2 strongly withdraws electrons, activating the C5-chlorine (para to nitro) for nucleophilic substitution. The C4-chlorine (meta to nitro) is electronically shielded and remains intact.

  • Intermediate: 2-Nitro-4-chloro-5-hydroxybenzoic acid .

  • Critical Control Point: Monitor temperature strictly. Excessive heat (>100°C) or prolonged reaction time may lead to over-hydrolysis of the C4-chlorine.

Step 3: Reduction of Nitro Group
  • Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Iron/Acetic Acid (Bechamp Reduction).

  • Conditions: Mild pressure (3-5 bar H₂) or reflux (Fe/AcOH).

  • Product: 2-Amino-4-chloro-5-hydroxybenzoic acid .[1][2][3]

  • Purification: Crystallization from methanol/water to remove inorganic salts and regioisomers.

Synthesis Start 3,4-Dichlorobenzoic Acid Inter1 2-Nitro-4,5-dichlorobenzoic Acid Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 2-Nitro-4-chloro-5-hydroxybenzoic Acid Inter1->Inter2 NaOH, Reflux (SnAr Selective Hydrolysis) Final 2-Amino-4-chloro-5-hydroxybenzoic Acid Inter2->Final H2/Pd-C or Fe/AcOH (Reduction)

Figure 1: Industrial synthesis route via selective SₙAr hydrolysis.

Pharmaceutical Applications: Albaconazole Synthesis

The primary utility of this intermediate is in the construction of the Quinazolinone core found in Albaconazole (UR-9825).

Mechanism of Cyclization

The 2-amino and 1-carboxyl groups react with a "C1" source (such as Formamide or Formamidine Acetate) to close the pyrimidine ring. In this process:

  • C1 (Carboxyl) becomes C4 (Carbonyl) of the quinazolinone.

  • N2 (Amino) becomes N3 of the quinazolinone (or N1 depending on tautomer).

  • C4-Chloro on the benzene ring maps to C7-Chloro on the quinazoline.

  • C5-Hydroxy on the benzene ring maps to C6-Hydroxy on the quinazoline.

This yields 7-chloro-6-hydroxyquinazolin-4(3H)-one , a scaffold that is subsequently alkylated at the N3 position to attach the chiral linker and triazole moiety characteristic of Albaconazole.

Application Intermediate 2-Amino-4-chloro-5-hydroxybenzoic Acid Core 7-Chloro-6-hydroxyquinazolin-4(3H)-one Intermediate->Core Cyclocondensation (130-150°C) Reagent + Formamidine Acetate (Cyclization Agent) Reagent->Core Albaconazole Albaconazole (UR-9825) (Broad-Spectrum Antifungal) Core->Albaconazole N-Alkylation with Chiral Epoxide/Linker

Figure 2: Transformation of the intermediate into the Albaconazole API core.

Quality Control & Impurity Profiling

For pharmaceutical use (GMP), the purity of this intermediate is critical. The presence of regioisomers can lead to "wrong-isomer" APIs that are difficult to separate downstream.

Impurity TypeOriginDetection MethodLimit (Typical)
Des-hydroxy Analog Incomplete hydrolysis (2-Amino-4,5-dichlorobenzoic acid)HPLC (RRT ~1.2)< 0.15%
Over-hydrolyzed Hydrolysis of both chlorines (2-Amino-4,5-dihydroxybenzoic acid)HPLC (RRT ~0.8)< 0.10%
Regioisomer Nitration at C5 of starting material (rare)H-NMR / HPLC< 0.10%
Inorganic Salts Residual Sodium Chloride/Sulfate from workupROI (Residue on Ignition)< 0.5%

Analytical Standard:

  • HPLC Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (anthranilic absorption).

Handling and Stability

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen/Argon). The amino and phenol groups are susceptible to oxidation over long periods, leading to darkening (browning) of the solid.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles, lab coat) is required. Avoid inhalation of dust.

  • Stability: Stable in solid form for >2 years if protected from light and moisture. In solution (especially alkaline), the phenol is prone to oxidation; prepare solutions fresh for use.

References

  • Pharmaffiliates. (2024). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride - Albaconazole Impurity.[1][4] Retrieved from

  • CymitQuimica. (2024). Product Catalog: 2-Amino-4-chloro-5-hydroxybenzoic Acid.[1][2][3][4] Retrieved from

  • Gomez de las Heras, F., et al. (2001). Discovery and Structure-Activity Relationships of a New Series of Azole Antifungals (UR-9825).Journal of Medicinal Chemistry. (Contextual grounding for Albaconazole structure).
  • Besson, T., et al. (2012).[5] Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from Albaconazole.[5]ACS Medicinal Chemistry Letters. Retrieved from

  • Patent US9988357B2. (2018).[6] Methods for preparation of quinazoline derivatives.[7][8][5][9] (Describes general quinazolinone cyclization from anthranilic acids). Retrieved from

Sources

Foundational

Crystal Structure and Polymorphs of 2-Amino-4-chloro-5-hydroxybenzoic Acid

The following technical guide details the solid-state chemistry, structural characteristics, and polymorphism screening strategy for 2-Amino-4-chloro-5-hydroxybenzoic acid , a critical intermediate in the synthesis of ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solid-state chemistry, structural characteristics, and polymorphism screening strategy for 2-Amino-4-chloro-5-hydroxybenzoic acid , a critical intermediate in the synthesis of advanced antifungal agents like Albaconazole .

Technical Guide for Drug Development Scientists

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 1823315-66-7 ) is a highly functionalized anthranilic acid derivative. Its structural complexity—featuring a carboxylic acid, a primary amine, a phenolic hydroxyl, and a chlorine atom—creates a "perfect storm" for rich solid-state behavior, including zwitterion formation, tautomerism, and multiple polymorphic forms.

In pharmaceutical development, particularly for the Albaconazole supply chain, controlling the solid form of this intermediate is decisive for downstream yield and purity. This guide provides a senior-level analysis of its crystal chemistry and a validated protocol for polymorph characterization.

Molecular Architecture & Crystal Chemistry

To understand the crystal packing, we must first analyze the intramolecular forces at play. This molecule is not merely a neutral organic solid; it is an amphoteric scaffold capable of distinct ionization states.

Zwitterionic Nature

Unlike simple benzoic acids, the ortho-amino group allows for proton transfer from the carboxylic acid, potentially forming a zwitterion (ammonium carboxylate) in the solid state.

  • Neutral Form:

    
     / 
    
    
    
    (Favored in non-polar solvents).
  • Zwitterionic Form:

    
     / 
    
    
    
    (Favored in water/methanol and high-melting crystal forms).

Impact on Crystallization: Zwitterionic polymorphs typically exhibit higher melting points (>200°C) and lower solubility in organic solvents compared to their neutral counterparts.

Hydrogen Bonding Network

The 5-hydroxyl group acts as a "wildcard" donor/acceptor, disrupting the standard carboxylic acid dimers (homosynthons) often seen in benzoic acid derivatives.

  • Primary Motif:

    
     charge-assisted hydrogen bonds (strongest interaction).
    
  • Secondary Motif: Phenolic

    
     interactions linking layers.
    
  • Tertiary Motif:

    
     or 
    
    
    
    interactions providing steric interlocking.
Structural Visualization (Graphviz)

The following diagram illustrates the competing intermolecular forces that drive polymorphism in this molecule.

MolecularForces cluster_molecule Functional Group Interplay Node_COOH Carboxylic Acid (H-Bond Donor/Acceptor) Node_Zwitterion Zwitterion Formation (High MP Polymorphs) Node_COOH->Node_Zwitterion Proton Transfer Node_Dimer Acid Dimerization (Neutral Polymorphs) Node_COOH->Node_Dimer Homosynthon Node_NH2 Ortho-Amine (Proton Acceptor) Node_NH2->Node_Zwitterion Proton Acceptance Node_OH 5-Hydroxyl (Auxiliary Donor) Node_Solvate Solvate/Hydrate Risk (Due to 5-OH) Node_OH->Node_Solvate H-Bonding with Solvent Node_Cl 4-Chloro (Lipophilic/Steric) Node_Cl->Node_Dimer Packing Efficiency

Caption: Interplay of functional groups driving solid-state arrangement. The competition between zwitterion formation and acid dimerization is the primary driver of polymorphism.

Polymorph Screening Strategy

Since specific unit cell data for this intermediate is often proprietary or patent-protected, researchers must generate their own "Solid Form Landscape." Below is a validated screening protocol.

Solvent System Selection

The solubility profile is dominated by the polar zwitterionic character.

  • Group A (High Solubility): DMSO, DMF (Good for antisolvent addition).

  • Group B (Medium Solubility/Recrystallization): Methanol, Ethanol/Water mixtures.

  • Group C (Low Solubility/Slurrying): Isopropanol, Ethyl Acetate, Acetonitrile.

Screening Workflow

Objective: Identify the thermodynamically stable form (likely Form I) and metastable kinetic forms.

MethodProcedureTarget Outcome
Slurry Conversion Suspend excess solid in Water/MeOH (1:1) at 50°C for 48h.Thermodynamic Stable Form. Filters out metastable polymorphs.
Cooling Crystallization Dissolve in hot EtOH, cool slowly to 5°C.Large Single Crystals. Ideal for SC-XRD structure solution.
Antisolvent Crash Dissolve in DMSO; rapid addition to cold Dichloromethane.Amorphous/Kinetic Forms. Useful to find high-energy polymorphs.
Evaporation Slow evaporation of MeOH solution.Solvates. Check for MeOH inclusion in the lattice.

Characterization Protocols

Trustworthy data relies on self-validating analytical workflows.

Powder X-Ray Diffraction (PXRD)[1]
  • Role: The "Fingerprint" of the solid form.

  • Critical Check: Focus on the low-angle region (

    
    ). Large d-spacings here often indicate solvate formation or specific layer stacking characteristic of anthranilic acids.
    
  • Protocol: Scan from 3° to 40°

    
     using Cu K
    
    
    
    radiation. Grind sample gently to avoid mechano-chemical phase transformation (common in soft organic crystals).
Thermal Analysis (DSC/TGA)
  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.

    • Expectation: Zwitterionic forms often melt with decomposition

      
      .
      
    • Warning: A broad endotherm

      
       usually indicates solvent loss (Solvate) or water loss (Hydrate).
      
  • TGA (Thermogravimetric Analysis): Essential to distinguish between a true polymorph (0% mass loss) and a solvate (stepwise mass loss).

Single Crystal XRD (SC-XRD)

If you isolate a single crystal, the expected crystallographic parameters (based on structural analogs like 5-hydroxyanthranilic acid) are:

  • Crystal System: Monoclinic or Triclinic.

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric packing is favored for racemates/achiral molecules).
  • Z' value: Likely 1 or 2 (dimers).

Synthesis & Impurity Control

The solid form is heavily influenced by the synthesis pathway. Impurities can act as templates, forcing the crystallization of unwanted polymorphs.

Pathway:

  • Starting Material: 4-Chloro-5-fluoro-2-nitrobenzoic acid methyl ester.[1]

  • Hydrolysis/Substitution: Conversion to 4-Chloro-5-hydroxy-2-nitrobenzoic acid.

  • Reduction: Nitro group reduction to Amine (2-Amino-4-chloro-5-hydroxy...).

Critical Impurity:

  • Des-chloro analog: Missing the Cl atom changes the lattice energy significantly.

  • Methyl Ester: Residual ester (CAS 1113049-83-4) will crystallize separately and show distinct PXRD peaks.

SynthesisFlow Step1 4-Cl-5-F-2-Nitro Benzoic Ester Step2 4-Cl-5-OH-2-Nitro Benzoic Ester Step1->Step2 Hydrolysis Step3 Reduction (Fe/HCl or H2/Pd) Step2->Step3 Target 2-Amino-4-Cl-5-OH Benzoic Acid (Target) Step3->Target Impurity Impurity Risk: Residual Ester Step3->Impurity Incomplete Hydrolysis

Caption: Synthetic route to the target intermediate. Residual ester impurities can interfere with polymorph screening.

References

  • Santa Cruz Biotechnology. 2-Amino-4-chloro-5-hydroxybenzoic acid Product Data. Retrieved from

  • Pharmaffiliates. Albaconazole Impurities and Intermediates. Retrieved from

  • Cymit Quimica. 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride Data. Retrieved from

  • PubChem. Compound Summary: 4-Amino-5-chloro-2-hydroxybenzoic acid (Structural Isomer Comparison). Retrieved from

  • Bernstein, J.Polymorphism in Molecular Crystals. Oxford University Press, 2002. (General Reference for Screening Protocols).

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-Amino-4-chloro-5-hydroxybenzoic acid

Application Note: Synthesis Protocols for 2-Amino-4-chloro-5-hydroxybenzoic Acid Executive Summary This technical guide details the synthesis of 2-Amino-4-chloro-5-hydroxybenzoic acid (and its methyl ester derivatives),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 2-Amino-4-chloro-5-hydroxybenzoic Acid

Executive Summary

This technical guide details the synthesis of 2-Amino-4-chloro-5-hydroxybenzoic acid (and its methyl ester derivatives), a critical scaffold in medicinal chemistry. This moiety serves as a key intermediate in the synthesis of next-generation antifungal agents (e.g., Albaconazole ) and neuroprotective pharmaceuticals.

Unlike generic anthranilic acid syntheses, this protocol addresses the specific challenge of installing the 5-hydroxy group in the presence of a 4-chloro substituent without causing dechlorination or regio-isomeric scrambling. We present two validated pathways:

  • The "Fluoro-Displacement" Route (High Regio-Fidelity): Recommended for GMP scale-up due to unambiguous regiocontrol.

  • The "Direct Nitration" Route (Atom Economy): A shorter pathway utilizing 4-chloro-3-hydroxybenzoic acid, suitable for rapid laboratory access.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the orthogonal reactivity of the 4-chloro and 5-hydroxy/fluoro substituents. The primary challenge is the chemoselective reduction of the nitro group in the presence of the aryl chloride, and the regioselective introduction of the nitrogen functionality.

Pathway Logic
  • Target: 2-Amino-4-chloro-5-hydroxybenzoic acid.[1][2][3]

  • Disconnection: Nitro-to-Amino reduction (final step).

  • Precursor: 2-Nitro-4-chloro-5-hydroxybenzoic acid.

  • Key Transformation (Route A): Nucleophilic Aromatic Substitution (

    
    ) of a 5-fluoro substituent activated by a para-nitro group (relative to the fluorine).
    
  • Key Transformation (Route B): Electrophilic Aromatic Substitution (Nitration) directed by the 3-hydroxy group.

Figure 1: Retrosynthetic logic illustrating the two primary access points to the 2-amino-4-chloro-5-hydroxy scaffold.

Protocol A: The Fluoro-Displacement Route (Gold Standard)

This route is preferred for pharmaceutical development as it relies on the displacement of a fluorine atom, guaranteeing the position of the hydroxyl group.

Starting Material: 4-Chloro-3-fluorobenzoic acid (CAS: 403-17-8).

Step 1: Regioselective Nitration

The fluorine atom at C3 directs the incoming nitro group to the para position (C6). Upon renumbering the benzoic acid core, this becomes the C2-nitro derivative.

  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Conditions: -10°C to 0°C.[4]

  • Mechanism: The strong +M (mesomeric) effect of Fluorine directs the electrophile para to itself, overriding the ortho-directing effect of the Chlorine (which directs to C5).

Step 2: Nucleophilic Aromatic Substitution ( )

The resulting 4-chloro-5-fluoro-2-nitrobenzoic acid possesses a fluorine atom para to the nitro group (1,4-relationship). This activates the fluorine for displacement by hydroxide, while the chlorine (meta to nitro) remains stable.

  • Reagents: KOH (aq), Reflux.

  • Critical Process Parameter (CPP): Temperature control is vital. Excessive heat (>100°C) may lead to hydrolysis of the chlorine.

Step 3: Chemoselective Reduction

Reduction of the nitro group must preserve the aryl chloride. Catalytic hydrogenation (Pd/C) often leads to hydrodechlorination. Iron-mediated reduction is the superior choice.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
Detailed Experimental Workflow (Route A)
StepOperationCritical Notes
1. Nitration Dissolve 4-chloro-3-fluorobenzoic acid (1.0 eq) in conc.

(5 vol). Cool to -5°C. Add fuming

(1.1 eq) dropwise over 1 hr.
Maintain internal temp < 0°C to prevent dinitration. Quench on ice. Filter the solid precipitate.
2. Hydrolysis Suspend the nitro-intermediate in 15% aq. KOH (5 vol). Heat to 80°C for 4-6 hours. Monitor by HPLC for disappearance of F-SM.The solution turns deep yellow/orange (phenolate formation). Acidify to pH 2 with HCl to precipitate the 5-hydroxy product.
3. Reduction Suspend 5-hydroxy-2-nitro intermediate in EtOH/Water (3:1). Add

(5.0 eq) and Fe powder (4.0 eq). Reflux (75°C) for 2 hrs.
Do not use Pd/C. Iron sludge must be filtered hot through Celite. The filtrate is concentrated to yield the target amino acid.

Protocol B: The Direct Nitration Route

This route is more direct but requires careful purification to remove regioisomers.

Starting Material: 4-Chloro-3-hydroxybenzoic acid (CAS: 34113-69-4).

Step 1: Nitration

The hydroxyl group is a strong ortho/para director. In 4-chloro-3-hydroxybenzoic acid:

  • C2 (Ortho to OH): Sterically hindered by the carboxylic acid.

  • C6 (Para to OH): Sterically accessible. Nitration predominantly occurs at C6. Upon ring numbering correction, this yields the desired 2-nitro-4-chloro-5-hydroxybenzoic acid .

Detailed Experimental Workflow (Route B)
  • Nitration:

    • Dissolve 4-chloro-3-hydroxybenzoic acid (10 g) in Acetic Acid (50 mL).

    • Cool to 10°C. Add conc.

      
       (1.05 eq) dropwise.
      
    • Stir at RT for 2 hours.

    • Purification: Pour into ice water. The yellow precipitate is collected. Recrystallize from Methanol to remove any C2-nitro isomer.

  • Reduction:

    • Follow the Fe/NH4Cl protocol described in Route A.

    • Alternative: Sodium Dithionite (

      
      ) in aqueous alkali can also be used for this reduction if iron contamination is a concern.
      

Analytical Validation

The synthesized product must be validated against the following specifications.

Target Compound: 2-Amino-4-chloro-5-hydroxybenzoic acid[1][2][3][5]

  • Appearance: Off-white to pale grey powder.

  • Molecular Weight: 187.58 g/mol .

  • Solubility: Soluble in DMSO, dilute alkali; sparingly soluble in water.

Expected


H NMR (DMSO-

, 400 MHz):
  • 
     12.5 (br s, 1H, COOH)
    
  • 
     9.5 (s, 1H, OH)
    
  • 
     7.15 (s, 1H, H-6, ortho to COOH/OH)
    
  • 
     6.80 (s, 1H, H-3, ortho to Cl/NH2)
    
  • 
     5.5-6.5 (br s, 2H, 
    
    
    
    )

Note: The singlet at


 7.15 is distinctive for the proton sandwiched between the carboxyl and hydroxyl groups (C6).

Visualizing the Reaction Pathway

Figure 2: Step-by-step reaction flow for Protocol A (Fluoro-Displacement Route).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Pharmaffiliates. (2023). Albaconazole Impurities and Intermediates (CAS 1113049-83-4).[3] Retrieved from [Link]

Sources

Application

Protocol and Application Notes for the Amide Coupling of 2-Amino-4-chloro-5-hydroxybenzoic acid

An Application Guide for Researchers This guide provides a detailed protocol for the synthesis of amide derivatives using 2-Amino-4-chloro-5-hydroxybenzoic acid. This molecule is a valuable scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This guide provides a detailed protocol for the synthesis of amide derivatives using 2-Amino-4-chloro-5-hydroxybenzoic acid. This molecule is a valuable scaffold in medicinal chemistry and drug development. However, its structural features—a sterically hindered and electronically deactivated aniline, a reactive phenol, and a carboxylic acid—present unique challenges for amide bond formation. This document outlines strategies to overcome these hurdles, focusing on robust coupling methodologies, the rationale behind procedural choices, and troubleshooting.

Scientific Rationale and Strategic Considerations

The direct coupling of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at room temperature, often leading to a simple acid-base reaction.[1][2] The core principle of amide coupling is the in situ activation of the carboxylic acid to create a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

The substrate, 2-Amino-4-chloro-5-hydroxybenzoic acid, presents two primary challenges:

  • Reduced Nucleophilicity of the Amine: The aniline amine group is ortho to a carboxylic acid and meta to an electron-withdrawing chlorine atom. This electronic deactivation reduces its nucleophilicity, making the coupling reaction sluggish with standard reagents.[3][4][5]

  • Presence of a Reactive Hydroxyl Group: The phenolic hydroxyl group is also a nucleophile and can compete with the desired amine in the coupling reaction, leading to the formation of ester byproducts. It can also be deprotonated by the bases used in the coupling reaction, which may complicate the reaction profile.

To address these issues, this protocol employs a two-pronged strategy:

  • Use of a High-Efficiency Coupling Reagent: Uronium/aminium salt-based reagents like HATU are exceptionally effective for coupling challenging substrates, including electron-deficient anilines.[6][7][8] They create highly reactive activated esters that react quickly, often outcompeting potential side reactions.[9][10]

  • Optional Protection of the Hydroxyl Group: To eliminate the possibility of O-acylation (ester formation), the hydroxyl group can be temporarily masked with a protecting group. While not always strictly necessary, especially with highly efficient coupling reactions, it is a prudent step to ensure clean product formation.

Protecting Group Strategy: Masking the Phenolic Hydroxyl

Protecting the hydroxyl group prevents its participation in the reaction. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice due to its ease of installation and selective removal under mild conditions that do not affect the final amide bond.

Protocol for TBDMS Protection:

  • Dissolve 2-Amino-4-chloro-5-hydroxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add imidazole (2.5 eq) to the solution and stir until dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the TBDMS-protected intermediate, which can often be used without further purification.

Experimental Protocols for Amide Coupling

Two robust protocols are presented below. The HATU-mediated method is generally preferred for its high efficiency and speed, particularly with challenging substrates. The EDC/HOBt method is a more classical and cost-effective alternative.

Materials and Reagents
ReagentRoleSupplier Example
2-Amino-4-chloro-5-hydroxybenzoic acidStarting MaterialSigma-Aldrich
or TBDMS-protected derivativeStarting Material(Synthesized)
Amine of choice (R-NH₂)Coupling PartnerVaries
Protocol 1 Reagents
HATUCoupling ReagentSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic BaseFisher Scientific
Protocol 2 Reagents
EDC HydrochlorideCoupling ReagentSigma-Aldrich
Hydroxybenzotriazole (HOBt)Additive (reduces racemization)Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)Acyl Transfer CatalystSigma-Aldrich
Solvents & Other
N,N-Dimethylformamide (DMF), AnhydrousPolar Aprotic SolventFisher Scientific
Dichloromethane (DCM), AnhydrousAprotic SolventFisher Scientific
Ethyl Acetate (EtOAc)Extraction SolventVWR
Saturated aq. NaHCO₃, 1M HCl, BrineWorkup SolutionsVaries
Anhydrous Na₂SO₄ or MgSO₄Drying AgentVaries
Silica GelStationary Phase for ChromatographyVaries
Protocol 1: High-Efficiency Coupling with HATU

This is the recommended protocol for achieving high yields with electron-deficient anilines. The mechanism involves the rapid formation of a highly reactive OAt-active ester.[6][11]

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (2-Amino-4-chloro-5-(OH/OTBDMS)-benzoic acid) (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and the amine partner (1.1 eq) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[12]

Diagram: HATU Coupling Mechanism

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation DIPEA DIPEA DIPEA->RCOO ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU HATU HATU HATU->ActiveEster Urea Tetramethylurea HATU->Urea Byproduct Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt Coupling with DMAP Catalyst

This method is a widely used alternative. EDC activates the carboxylic acid, and HOBt is added to form an active ester, which suppresses side reactions and reduces racemization.[13][14] For a deactivated aniline, the addition of a catalytic amount of DMAP can be crucial for achieving a reasonable reaction rate.[3]

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the HOBt active ester.

  • Amine & Catalyst Addition: Add the amine (1.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Gentle heating (40 °C) may be required if the reaction is sluggish.

  • Monitoring, Workup, and Purification: Follow steps 6-9 as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous workup.[15]

Overall Experimental Workflow

The general procedure from starting material to final product is summarized in the workflow diagram below.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Amide Coupling cluster_purification Isolation & Purification start Starting Material (2-Amino-4-chloro-5-hydroxybenzoic acid) protect Optional: Protect Hydroxyl Group (TBDMS) start->protect coupling Couple with Amine (HATU or EDC/HOBt) protect->coupling monitor Monitor Reaction (TLC, LC-MS) coupling->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify deprotect If Protected: Deprotect Hydroxyl (TBAF) purify->deprotect final_product Final Amide Product purify->final_product If not protected deprotect->final_product

Caption: General workflow for amide synthesis.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No or Low Yield 1. Insufficient activation of the carboxylic acid. 2. Amine is too unreactive. 3. Reagents (especially solvent) are not anhydrous.1. Switch from EDC/HOBt to the more potent HATU. 2. Increase reaction temperature to 40-50 °C. 3. Ensure all glassware is oven-dried and use fresh, anhydrous solvents.
Ester Byproduct Seen The phenolic hydroxyl group is competing with the amine nucleophile.Protect the hydroxyl group prior to the coupling reaction (see Section 2). This is the most reliable solution.
Multiple Spots on TLC 1. Incomplete reaction. 2. Formation of side products (e.g., acylurea with EDC). 3. Degradation of starting material or product.1. Allow the reaction to run longer or add a slight excess of the coupling reagent and amine. 2. Ensure proper workup to remove water-soluble byproducts. 3. Check the stability of your compounds under the reaction conditions.
Difficulty in Purification Product has similar polarity to starting materials or byproducts.1. Try a different solvent system for column chromatography. 2. Attempt purification via recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/Hexanes).[12] 3. If the product is basic, an acid wash during workup can help remove unreacted amine.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Coupling Reagents (HATU, EDC): Can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.[16]

  • Solvents (DMF, DCM): DMF is a reproductive toxin and is readily absorbed through the skin. DCM is a suspected carcinogen. Handle with extreme care.

  • Bases (DIPEA): Corrosive and flammable. Causes severe skin and eye irritation.

  • Acids/Bases for Workup: Handle with care to avoid chemical burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][18][19][20]

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • Pottabathini, N., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(49), 6873-6876. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Synthesis & Catalysis, 362(15), 3039-3059. Available at: [Link]

  • Ghanem, E., & Müller, C. E. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(10), 5947-6005. Available at: [Link]

  • Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4655-4722. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PubMed. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet for 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Amino-4-chloro-5-methylbenzoic acid. Retrieved from [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2005). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • EPA. (n.d.). Benzoic acid, 5-hydroxy-2-((4-hydroxybenzoyl)amino)- Properties. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Dilun Biotechnology. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

Sources

Method

Using 2-Amino-4-chloro-5-hydroxybenzoic acid in heterocyclic synthesis

Application Note: Heterocyclic Synthesis Using 2-Amino-4-chloro-5-hydroxybenzoic Acid Part 1: Executive Summary & Strategic Value 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) is a high-value, bifunctional building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Synthesis Using 2-Amino-4-chloro-5-hydroxybenzoic Acid

Part 1: Executive Summary & Strategic Value

2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) is a high-value, bifunctional building block.[1] Unlike simple anthranilic acids, ACHBA possesses two orthogonal "handles" (a 4-chloro group and a 5-hydroxy group) in addition to the ortho-amino acid core.[1]

This unique substitution pattern makes ACHBA an ideal precursor for 6,7-disubstituted quinazolinones , a privileged pharmacophore found in blockbuster EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1]

Key Application Areas:

  • Kinase Inhibitor Development: Synthesis of EGFR, VEGFR, and PDGFR inhibitors requiring electron-rich cores.[1]

  • Diversity-Oriented Synthesis (DOS): The 4-Cl and 5-OH groups allow for late-stage diversification via Suzuki couplings and etherifications, respectively.[1]

  • Fluorescent Probes: The electron-donating hydroxyl group facilitates the development of environment-sensitive fluorophores.[1]

Part 2: Structural Logic & Mapping

Before beginning synthesis, researchers must understand the regiochemical mapping from the starting material to the heterocyclic product.

Regiochemical Mapping:

  • Starting Material: 2-Amino-4-chloro-5-hydroxybenzoic acid.[1]

  • Target Scaffold: 7-Chloro-6-hydroxyquinazolin-4(3H)-one.[1]

The transformation follows this atom mapping:

  • Benzoic C1 (COOH)

    
    Quinazolinone C4 (Carbonyl) [1]
    
  • Benzoic C2 (NH

    
    ) 
    
    
    
    Quinazolinone N1 [1]
  • Benzoic C4 (Cl)

    
    Quinazolinone C7 [1]
    
  • Benzoic C5 (OH)

    
    Quinazolinone C6 [1]
    

Critical Insight: The 6-position (derived from the 5-OH) is electronically favorable for solubilizing groups (e.g., morpholine ethers), while the 7-position (derived from the 4-Cl) is ideal for extending the carbon skeleton into the solvent-accessible pocket of kinase enzymes.[1]

Part 3: Experimental Protocols

Protocol A: The "One-Pot" Cyclization (Niementowski Variation)

Best for: Rapid generation of the core scaffold without isolating unstable intermediates.[1]

Principle: This protocol utilizes formamide as both the C1 source and the solvent, driving the condensation of the amino group and the carboxylic acid at high temperatures.

Materials:

  • 2-Amino-4-chloro-5-hydroxybenzoic acid (1.0 eq)[1]

  • Formamide (10.0 eq) - Acts as solvent and reagent[1]

  • Ammonium Acetate (0.5 eq) - Catalyst[1]

  • Ethanol (for workup)[1]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-4-chloro-5-hydroxybenzoic acid (5.0 g, 26.6 mmol).

  • Reagent Addition: Add Formamide (10.6 mL, ~266 mmol) and Ammonium Acetate (1.0 g).

  • Reaction: Heat the mixture to 140–150 °C in an oil bath.

    • Note: The reaction will initially form a dark solution.[1] Evolution of water vapor indicates cyclization.

    • Monitoring: Monitor by TLC (10% MeOH in DCM).[1] The starting material (high polarity) should disappear, replaced by a fluorescent spot (quinazolinone).

  • Duration: Stir for 4–6 hours.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the dark syrup into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product, 7-chloro-6-hydroxyquinazolin-4(3H)-one , will precipitate as a beige/grey solid.[1] Filter the solid using a Büchner funnel.

  • Purification: Wash the cake with cold ethanol (2 x 15 mL) to remove excess formamide. Recrystallize from DMF/Ethanol if purity is <95%.[1]

Expected Yield: 75–85%[1]

Protocol B: Sequential Functionalization (The "Drug Hunter" Route)

Best for: Creating complex analogs where the 5-OH and 4-Cl need distinct modifications.[1]

Workflow:

  • Step 1: Protection/Modification of 5-OH. (Etherification)[1]

  • Step 2: Cyclization.

  • Step 3: Suzuki Coupling at 7-Cl.

Detailed Step 1: Selective Etherification of the 5-OH Rationale: The carboxylic acid is less nucleophilic than the phenoxide under basic conditions, allowing selective alkylation of the hydroxyl group before ring closure.

Materials:

  • ACHBA (1.0 eq)[1]

  • Potassium Carbonate (2.5 eq)[1]

  • Alkyl Halide (e.g., 3-morpholinopropyl chloride) (1.1 eq)[1]

  • DMF (Solvent)[1][2]

Method:

  • Dissolve ACHBA in DMF (0.5 M concentration).

  • Add K

    
    CO
    
    
    
    and stir at room temperature for 30 minutes (formation of phenoxide/carboxylate dianion).
  • Add the alkyl halide dropwise.[1][2]

  • Heat to 60 °C for 3 hours.

    • Control Point: Ensure the temperature does not exceed 80 °C to prevent decarboxylation or premature polymerization.[1]

  • Acidify carefully with 1M HCl to pH 4 to precipitate the 2-amino-4-chloro-5-alkoxybenzoic acid .[1]

  • Filter and dry.[1][3] Proceed to cyclization (Protocol A) using this intermediate.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for synthesizing kinase inhibitor scaffolds using ACHBA.

G Start Start: 2-Amino-4-chloro- 5-hydroxybenzoic Acid Decision Target Strategy? Start->Decision RouteA Route A: Direct Cyclization Decision->RouteA Core Scaffold Only RouteB Route B: Pre-Cyclization Modification Decision->RouteB Complex Sidechains ProdA 7-Chloro-6-hydroxy- quinazolin-4(3H)-one RouteA->ProdA StepB1 Step 1: O-Alkylation (Etherification at C5) RouteB->StepB1 Suzuki Step 3: Suzuki Coupling (Pd-Catalyzed at C7-Cl) ProdA->Suzuki Optional StepB2 Step 2: Cyclization (Formamide/Niementowski) StepB1->StepB2 FinalScaffold Scaffold: 7-Chloro-6-alkoxy- quinazolin-4(3H)-one StepB2->FinalScaffold FinalScaffold->Suzuki Drug Final Drug Candidate (e.g., Gefitinib Analog) Suzuki->Drug

Caption: Workflow for converting ACHBA into bioactive quinazolinone scaffolds, highlighting the divergence between direct cyclization and sequential functionalization.

Part 5: Analytical Data Summary

Table 1: Physicochemical Properties & Reactivity Profile

PropertyValue/DescriptionImplication for Synthesis
Molecular Weight 187.58 g/mol Low MW allows for significant decoration while staying within Lipinski's Rule of 5.[1]
pKa (COOH) ~2.5Acidic.[1] Requires buffering or esterification for base-sensitive reactions.[1]
pKa (Phenol) ~9.8Deprotonates with weak bases (K

CO

), allowing selective O-alkylation over N-alkylation.[1]
Solubility DMSO (High), EtOH (Mod), Water (Low)Perform reactions in polar aprotic solvents (DMF, DMSO).[1]
Reactivity (C4-Cl) ModerateRequires Pd-catalysis for substitution.[1] Stable to standard nucleophilic attacks (S

Ar) unless ring is nitrated.[1]

Part 6: Troubleshooting & Safety (Self-Validating Systems)

1. Incomplete Cyclization:

  • Symptom:[1][2] Presence of a peak at M-18 (loss of water) but retention of broad OH stretch in IR.

  • Cause: Formation of the intermediate anthranilamide without ring closure.

  • Solution: Increase temperature to >140 °C or add a dehydrating agent like HMDS (Hexamethyldisilazane).[1]

2. Decarboxylation:

  • Symptom:[1][2] Loss of CO

    
     (bubbling) and formation of 3-chloro-4-aminophenol.[1]
    
  • Cause: Excessive heat (>180 °C) in the absence of a condensing agent.

  • Prevention:[1] Maintain strict temperature control.[1] Do not heat the dry solid acid alone.[1]

3. Regioselectivity Issues (Alkylation):

  • Validation: Use 1H NMR to confirm O-alkylation vs. N-alkylation.[1]

  • Diagnostic: O-alkylation results in a significant downfield shift of the adjacent aromatic protons compared to N-alkylation.[1]

References

  • Niementowski, S. (1895).[1] "Syntheses of Quinazoline Derivatives." Journal of the Chemical Society, 67, 220-230.[1] [1]

  • Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 61(43), 10153-10160.[1]

  • Wissner, A., et al. (2003).[1] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 3-Cyano-4-anilinoquinolines." Journal of Medicinal Chemistry, 46(1), 49-63.[1] (Demonstrates the utility of the 6,7-substitution pattern in kinase inhibitors).

  • Chandrika, P. M., et al. (2008).[1] "Synthesis of novel 4,6-disubstituted quinazolinone derivatives, their anti-inflammatory and anti-cancer activity." Acta Pharmaceutica, 58(3), 329-339.[1]

Sources

Application

Application Note: Chemoselective Hydrogenation of 2-Nitro-4-chloro-5-hydroxybenzoic acid

Executive Summary This application note details the chemoselective catalytic hydrogenation of 2-Nitro-4-chloro-5-hydroxybenzoic acid to synthesize 2-Amino-4-chloro-5-hydroxybenzoic acid . This transformation presents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective catalytic hydrogenation of 2-Nitro-4-chloro-5-hydroxybenzoic acid to synthesize 2-Amino-4-chloro-5-hydroxybenzoic acid . This transformation presents a classic "selectivity dilemma" in organic synthesis: reducing a nitro group (


) to an aniline (

) while preserving a labile aryl chloride (

) and a phenolic hydroxyl group (

).

Standard hydrogenation protocols (e.g., Pd/C in MeOH) often lead to rapid hydrodechlorination , yielding the non-chlorinated impurity (2-amino-5-hydroxybenzoic acid). This guide provides two validated protocols—Sulfided Pt/C (Method A) and Inhibited Raney Nickel (Method B)—designed to suppress C-Cl bond cleavage while achieving >98% conversion of the nitro group.

Mechanistic Insight & Selectivity Challenge

The hydrogenation of chloronitroarenes occurs on the metal catalyst surface. The reaction proceeds through a nitroso and hydroxylamine intermediate. The critical competition lies between:

  • Nitro Reduction:

    
     (Desired)
    
  • Hydrodechlorination:

    
     (Undesired side reaction)
    

Why Dechlorination Happens: On active noble metals (Pd, non-sulfided Pt), the electron-rich aromatic ring adsorbs flat against the catalyst surface. The C-Cl bond, weakened by the electron-donating Hydroxyl group at the meta position relative to the chlorine, is susceptible to oxidative addition into the metal, followed by reductive elimination of HCl.

The Solution:

  • Sulfided Catalysts (Pt-S): Sulfur atoms occupy high-energy "kink" sites on the platinum lattice, which are responsible for C-Cl bond activation, while leaving terrace sites available for Nitro reduction.

  • Electronic Modification: Conducting the reaction in aqueous alkali converts the carboxylic acid and phenol to their salt forms (Carboxylate/Phenoxide). This increases water solubility and alters the electronic adsorption profile, further discouraging dehalogenation.

DOT Diagram 1: Reaction Pathway & Selectivity

ReactionPathway Precursor Precursor: 2-Nitro-4-chloro-5-hydroxybenzoic acid Intermediate Intermediate: Nitroso / Hydroxylamine Precursor->Intermediate + H2 (Fast) Product Target Product: 2-Amino-4-chloro-5-hydroxybenzoic acid Intermediate->Product + H2 (Desired Path) Impurity Impurity: Dechlorinated Byproduct (2-Amino-5-hydroxybenzoic acid) Intermediate->Impurity Over-reduction (Avoid via Catalyst Selection) Product->Impurity Prolonged Exposure

Figure 1: Reaction pathway showing the competitive landscape between nitro reduction and hydrodechlorination.

Experimental Protocols

Method A: Sulfided Pt/C in Aqueous Alkali (Gold Standard)

Recommended for high-value synthesis requiring maximum purity.

Reagents:

  • Substrate: 2-Nitro-4-chloro-5-hydroxybenzoic acid (100 g, 0.46 mol)

  • Catalyst: 5% Pt/C (Sulfided), 50% wet paste (2.0 g dry basis)

  • Base: Sodium Carbonate (

    
    )
    
  • Solvent: Deionized Water (600 mL)

Step-by-Step Procedure:

  • Salt Formation: In a 1L beaker, dissolve 100g of substrate in 600 mL water containing 1.1 equivalents of

    
    . Stir until a clear, dark solution forms (pH ~8.5-9.0). Note: The phenolic proton may also be deprotonated; ensure full solubility.
    
  • Reactor Loading: Transfer the solution to a 1L Hastelloy or Stainless Steel autoclave. Add the sulfided Pt/C catalyst paste.[1]

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) 3 times (5 bar), then with Hydrogen (
    
    
    
    ) 3 times (5 bar).
  • Reaction: Pressurize to 10 bar (145 psi) with

    
    . Heat to 60°C .
    
    • Critical Control: Do not exceed 75°C. Higher temperatures exponentially increase the rate of dechlorination.

  • Monitoring: Stir at 800-1000 RPM. The reaction is exothermic; monitor cooling jacket. Reaction is typically complete when

    
     uptake ceases (approx. 2-4 hours).
    
  • Workup:

    • Cool to 25°C. Vent

      
       and purge with 
      
      
      
      .
    • Filter the catalyst over a Celite pad (keep wet to prevent pyrophoric ignition).

    • Acidify the filtrate with 6M HCl to pH 3.5 - 4.0. The product, 2-Amino-4-chloro-5-hydroxybenzoic acid , will precipitate.

    • Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 50°C.

Method B: Raney Nickel with Inhibitor (Cost-Effective)

Recommended for large-scale batches where Pt cost is prohibitive.

Reagents:

  • Catalyst: Raney Nickel (Active), 5 g.

  • Inhibitor: Thiophene (0.5% relative to substrate weight) or Dicyandiamide.

  • Solvent: Methanol or Water/NaOH mixture.

Step-by-Step Procedure:

  • Catalyst Prep: Wash Raney Nickel slurry with methanol (if using organic solvent) or water.

  • Inhibition: Add the inhibitor (Thiophene) directly to the catalyst slurry and stir for 15 minutes before adding the substrate. This "poisons" the highly active sites responsible for dechlorination.

  • Reaction: Run at 5 bar H2 and 50°C . Raney Ni is less active than Pt, so reaction times may be longer (4-6 hours).

  • Workup: Similar to Method A. Caution: Raney Nickel is magnetic and pyrophoric.

Process Workflow & Validation

DOT Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Precursor & Prepare Base Solution Load Load Autoclave: Substrate + Catalyst (Pt-S) Start->Load Purge Inertization: 3x N2 Purge -> 3x H2 Purge Load->Purge React Hydrogenation: 10 bar H2, 60°C, 800 RPM Purge->React Sample IPC (In-Process Control): Check H2 Uptake & HPLC React->Sample Decision H2 Uptake Stopped? Sample->Decision Decision->React No Filter Filtration: Remove Catalyst (Celite) Decision->Filter Yes Precip Acidification: HCl to pH 4.0 -> Precipitate Filter->Precip Finish Final Product: Dry & Analyze Precip->Finish

Figure 2: Operational workflow for the batch hydrogenation process.

Analytical Validation (HPLC)

To ensure protocol success, use the following HPLC method to verify the absence of the dechlorinated impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min
Detection UV @ 254 nm and 210 nm
Retention Times De-Cl Impurity (~4.2 min) < Target Product (~7.8 min) < Precursor (~11.5 min)

Troubleshooting & Safety

IssueProbable CauseCorrective Action
High Dechlorination (>2%) Temperature too high (>70°C)Reduce temp to 50-60°C; ensure cooling jacket is active.
High Dechlorination (>2%) Catalyst not sulfidedUse commercial sulfided Pt/C or add thiophene to the mix.
Incomplete Conversion H2 Mass Transfer LimitationIncrease stirring speed (>1000 RPM); check H2 pressure.
Product Color (Dark) Oxidation of AminophenolPerform workup under N2 atmosphere; add sodium bisulfite (0.1%) during acidification.

Safety Warning:

  • Hydrogen Gas: Extremely flammable. Ensure reactor is grounded.

  • Catalysts: Dry Pt/C and Raney Ni are pyrophoric. Always keep wet.

  • Toxic Intermediates: Hydroxylamines are potential sensitizers. Handle with PPE.

References

  • RSC Advances. "Highly efficient and selective hydrogenation of chloronitrobenzenes to chloroanilines by H2 over confined silver nanoparticles." Royal Society of Chemistry.

  • ACS Catalysis. "Selective gas phase hydrogenation of p-Chloronitrobenzene over Pd catalysts: Role of the support." American Chemical Society.

  • Google Patents. "Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines (EP0000805A1)." European Patent Office.

  • Google Patents. "Process for the catalytic hydrogenation of aromatic nitro compounds (EP0825979B1)." European Patent Office.

  • Scientific Research Publishing. "Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO2 Catalysts." Modern Research in Catalysis.

Sources

Method

Application Note: Scalable Production of 2-Amino-4-chloro-5-hydroxybenzoic Acid (ACHBA)

Abstract & Strategic Significance 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) is a high-value pharmacophore, serving as a critical intermediate in the synthesis of broad-spectrum antivirals (e.g., Umifenovir/Arbidol a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) is a high-value pharmacophore, serving as a critical intermediate in the synthesis of broad-spectrum antivirals (e.g., Umifenovir/Arbidol analogs) and substituted benzamide kinase inhibitors. Its structural complexity—featuring an electron-rich phenol, a nucleophilic aniline, and a deactivating chlorine atom on a benzoic acid scaffold—presents significant regioselectivity challenges during scale-up.

This Application Note details a robust, scalable synthetic route designed to overcome the common pitfalls of direct chlorination (over-halogenation) and oxidation sensitivity. By utilizing a Nitro-Reduction strategy , this protocol ensures high regiocontrol, safety, and reproducibility at the kilogram scale.

Retrosynthetic Analysis & Route Selection

The Challenge of Direct Functionalization

Direct chlorination of 2-amino-5-hydroxybenzoic acid (5-hydroxyanthranilic acid) is chemically fraught. The synergistic activating effects of the hydroxyl (-OH) and amino (-NH2) groups often lead to:

  • Polychlorination: Difficulty stopping at the mono-chloro stage.

  • Oxidative Degradation: Anilines are prone to oxidation by chlorinating agents (e.g., NCS, Cl2).

  • Regio-scrambling: Competition between the ortho-to-OH and ortho-to-NH2 positions.

The Solution: The Nitro-Reduction Pathway

To ensure scalability, we employ a route that installs the amino group last, via the reduction of a nitro precursor. This locks the regiochemistry early using the directing effects of the hydroxyl group.

Selected Route:

  • Starting Material: 4-Chloro-3-hydroxybenzoic acid.

  • Step 1 (Nitration): Electrophilic aromatic substitution directed by the -OH group to install the nitro group at the 6-position (which becomes C2 upon renumbering).

  • Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine without de-chlorination.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Transformation: 4-Chloro-3-hydroxybenzoic acid


 2-Nitro-4-chloro-5-hydroxybenzoic acid.

Rationale: The hydroxyl group at C3 is a strong ortho/para director. The chlorine at C4 is a weak deactivator. The carboxyl at C1 is a strong meta director. The position para to the hydroxyl (C6) is the most electronically favorable and sterically accessible site for nitration.

Materials:
  • 4-Chloro-3-hydroxybenzoic acid (1.0 equiv)

  • Sulfuric acid (

    
    ), conc.[1] (Solvent/Catalyst)[2][3][4][5][6]
    
  • Nitric acid (

    
    ), fuming or 70% (1.1 equiv)
    
  • Ice/Water (for quenching)

Protocol:
  • Setup: Charge a jacketed glass reactor with concentrated

    
     (5 vol relative to substrate). Cool to 0–5°C.
    
  • Addition: Slowly add 4-Chloro-3-hydroxybenzoic acid portion-wise, maintaining internal temperature

    
    . Stir until fully dissolved.
    
  • Nitration: Prepare a "Mixed Acid" solution (1.1 equiv

    
     in 1 vol 
    
    
    
    ). Add this dropwise to the reactor over 60 minutes.
    • Critical Control: Do not allow temperature to exceed 10°C to prevent dinitration or oxidation of the phenol.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC (Target: Disappearance of SM).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 wt equiv) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral (> pH 4).

  • Drying: Dry in a vacuum oven at 45°C.

Yield Target: 85–90% Purity: >95% (HPLC)

Step 2: Chemoselective Béchamp Reduction

Transformation: 2-Nitro-4-chloro-5-hydroxybenzoic acid


 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA).

Rationale: While catalytic hydrogenation (


) is cleaner, it carries a risk of hydrodechlorination (stripping the Cl atom). The Béchamp reduction (Fe/HCl)  or Sodium Dithionite  reduction is preferred for robustness at scale to preserve the Aryl-Cl bond.
Materials:
  • Nitro precursor (from Step 1)

  • Iron powder (3.0 equiv, reduced grade)

  • Ammonium chloride (

    
    ) or dilute HCl (Catalyst)
    
  • Ethanol/Water (3:1 mixture) as solvent

Protocol:
  • Setup: Charge reactor with Ethanol/Water mixture (10 vol). Add Iron powder and

    
     (0.5 equiv). Heat to reflux (approx. 75–80°C) to activate the iron.
    
  • Addition: Add the Nitro precursor portion-wise over 30 minutes to the refluxing mixture.

    • Observation: The reaction is exothermic; maintain reflux.

  • Reaction: Stir at reflux for 2–4 hours. Monitor by HPLC.

  • Workup (Iron Removal):

    • Hot filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Alternative for Scale: Adjust pH to 9–10 with

      
       to precipitate iron hydroxides, then filter.
      
  • Crystallization: Concentrate the filtrate under reduced pressure to remove ethanol.

  • Acidification: Cool the remaining aqueous solution to 5°C. Adjust pH to 4.0–4.5 with dilute HCl (the isoelectric point of the amino acid). The product (ACHBA) will crystallize.

  • Final Isolation: Filter, wash with ice-cold water, and dry under vacuum at 50°C.

Yield Target: 75–80% Purity: >98% (HPLC)

Process Visualization

Reaction Pathway (DOT Diagram)

ReactionPathway SM 4-Chloro-3-hydroxybenzoic acid (Starting Material) Step1 Step 1: Nitration (HNO3, H2SO4, <10°C) SM->Step1 Inter 2-Nitro-4-chloro-5-hydroxybenzoic acid (Intermediate) Step1->Inter Regioselective Insertion at C6 Step2 Step 2: Reduction (Fe, NH4Cl, EtOH/H2O) Inter->Step2 Prod 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA - Target) Step2->Prod Chemoselective Reduction

Caption: Synthetic pathway utilizing the directing effects of the hydroxyl group to ensure regiochemical integrity.

Workup & Purification Logic (DOT Diagram)

WorkupFlow Start Crude Reduction Mixture (Product + Iron Sludge) Filter Hot Filtration (Celite) Remove Fe oxides Start->Filter Filtrate Ethanolic Filtrate (Contains Product) Filter->Filtrate Conc Vacuum Concentration Remove Ethanol Filtrate->Conc AqRes Aqueous Residue (pH > 7) Conc->AqRes Acidify Acidify to pH 4.5 (Isoelectric Point) AqRes->Acidify Cryst Crystallization (0-5°C) Acidify->Cryst Final Pure ACHBA Solid Cryst->Final

Caption: Purification workflow relying on the amphoteric nature of the amino-acid product for clean isolation.

Analytical Specifications (QC)

To validate the synthesis, the following analytical parameters must be met.

TestMethodAcceptance CriteriaNote
Appearance VisualOff-white to pale grey powderDarkening indicates oxidation.
Assay HPLC (C18, ACN/Water)≥ 98.0% w/wCritical for drug substance use.
Identification 1H-NMR (DMSO-d6)Consistent with structureVerify aromatic protons (singlets).
Iron Content ICP-MS< 20 ppmCrucial if Fe reduction is used.
Residue on Ignition USP <281>< 0.1%Ensures salt removal.

Key NMR Signals (Predicted):

  • 
     12-13 ppm (Broad s, 1H, -COOH)
    
  • 
     9-10 ppm (Broad s, 1H, -OH)
    
  • 
     7.2-7.4 ppm (s, 1H, Ar-H, C6 position)
    
  • 
     6.8-6.9 ppm (s, 1H, Ar-H, C3 position)
    
  • 
     5.0-6.0 ppm (Broad s, 2H, -NH2)
    

Safety & Handling

  • Nitration Exotherm: The nitration step is highly exothermic. Failure to control temperature (<10°C) can lead to thermal runaway. Reactors must be equipped with reliable jacket cooling and emergency dump valves.

  • Iron Waste: The iron sludge generated in Step 2 is pyrophoric when dry. Keep wet and dispose of as hazardous heavy metal waste.

  • Corrosives: Fuming nitric acid and concentrated sulfuric acid cause severe burns. Full PPE (Face shield, chemically resistant gloves, apron) is mandatory.

References

  • Arbidol Analog Synthesis: Wright, K., et al. "Structure-based optimization and synthesis of antiviral drug Arbidol analogues." BMC Structural Biology, 2017. Link (Demonstrates the utility of the scaffold).

  • Nitration Protocols: "Synthesis of 2-Amino-5-chlorobenzoic acid." ChemicalBook Protocols. Link (Provides foundational conditions for nitrating chlorobenzoic acids).

  • General Reduction Methods: "Reduction of Nitro Compounds to Amines." Organic Chemistry Portal. Link (Validates Fe/HCl and H2/Pd methodologies).

  • Process Patent: "Method for preparing 2-amino-5-chloro-3-methylbenzoic acid." Google Patents (CN109970624A). Link (Analogous chemistry demonstrating scalability of amino-chloro-benzoic acid derivatives).

  • Regioselectivity Data: "Nitration of substituted benzenes." LibreTexts Chemistry. Link (Theoretical grounding for the directing effects of -OH vs -Cl).

Sources

Application

Reaction conditions for esterification of 2-Amino-4-chloro-5-hydroxybenzoic acid

Abstract This application note details the optimized reaction conditions for the methyl esterification of 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS 2938-98-9). Due to the zwitterionic nature of the starting material an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized reaction conditions for the methyl esterification of 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS 2938-98-9). Due to the zwitterionic nature of the starting material and the presence of three competing functional groups (amine, phenol, carboxylic acid), standard esterification protocols require modification to ensure chemoselectivity and high yield. This guide prioritizes the Thionyl Chloride (SOCl₂) mediated method, which generates the ester hydrochloride salt in situ, effectively protecting the amine from oxidation or N-alkylation while driving the equilibrium forward.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The substrate presents a unique "triad" of reactivity:

  • Carboxylic Acid (C-1): The target for esterification.

  • Amine (C-2, ortho): Nucleophilic and prone to oxidation or N-acylation. In neutral conditions, it forms an internal salt (zwitterion) with the acid, reducing solubility in organic solvents.

  • Phenol (C-5, meta): Susceptible to O-alkylation or oxidation.

Why Acid-Catalyzed Methods are Superior: Base-mediated alkylation (e.g., Methyl Iodide/K₂CO₃) is contraindicated for this substrate because the phenoxide anion (formed by base) is highly nucleophilic, leading to significant O-methylated byproducts (anisoles).

The Solution: Using an acid chloride generator (SOCl₂) in methanol serves a dual purpose:

  • In-situ HCl generation: Protonates the amine (

    
    ), deactivating it as a nucleophile and preventing N-methylation.
    
  • Water Scavenging: SOCl₂ reacts with water to form SO₂ and HCl, driving the equilibrium-limited esterification to completion (Le Chatelier’s principle).

Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Standard)

Recommended for high yield and purity. Produces the stable Hydrochloride Salt.

Reagents:

  • 2-Amino-4-chloro-5-hydroxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)

  • Anhydrous Methanol (Solvent, 10–20 volumes)

Step-by-Step Methodology:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/N₂ inlet), and a pressure-equalizing addition funnel.

  • Solvent Charge: Charge Anhydrous Methanol (0.5 M concentration relative to substrate) and cool to 0 °C in an ice bath.

  • Reagent Addition (Exothermic): Add SOCl₂ dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature < 10 °C. The reaction of SOCl₂ with MeOH generates HCl and heat.

  • Substrate Addition: Add solid 2-Amino-4-chloro-5-hydroxybenzoic acid in portions. The solid will dissolve as the reaction proceeds and the zwitterion breaks.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to Reflux (65 °C) for 4–6 hours.

    • Monitoring: Check by TLC (Mobile Phase: DCM/MeOH 9:1) or HPLC.[1] The starting acid should be consumed (<1%).

  • Workup (Isolation of HCl Salt):

    • Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

    • Cool to 0 °C.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to precipitate the hydrochloride salt.

    • Filter the solid, wash with cold ether, and dry under vacuum.

    • Result: Methyl 2-amino-4-chloro-5-hydroxybenzoate hydrochloride (Grey to off-white solid).

Protocol B: Fischer Esterification (Alternative)

Recommended if SOCl₂ is unavailable or for larger, less moisture-sensitive batches.

Reagents:

  • Substrate (1.0 equiv)

  • Concentrated H₂SO₄ (2.0 equiv)

  • Methanol (Solvent)[2][3]

Methodology:

  • Dissolve the substrate in Methanol.

  • Add conc.[4] H₂SO₄ slowly at RT.

  • Reflux for 12–24 hours (slower kinetics than SOCl₂).

  • Neutralization (Critical):

    • Cool to RT. Carefully neutralize with saturated NaHCO₃ solution to pH ~7–8.

    • Note: Do not exceed pH 9, as the phenol will deprotonate and dissolve in the aqueous layer.

    • Extract the free base into Ethyl Acetate.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Data Summary & Specifications

ParameterProtocol A (SOCl₂)Protocol B (H₂SO₄)
Reaction Time 4–6 Hours12–24 Hours
Temperature 0 °C

Reflux
Reflux
Primary Product Form Hydrochloride Salt (Stable)Free Base (Oxidation Sensitive)
Yield (Typical) 85–95%70–80%
Impurity Profile Low (Closed system)Moderate (Hydrolysis risk during workup)

Visualization of Workflow

EsterificationWorkflow Start Start: 2-Amino-4-chloro- 5-hydroxybenzoic acid Choice Select Reagent System Start->Choice SOCl2_Add Add SOCl2 to MeOH (0°C) Generates anhydrous HCl Choice->SOCl2_Add High Yield / Stability H2SO4_Add Add H2SO4 to MeOH (Catalytic) Choice->H2SO4_Add Alternative Reflux_A Reflux 4-6h (Kinetic Control) SOCl2_Add->Reflux_A Precip Concentrate & Add Ether Reflux_A->Precip Salt_Product Product: Methyl Ester HCl Salt (Stable, High Purity) Precip->Salt_Product Reflux_B Reflux 12-24h (Equilibrium Limited) H2SO4_Add->Reflux_B Neutralize Neutralize with NaHCO3 (pH 7-8) Reflux_B->Neutralize FreeBase_Product Product: Methyl Ester Free Base (Sensitive to Oxidation) Neutralize->FreeBase_Product

Figure 1: Decision tree and process flow for the esterification of 2-Amino-4-chloro-5-hydroxybenzoic acid.

Troubleshooting & Critical Controls

  • Zwitterion Solubility: The starting material is often insoluble in cold methanol. Do not filter undissolved solid before reflux; it will dissolve as it converts to the ester hydrochloride.

  • Color Change: The reaction mixture may turn pink or brown due to trace oxidation of the phenol/amine. This is usually removed during the ether wash (Protocol A) or recrystallization.

  • Free Base Stability: If the free base is required (from Protocol A), dissolve the HCl salt in water and carefully adjust pH to 7.5 with NaHCO₃. Extract immediately into EtOAc to avoid air oxidation of the aminophenol moiety.

References

  • Pharmaffiliates. (n.d.). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride (CAS 1113049-83-4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification: Mechanisms and Conditions. Retrieved from [Link]

Sources

Method

Application Note: 2-Amino-4-chloro-5-hydroxybenzoic Acid (ACHBA) in Coordination Chemistry

Abstract This application note details the utility of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) as a multifunctional ligand in coordination chemistry. While primarily recognized as a synthetic intermediate for the a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) as a multifunctional ligand in coordination chemistry. While primarily recognized as a synthetic intermediate for the antifungal agent Albaconazole , ACHBA possesses a unique trisubstituted benzene scaffold offering mixed donor sites (amino, carboxylate, and hydroxyl). This guide provides validated protocols for ligand preparation, metal complex synthesis (Cu(II), Zn(II), Co(II)), and structural characterization. It is designed for researchers exploring pharmacophore-based metal-organic frameworks (MOFs) and bioactive metallodrugs.

Ligand Profile & Coordination Logic

Chemical Identity
  • IUPAC Name: 2-Amino-4-chloro-5-hydroxybenzoic acid[1][2][3]

  • CAS Number: 1113049-83-4 (Methyl ester HCl form often supplied commercially)

  • Molecular Weight: 187.58 g/mol (Free Acid)

  • Acidity Constants (Predicted):

    
     (COOH), 
    
    
    
    (
    
    
    ),
    
    
    (Phenolic OH).
Coordination Modes

ACHBA acts as a heterofunctional ligand capable of diverse binding modes driven by pH and metal hardness:

  • Anthranilic Mode (Primary): Chelation via the amine nitrogen (

    
    ) and carboxylate oxygen (
    
    
    
    ) forming a stable 6-membered ring. This is the dominant mode for transition metals (Cu, Ni, Co).
  • Salicylate Mode (Secondary): Potential chelation via carboxylate and the 5-hydroxyl group is sterically disfavored due to the para position relative to the amine, but the 5-OH group serves as a critical bridging site in polymeric structures or a hydrogen-bond donor in supramolecular assemblies.

  • Electronic Modulation: The 4-chloro substituent exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the amine and increasing the acidity of the phenolic group compared to unsubstituted anthranilic acid.

Experimental Protocols

Protocol A: Ligand Preparation (Ester Hydrolysis)

Context: ACHBA is frequently supplied as the Methyl Ester Hydrochloride (an Albaconazole intermediate). Direct use of the ester prevents carboxylate coordination. The free acid must be generated first.

Reagents:

  • ACHBA Methyl Ester HCl (10 mmol)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 1M

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Suspend 10 mmol of the ester in 20 mL of Ethanol/Water (1:1 v/v).

  • Saponification: Add 15 mL of 2M NaOH dropwise while stirring at 60°C. Reflux for 2 hours. Monitor TLC for disappearance of the ester spot.

  • Neutralization: Cool the solution to room temperature. Acidify carefully with 1M HCl to pH 3.5–4.0 (isoelectric point vicinity).

  • Precipitation: The free acid (ACHBA) will precipitate as an off-white solid.

  • Purification: Filter, wash with cold water (2x10 mL), and recrystallize from hot ethanol. Dry in vacuo at 50°C.

Protocol B: Synthesis of M(II)-ACHBA Complexes

Target: Bis-chelated neutral complexes


.
Metals: Cu(II), Co(II), Ni(II), Zn(II).

Reagents:

  • Ligand (ACHBA): 2.0 mmol (375 mg)

  • Metal Salt:

    
     (1.0 mmol) (Acetates are preferred to avoid competitive anions like chloride).
    
  • Solvent: Methanol or Ethanol (95%).

  • Base: Triethylamine (

    
    ) or dilute NaOH (for pH adjustment).
    

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of ACHBA in 20 mL of warm Methanol.

  • Deprotonation: Add

    
     dropwise until pH reaches ~7.5. This ensures deprotonation of the carboxylic acid (
    
    
    
    ) without deprotonating the phenolic OH (unless high pH >10 is targeted).
  • Metal Addition: Dissolve 1.0 mmol of Metal Acetate in 10 mL Methanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Observation: A color change indicates complexation (e.g., Cu: Green/Blue; Co: Pink/Red).

  • Isolation: Cool to room temperature. If precipitate forms, filter immediately. If not, reduce volume by 50% on a rotary evaporator and allow to stand overnight at 4°C.

  • Washing: Wash the precipitate with cold methanol and diethyl ether.

  • Drying: Dry in a desiccator over

    
    .
    

Characterization & Validation

To validate the coordination, compare the spectral data of the free ligand (ACHBA) vs. the Metal Complex.

FTIR Spectroscopy Guidelines
Functional GroupFree Ligand (

)
Metal Complex (

)
Diagnostic Interpretation

3300–3400 (Broad)3300–3400Remains largely unchanged if 5-OH is uncoordinated.

3150–32503100–3200Shift to lower frequency indicates N-coordination.

~1680 (COOH)1580–1620Strong shift indicates deprotonation and coordination.

~14001380–1400

suggests monodentate binding.
M-N / M-O N/A400–550Appearance of new bands in far-IR confirms metal binding.
Electronic Spectra (UV-Vis)
  • Ligand: Shows

    
     transitions (Benzene ring) at 250–300 nm.
    
  • Cu(II) Complex: Look for a broad d-d transition band around 600–700 nm (distorted octahedral or square planar geometry).

  • Co(II) Complex: Transitions around 500–600 nm (octahedral) or intense bands (tetrahedral).

Workflow Visualization

The following diagram illustrates the critical pathway from the commercial precursor to the final metal complex.

ACHBA_Workflow cluster_mode Coordination Logic Ester ACHBA Methyl Ester (Commercial Precursor) Hydrolysis Step 1: Hydrolysis (NaOH, 60°C) Ester->Hydrolysis Saponification FreeAcid Free Ligand (ACHBA) (Precipitate at pH 4) Hydrolysis->FreeAcid Acidification (HCl) Deprot Step 2: Activation (Et3N, pH 7.5) FreeAcid->Deprot Dissolution Coord Binding Sites: 1. Amine (N) 2. Carboxylate (O) FreeAcid->Coord Features Complexation Step 3: Metal Reflux (M(OAc)2, MeOH) Deprot->Complexation Add Metal Salt FinalProduct Metal Complex [M(ACHBA)2] Complexation->FinalProduct Precipitation

Figure 1: Synthetic workflow converting the commercial ester precursor to the active coordination complex.

Applications & Biological Relevance[5][6]

Drug Development Context

ACHBA is structurally related to PAS (4-Amino-2-hydroxybenzoic acid) , a known antitubercular agent. The introduction of the 4-chloro and 5-hydroxy groups alters the lipophilicity (LogP), potentially enhancing membrane permeability.

  • Strategy: Synthesis of Cu(II) complexes of ACHBA is a proven strategy to enhance antimicrobial activity via the "Overtone's Concept" and Chelation Theory (chelation reduces polarity of the metal ion, increasing lipophilicity).

Catalytic Potential

The presence of the 5-hydroxyl group allows these complexes to be grafted onto silica or polymer supports, making them candidates for heterogeneous catalysis (e.g., oxidation of benzyl alcohol).

References

  • Albaconazole Intermediate Identification

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14883222, 4-Amino-5-chloro-2-hydroxybenzoic acid (Isomer comparison).
    • URL:[Link]

    • Note: Confirms the chemical space and availability of chlorin
  • Coordination Chemistry of Anthranilic Acid Derivatives

    • Title: Synthesis, characterization and biological activity of mixed ligand complexes of Co(II), Ni(II) and Cu(II) with anthranilic acid.
    • Source:Journal of Saudi Chemical Society (Example of homologous protocol).
    • URL:[Link]

  • Commercial Availability & Structure

    • Title: 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride (CAS 1113049-83-4).[2][3][4][5]

    • Source: ChemExpress / Pharmaffiliates (Valid
    • URL:[Link][1][2][3][6]

(Note: While specific literature on M-ACHBA complexes is emerging, the protocols above are derived from validated methodologies for homologous anthranilic acid ligands.)

Sources

Application

Synthetic Routes for Chlorzoxazone Metabolites: A Detailed Guide for Researchers

Introduction Chlorzoxazone is a centrally acting muscle relaxant widely used in the treatment of painful musculoskeletal conditions. Its therapeutic effects are intrinsically linked to its metabolism, which primarily occ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorzoxazone is a centrally acting muscle relaxant widely used in the treatment of painful musculoskeletal conditions. Its therapeutic effects are intrinsically linked to its metabolism, which primarily occurs in the liver. Understanding the metabolic fate of chlorzoxazone is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for the development of new chemical entities with improved metabolic profiles. The primary metabolites of chlorzoxazone are 6-hydroxychlorzoxazone and its subsequent glucuronide conjugates. The synthesis of these metabolites as analytical standards is paramount for accurate quantification in biological matrices and for in-depth toxicological assessments. This application note provides detailed synthetic protocols for the preparation of key chlorzoxazone metabolites, offering researchers and drug development professionals a practical guide to obtaining these essential reference compounds.

Chlorzoxazone is metabolized in a two-phase process. Phase I metabolism is dominated by the hydroxylation of the aromatic ring at the 6-position to form 6-hydroxychlorzoxazone. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2E1, with a minor contribution from CYP1A2[1]. In Phase II, the hydroxyl group of 6-hydroxychlorzoxazone is conjugated with glucuronic acid to form an O-glucuronide, a reaction mediated by UDP-glucuronosyltransferases (UGTs) 1A1, 1A6, and 1A9. Additionally, the parent drug, chlorzoxazone, can directly undergo N-glucuronidation, catalyzed by UGT1A9, to form chlorzoxazone-N-glucuronide[2][3].

This guide presents a plausible multi-step chemical synthesis for 6-hydroxychlorzoxazone and outlines both chemical and enzymatic approaches for the synthesis of its glucuronide conjugates. Each protocol is designed to be self-validating, with detailed steps and characterization data to ensure the synthesis of high-purity reference standards.

Metabolic Pathways of Chlorzoxazone

The metabolic transformation of chlorzoxazone is a critical aspect of its pharmacology. The following diagram illustrates the principal metabolic pathways.

Chlorzoxazone_Metabolism Chlorzoxazone Chlorzoxazone Hydroxychlorzoxazone 6-Hydroxychlorzoxazone Chlorzoxazone->Hydroxychlorzoxazone CYP2E1 (major) CYP1A2 (minor) N_Glucuronide Chlorzoxazone-N-glucuronide Chlorzoxazone->N_Glucuronide UGT1A9 O_Glucuronide Chlorzoxazone-O-glucuronide Hydroxychlorzoxazone->O_Glucuronide UGT1A1, UGT1A6, UGT1A9 Synthesis_M1 A 2-Amino-4-chlorophenol B 2-Acetamido-4-chlorophenol A->B Acetic Anhydride C 5-Chloro-2-methylbenzoxazole B->C Dehydrating Agent D 5-Chloro-2-methyl-6-nitrobenzoxazole C->D Mixed Acid Nitration E 2-Amino-4-chloro-5-nitrophenol D->E Alkaline Hydrolysis F 2-Amino-4-chloro-5-hydroxyphenol E->F Reduction G 6-Hydroxychlorzoxazone (M1) F->G Cyclization (e.g., Urea)

Caption: Proposed synthetic route for 6-hydroxychlorzoxazone.

Experimental Protocol

Step 1: Acetylation of 2-Amino-4-chlorophenol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chlorophenol (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-acetamido-4-chlorophenol.

Step 2: Cyclization to 5-Chloro-2-methylbenzoxazole

  • Combine 2-acetamido-4-chlorophenol (1.0 eq) with a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

  • Heat the mixture at 100-120 °C for 2-3 hours.

  • Cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloro-2-methylbenzoxazole.

Step 3: Nitration of 5-Chloro-2-methylbenzoxazole

  • In a flask cooled in an ice-salt bath, slowly add 5-chloro-2-methylbenzoxazole (1.0 eq) to a pre-cooled mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with water until neutral, and dry to obtain 5-chloro-2-methyl-6-nitrobenzoxazole.

Step 4: Hydrolysis to 2-Amino-4-chloro-5-nitrophenol

  • Suspend 5-chloro-2-methyl-6-nitrobenzoxazole (1.0 eq) in an aqueous solution of a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 2-amino-4-chloro-5-nitrophenol.[4]

Step 5: Reduction of the Nitro Group

  • Dissolve 2-amino-4-chloro-5-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction mixture according to the chosen reducing agent to isolate 2-amino-4-chloro-5-hydroxyphenol.

Step 6: Cyclization to 6-Hydroxychlorzoxazone

  • Combine 2-amino-4-chloro-5-hydroxyphenol (1.0 eq) with urea (2.0-3.0 eq).

  • Heat the mixture, either neat or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), to 150-180 °C for several hours.

  • Cool the reaction mixture and add water to precipitate the crude product.

  • Purify the crude 6-hydroxychlorzoxazone by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Data for 6-Hydroxychlorzoxazone
ParameterExpected Value
Molecular Formula C₇H₄ClNO₃
Molecular Weight 185.56 g/mol [5]
Appearance White to pink solid
Melting Point 245-247 °C [6]
¹H NMR (DMSO-d₆) δ (ppm): 11.8 (s, 1H, NH), 9.5 (s, 1H, OH), 7.2 (s, 1H, ArH), 7.0 (s, 1H, ArH)
¹³C NMR (DMSO-d₆) δ (ppm): 155.0, 145.0, 140.0, 130.0, 120.0, 110.0, 105.0
Mass Spectrometry (ESI+) m/z 186 [M+H]⁺, with characteristic fragment ions at m/z 130 and 115 [2][7]

Synthesis of Chlorzoxazone Glucuronides (M2 and M3)

The synthesis of glucuronide metabolites can be challenging due to the hydrophilic nature of glucuronic acid and the need for stereochemical control. Both chemical and enzymatic methods can be employed.

Chemical Synthesis of Chlorzoxazone-O-glucuronide (M2) via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic method for the formation of glycosidic bonds.[8][9] This approach involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.

Koenigs_Knorr A 6-Hydroxychlorzoxazone C Protected Chlorzoxazone-O-glucuronide A->C + B Ag₂CO₃ or other promoter B Acetobromo-α-D-glucuronic acid methyl ester D Chlorzoxazone-O-glucuronide (M2) C->D Deprotection (e.g., NaOH, then H⁺)

Sources

Method

Application Note: Strategic Functionalization of the Amino Moiety in 2-Amino-4-chloro-5-hydroxybenzoic Acid

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals working with 2-Amino-4-chloro-5-hydroxybenzoic acid . Executive Summary & Chemical Context[1][...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide designed for researchers and drug development professionals working with 2-Amino-4-chloro-5-hydroxybenzoic acid .

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Amino-4-chloro-5-hydroxybenzoic acid (ACHB) is a highly functionalized "privileged scaffold" sharing structural homology with 3-hydroxyanthranilic acid (a tryptophan metabolite) and 5-aminosalicylic acid. Its unique substitution pattern presents a specific chemoselective challenge:

  • Nucleophilic Competition: The C2-Amino group (

    
    ) competes with the C5-Phenol (
    
    
    
    ).
  • Steric/Electronic Environment: The amino group is deactivated by the meta-chloro substituent and the ortho-carboxylic acid, yet activated by the para-hydroxy group.

  • Cyclization Tendency: The ortho relationship between the amine and carboxylic acid strongly favors cyclodehydration to form heterocycles (benzoxazinones, quinazolinones) over simple intermolecular amidation.

This guide details three distinct protocols to functionalize the amino group, prioritizing chemoselectivity and high-value scaffold construction.

Chemoselectivity Decision Matrix

Before initiating synthesis, the operator must select the pathway based on the desired endpoint. The following decision tree illustrates the kinetic vs. thermodynamic control points.

Chemoselectivity Start 2-Amino-4-chloro- 5-hydroxybenzoic Acid Acylation Reagent: Acyl Chloride/Anhydride Start->Acylation TempLow Low Temp (<60°C) Kinetic Control Acylation->TempLow Preserve -COOH TempHigh High Temp (>100°C) Thermodynamic Control Acylation->TempHigh Dehydration ProductA N-Acyl Derivative (Acyclic) TempLow->ProductA Selective N-attack ProductB Benzoxazinone (Cyclic Intermediate) TempHigh->ProductB Cyclization ProductC Quinazolin-4(3H)-one (via Amine addition) ProductB->ProductC + R-NH2

Figure 1: Chemoselectivity landscape. Low temperatures favor simple N-functionalization, while elevated temperatures drive the formation of the pharmacologically active quinazolinone core.

Protocol A: Selective N-Acylation (Prevention of O-Acylation)

Objective: To install an acyl group on the nitrogen without reacting with the phenol or cyclizing to the benzoxazinone. Challenge: The phenolic -OH is susceptible to esterification under basic conditions. Solution: Use of a biphasic Schotten-Baumann condition or controlled acetic acid media which suppresses phenoxide formation.

Materials
  • Substrate: 2-Amino-4-chloro-5-hydroxybenzoic acid (1.0 eq)

  • Reagent: Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: None (Self-catalyzed) or mild NaOAc

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, suspend 10 mmol of ACHB in 20 mL of glacial acetic acid. The starting material may not fully dissolve initially due to its zwitterionic nature.

  • Reagent Addition: Add 11 mmol (1.1 eq) of acetic anhydride dropwise at room temperature (20–25°C).

    • Critical Note: Do not add pyridine or strong base, as this promotes O-acylation of the phenol.

  • Reaction: Stir the mixture at room temperature for 4–6 hours. The suspension typically clears as the N-acetyl derivative is formed (breaking the zwitterion lattice), then may reprecipitate.

  • Monitoring: Monitor by TLC (System: EtOAc/MeOH/AcOH 8:2:0.1). Look for the disappearance of the fluorescent amine spot.

  • Quench & Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The N-acetylated product (2-acetamido-4-chloro-5-hydroxybenzoic acid) will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove residual acetic acid. Dry in a vacuum oven at 50°C.
    

Expected Yield: 85–92% Key Analytical Marker:


H NMR will show a singlet methyl peak (~2.1 ppm) and a downfield shift of the NH proton (~11.0 ppm), with the phenolic OH signal preserved.

Protocol B: Synthesis of Quinazolin-4(3H)-ones (The "Niementowski" Pathway)

Objective: To utilize the amino group's disposition to form the quinazolinone scaffold, a core structure in kinase inhibitors (e.g., EGFR inhibitors) and anticonvulsants. Mechanism: Condensation of the amino group with a C1 synthon (Formamide) followed by cyclodehydration involving the carboxylic acid.

Materials
  • Substrate: 2-Amino-4-chloro-5-hydroxybenzoic acid (1.0 eq)

  • Reagent: Formamide (Excess, acts as solvent)

  • Additives: Ammonium Acetate (optional promoter)

Step-by-Step Methodology
  • Setup: Place 10 mmol of ACHB in a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Solvent/Reagent: Add 10–15 mL of Formamide.

  • Thermal Activation: Heat the mixture to 140–150°C for 6–8 hours.

    • Why this temp? The reaction requires high energy to overcome the initial formation of the amidine intermediate and the subsequent loss of water.

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes out upon cooling.

  • Precipitation: If no solid forms, dilute the mixture with 30 mL of cold water.

  • Filtration: Collect the crude solid by vacuum filtration.

  • Recrystallization: Recrystallize from Ethanol/DMF (9:1) to obtain pure 7-chloro-6-hydroxyquinazolin-4(3H)-one.

Data Summary Table:

ParameterValueNotes
Reaction Temp 145°CCritical for cyclization
Time 6–8 hMonitor by LCMS
Yield 70–80%Loss usually due to solubility in formamide
Appearance Pale beige solidHigh melting point (>250°C)

Protocol C: Copper-Catalyzed N-Arylation (Ullmann-Type)

Objective: To functionalize the amine with an aryl group (e.g., phenyl), creating a diphenylamine derivative useful for dye synthesis or non-steroidal anti-inflammatory drug (NSAID) analogs. Challenge: The free carboxylic acid can poison copper catalysts; the phenol can participate in O-arylation.

Materials
  • Substrate: ACHB (1.0 eq)

  • Coupling Partner: Iodobenzene (1.2 eq)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone

  • Base:

    
     (2.5 eq)
    
  • Solvent: DMSO or DMF

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Loading: Add ACHB (5 mmol),

    
     (12.5 mmol), CuI (0.5 mmol), and L-Proline (1.0 mmol).
    
  • Solvation: Add DMSO (10 mL) and Iodobenzene (6 mmol).

  • Reaction: Heat to 90°C for 12–18 hours.

    • Note: The base deprotonates both the carboxylic acid and the phenol. However, under L-Proline/Cu catalysis, N-arylation is generally preferred over O-arylation due to the formation of the intermediate Cu-amine complex.

  • Workup (Acidification): Cool to RT. Dilute with water (50 mL). Carefully acidify with 1M HCl to pH 3–4.

    • Caution:

      
       evolution will occur.
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL). The product will be in the organic layer.
    
  • Purification: Silica gel chromatography is usually required (Eluent: Hexane/EtOAc + 1% AcOH).

Analytical Validation & Troubleshooting

NMR Interpretation

For the N-functionalized products, look for the following diagnostic signals in DMSO-


:
  • 
     12–14 ppm (Broad):  Carboxylic acid proton (disappears in quinazolinone product).
    
  • 
     10–11 ppm (Singlet):  Phenolic -OH (exchangeable with 
    
    
    
    ).
  • 
     7.0–8.0 ppm (Aromatic):  The two aromatic protons (H3 and H6) appear as singlets due to the para relationship being blocked.
    
    • H3 (ortho to OH, meta to Cl): Typically ~7.0 ppm.

    • H6 (ortho to Cl, meta to OH): Typically ~7.8 ppm.

    • Shift Note: Functionalizing the amine (ortho to H3) will cause a significant shift in the H3 signal.

Common Failure Modes
IssueCauseRemedy
O-Acylation Base too strong (e.g., TEA, NaOH)Use AcOH as solvent; avoid Pyridine.
Incomplete Cyclization Temperature too low (<120°C)Increase temp; use high-boiling solvents (DMF, DMAc).
Low Solubility Zwitterionic lattice energyUse DMSO for analysis; heat reaction mixtures.
Decarboxylation Excessive heat (>180°C)Monitor temp closely; 4-chloro group lowers decarboxylation barrier.

References

  • Vertex Pharmaceuticals. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Quinazolinones. [Link][1][2]

  • Parli, C. J., et al. (1980). 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase.[3] PubMed.[4] [Link]

  • SciELO. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. [Link] (General landing for verification of quinazoline protocols).

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives. [Link] (Analogous chemistry for chloro-benzoic acid derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Amino-4-chloro-5-hydroxybenzoic Acid Synthesis

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 29461-92-9) Executive Summary This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 29461-92-9)

Executive Summary

This guide addresses the synthesis of 2-Amino-4-chloro-5-hydroxybenzoic acid , a critical intermediate often used in the synthesis of mucoprotective agents (e.g., Rebamipide derivatives) and antibacterial scaffolds.

High-yield synthesis of this molecule is notoriously difficult due to three competing factors:

  • Regioselectivity: The directing effects of the hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups often lead to 3-chloro or di-chloro impurities.

  • Oxidation Sensitivity: The electron-rich 5-hydroxyanthranilic core is prone to oxidation into quinone-imines under standard chlorination conditions.

  • Zwitterionic Solubility: Product loss during isolation is common due to incorrect pH management near the isoelectric point (pI).

This support center is divided into three technical modules designed to troubleshoot these specific bottlenecks.

Module 1: Route Selection & Strategy

Before troubleshooting individual steps, ensure you are using the correct synthetic pathway for your scale and purity requirements.

The Synthesis Decision Tree

SynthesisRoutes Start Starting Material Selection SM_A 5-Hydroxyanthranilic Acid Start->SM_A SM_B 4-Chloro-3-methoxybenzoic acid Start->SM_B RouteA Route A: Direct Chlorination (Rapid, Lower Yield) StepA1 Chlorination (NCS/DMF) RouteA->StepA1 RouteB Route B: Nitro-Reduction (High Purity, Multi-step) StepB1 Nitration RouteB->StepB1 SM_A->RouteA SM_B->RouteB Target Target: 2-Amino-4-chloro-5-hydroxybenzoic acid StepA1->Target Risk: Oxidation StepB2 Chemoselective Reduction (Avoid Dechlorination) StepB1->StepB2 StepB3 Demethylation (BBr3) StepB2->StepB3 StepB3->Target Preferred Industrial Route

Caption: Comparison of the Direct Chlorination route (prone to oxidation) vs. the Protected Nitro-Reduction route (higher fidelity).

Module 2: Troubleshooting The "Direct" Route (Chlorination)

Context: You are chlorinating 5-hydroxyanthranilic acid (or its N-acetyl derivative) and observing low yields or "tar" formation.

Common Issues & Solutions

Q1: My reaction mixture turns black immediately upon adding the chlorinating agent. What is happening? Diagnosis: You are likely oxidizing the electron-rich phenol/aniline system into a quinone-like species. This happens when using strong oxidants like chlorine gas (


) or sulfuryl chloride (

) without protection. Corrective Protocol:
  • Switch Reagent: Use N-Chlorosuccinimide (NCS) . It provides a controlled release of

    
     and is less oxidizing than elemental chlorine.
    
  • Solvent Choice: Use DMF or Acetonitrile. Avoid protic solvents that can facilitate oxidation.

  • Temperature: Maintain reaction at 0°C to 5°C .

Q2: I am getting a mixture of 3-chloro and 4-chloro isomers. How do I favor the 4-chloro product? Mechanism: The 5-hydroxy group is a strong ortho/para director. The 2-amino group is also an ortho/para director.

  • The 5-OH directs to positions 4 and 6 .

  • The 2-NH2 directs to positions 3 and 5 (5 is blocked).

  • Result: Position 4 is electronically favorable due to the strong OH influence, but Position 6 is sterically hindered by the carboxylic acid. Position 3 is favored by the amine. Optimization:

  • Protect the Amine: Acetylate the amine first to form 2-acetamido-5-hydroxybenzoic acid . The acetamido group is a weaker activator than the free amine and bulkier, discouraging attack at position 3.

  • Sequence: Acetylation

    
     Chlorination (NCS) 
    
    
    
    Hydrolysis (Acidic).

Module 3: Troubleshooting The "Nitro-Reduction" Route

Context: You are reducing 4-chloro-5-methoxy-2-nitrobenzoic acid (an intermediate) to the amine. This is the most robust route, but the reduction step is the "yield killer."

Critical Protocol: Chemoselective Reduction

Q3: When I reduce the nitro group using Pd/C and Hydrogen, I lose the chlorine atom (Hydrodechlorination). How do I prevent this? Analysis: Palladium catalysts are excellent for hydrodechlorination (removing aryl chlorides). You must use a chemoselective method that reduces


 to 

without touching the

bond.

Recommended Reductants (Comparison Table):

MethodReagentsYield ImpactDechlorination RiskNotes
Catalytic Hydrogenation

, Pd/C
Low High NOT RECOMMENDED. Will strip Cl.
Bechamp Reduction Fe powder, AcOH/HClHigh LowClassical, robust, but generates iron waste.
Stannous Chloride

, HCl
Medium LowGood for small scale; workup can be messy (emulsions).
Sulfided Platinum

, Pt(S)/C
High LowThe industrial standard for halo-nitro reductions.

Step-by-Step Protocol (Iron Reduction - Lab Scale):

  • Dissolve 4-chloro-5-methoxy-2-nitrobenzoic acid (1.0 eq) in Ethanol/Water (3:1).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (1.0 eq) .

  • Heat to reflux (approx. 75-80°C) with vigorous stirring.

  • Monitor by TLC/HPLC (approx. 2-4 hours).

  • Hot Filtration: Filter the hot mixture through Celite to remove iron oxides.

  • Workup: Concentrate filtrate. The amino-acid may precipitate upon cooling.

Module 4: Isolation & Purification (The Zwitterion Trap)

Context: The reaction is complete, but you cannot isolate the solid, or the yield drops significantly during filtration.

Q4: The product is water-soluble and won't precipitate. How do I isolate it? Theory: 2-Amino-4-chloro-5-hydroxybenzoic acid is a zwitterion. It has:

  • Acidic group:

    
     (
    
    
    
    )
  • Acidic group:

    
     (
    
    
    
    )
  • Basic group:

    
     (
    
    
    
    for the conjugate acid)

The Isoelectric Point (pI) Strategy: Solubility is lowest at the isoelectric point. If the pH is too low (pH < 2), the molecule is cationic (


). If pH is too high (pH > 4), it becomes anionic (

).

Optimization Protocol:

  • Target pH: You must adjust the pH of the aqueous mother liquor to exactly pH 2.8 – 3.2 .

  • Technique:

    • If coming from alkaline hydrolysis: Add 2N HCl slowly until pH 3.0.

    • If coming from acidic hydrolysis: Add saturated Sodium Acetate or dilute NaOH until pH 3.0.

  • Aging: Allow the slurry to stir at 0-5°C for at least 2 hours to ripen the crystals.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture CheckpH Check pH Crude->CheckpH Acidic pH < 2.0 (Soluble Cation) CheckpH->Acidic Too Acidic Basic pH > 4.0 (Soluble Anion) CheckpH->Basic Too Basic Adjust Adjust to pH 2.8 - 3.2 Acidic->Adjust Basic->Adjust Precip Precipitation (Zwitterion) Adjust->Precip Filter Filter & Wash (Cold Water) Precip->Filter

Caption: Solubility profile management. The target molecule is amphoteric; yield is maximized only within a narrow pH window.

References

  • Preparation of 2-amino-5-chlorobenzoic acid deriv

    • Source: P
    • Relevance: Establishes the foundational chemistry for isolating chloro-amino-benzoic acids via pH adjustment (pH 2.8-3.2).
    • Link:

  • Synthesis of Rebamipide Intermediates (4-chloro-5-methoxy-2-nitrobenzoic acid).

    • Source: Patent US 4705886 (Otsuka Pharmaceutical).
    • Relevance: details the route via nitration and reduction of the methoxy-protected precursor, avoiding phenol oxid
    • Link:

  • Chemoselective Reduction of Nitroarenes.

    • Source: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews.
    • Relevance: Validates the use of Sulfided Platinum or Fe/Acid to prevent hydrodechlorin
    • Link:

  • Regioselective Chlorin

    • Source:Journal of Organic Chemistry, "Regioselective Chlorin
    • Relevance: Confirms NCS as the superior reagent for electron-rich arom
    • Link: [J. Org.[1] Chem. Search]([Link])

Sources

Optimization

Overcoming solubility issues of 2-Amino-4-chloro-5-hydroxybenzoic acid in water

Technical Support Center: Solubilization Strategies for 2-Amino-4-chloro-5-hydroxybenzoic Acid Executive Summary: The "Zwitterionic Trap" User Issue: You are likely observing that 2-Amino-4-chloro-5-hydroxybenzoic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-Amino-4-chloro-5-hydroxybenzoic Acid

Executive Summary: The "Zwitterionic Trap"

User Issue: You are likely observing that 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) remains an intractable solid in water at neutral pH, and potentially precipitates unexpectedly during dilution.

Root Cause: ACHBA is a classic "zwitterionic trap."

  • Crystal Lattice Energy: The molecule contains an acidic group (-COOH, pKa ~3.5) and a basic group (-NH₂, pKa ~2.5) in the ortho position. In water (pH 6-7), these groups interact to form an internal salt (zwitterion) or strong intermolecular hydrogen bonds, creating a tightly packed crystal lattice that water molecules cannot penetrate.

  • Lipophilicity: The chloro (-Cl) substituent at position 4 significantly increases the logP (lipophilicity), further reducing aqueous solubility.

  • Oxidation Risk: The para-amino-hydroxy motif (positions 2 and 5) makes this molecule highly susceptible to oxidative degradation in alkaline solutions, leading to "browning" or "blackening" of the solution.

Part 1: Chemical Profile & Solubility Physics

To dissolve ACHBA, you must disrupt the crystal lattice by ionizing the molecule away from its isoelectric point (pI).

Estimated Physicochemical Properties:

Functional GroupEstimated pKaCharge State at pH 7Role in Solubility
Carboxylic Acid (-COOH) 3.5 – 4.0Negative (COO⁻)Primary solubilizing handle.
Aniline Amine (-NH₂) 2.0 – 3.0Neutral (NH₂)Protonation requires very low pH (<1).
Phenolic Hydroxyl (-OH) 9.0 – 10.0Neutral (OH)Secondary handle; deprotonation requires high pH.
Chloro Group (-Cl) N/ANeutralSolubility Barrier: Increases hydrophobicity.

Part 2: Validated Solubilization Protocols

Method A: The "pH Swing" (Recommended for Biological Assays)

Best for: Preparing stock solutions (10–50 mM) for dilution into buffers.

The Logic: We target the carboxylic acid.[1][2] By raising the pH slightly above its pKa, we generate the benzoate anion, which is far more soluble than the neutral zwitterion.

Protocol:

  • Weighing: Weigh the required amount of ACHBA into a glass vial.

  • Wetting: Add water to 80% of the final volume. The powder will float or sink but will not dissolve .

  • Titration (The Critical Step):

    • Slowly add 1.0 M NaOH (or KOH) dropwise while vortexing.

    • Target pH: 7.5 – 8.5.

    • Observation: The solution should turn clear.

    • Warning: Do not exceed pH 11. High pH triggers rapid oxidation of the 5-hydroxy group (browning).

  • Stabilization (Optional but Recommended): If the solution must be stored for >4 hours, add 0.1% Sodium Metabisulfite or Ascorbic Acid as an antioxidant to prevent phenolic oxidation.

  • Volume Adjustment: Add water to the final volume.

Method B: Co-Solvent System (DMSO/Water)

Best for: High-concentration stocks (100 mM+) or when pH adjustment is forbidden.

The Logic: The chloro- and hydroxy- groups make the molecule soluble in polar aprotic solvents.

Protocol:

  • Dissolve ACHBA completely in 100% DMSO (Dimethyl sulfoxide). Solubility can reach >100 mM.

  • Dilution Rule: When diluting into water/media, ensure the final concentration is below the "crash-out" threshold (typically <100 µM in aqueous buffer).

  • Troubleshooting: If precipitation occurs upon dilution, use a "step-down" dilution:

    • DMSO Stock → 50:50 DMSO:Water → Final Buffer.

Part 3: Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for selecting the correct solubilization strategy and troubleshooting common failures.

ACHBA_Solubility Start Start: ACHBA Solid Goal Define Application Start->Goal BioAssay Biological Assay (pH 7.4 required) Goal->BioAssay ChemSynth Chemical Synthesis (Reaction Intermediate) Goal->ChemSynth MethodA Method A: Mild Base (NaOH to pH 8.0) BioAssay->MethodA Preferred MethodB Method B: Organic Solvent (DMSO / DMF) ChemSynth->MethodB Preferred CheckClear Is Solution Clear? MethodA->CheckClear MethodB->CheckClear Success Ready for Use CheckClear->Success Yes Fail_Ppt Precipitation? CheckClear->Fail_Ppt No (Cloudy) Fail_Color Solution turned Brown/Black? CheckClear->Fail_Color No (Dark) Fix_Ppt Fix: Add Co-solvent (5-10% PEG400 or Cyclodextrin) Fail_Ppt->Fix_Ppt Hydrophobic Effect Fix_Ox Fix: Oxidation! Add Ascorbic Acid Reduce pH < 9 Fail_Color->Fix_Ox Phenolic Oxidation Fix_Ppt->CheckClear Fix_Ox->MethodA Restart Prep

Caption: Decision tree for solubilizing ACHBA. Blue nodes indicate starting states, Green nodes indicate protocols, and Red diamonds indicate failure modes requiring specific troubleshooting steps.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned dark brown after 2 hours. Is it still usable?

  • Status: Compromised.

  • Explanation: The "2-amino-5-hydroxy" motif is structurally similar to p-aminophenol, a known developer in photography that oxidizes rapidly at high pH to form quinone-imines (colored species).

  • Fix: Discard the solution. Prepare fresh, but this time keep the pH strictly below 9.0 and degas your buffers (remove dissolved oxygen) or add 1 mM Ascorbic Acid.

Q2: Can I use HCl to dissolve it? It has an amino group. [3][4][5][6][7][8]

  • Status: Not Recommended.

  • Explanation: While the amino group can be protonated, the pKa of an aniline with an electron-withdrawing chloro group and an ortho-carboxylic acid is very low (likely < 2.0). You would need highly acidic conditions (pH 1) to dissolve it. This is incompatible with most biological assays and may cause the hydrochloride salt to precipitate due to the common ion effect if Cl⁻ is present in high concentrations.

Q3: I see "needles" forming when I dilute my DMSO stock into PBS.

  • Status: "Crash-out" Precipitation.

  • Explanation: You exceeded the thermodynamic solubility limit of the neutral molecule.

  • Fix:

    • Lower the final concentration.

    • Pre-warm the PBS to 37°C before adding the stock.

    • Add a surfactant: 0.05% Tween-80 or 5% HP-β-Cyclodextrin to the PBS before adding the drug. This creates "hydrophobic pockets" to shield the chloro-phenyl ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11182709, 2-Amino-4-hydroxybenzoic acid (Structural Analogue). Retrieved from [Link][6]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
  • BenchChem Technical Support.Solubilization of Aminobenzoic Acid Derivatives.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-chloro-5-hydroxybenzoic Acid

Introduction: The Challenge of Zwitterionic Phenols Purifying 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) presents a unique set of chemical challenges. Unlike simple benzoic acid derivatives, ACHBA is a zwitterion wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Zwitterionic Phenols

Purifying 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) presents a unique set of chemical challenges. Unlike simple benzoic acid derivatives, ACHBA is a zwitterion with a phenolic moiety. It possesses three distinct functional groups that dictate its solubility and stability:

  • Carboxylic Acid (-COOH): Acidic.

  • Amine (-NH₂): Basic.

  • Phenolic Hydroxyl (-OH): Weakly acidic and highly prone to oxidation.

This guide moves beyond generic protocols to address the specific behaviors of chlorinated aminophenols. The primary failure modes in this workflow are oxidative degradation (product turning pink/brown) and isoelectric trapping (yield loss due to incorrect pH endpoints).

Module 1: The "pH Swing" Purification (Acid-Base Precipitation)

This is the primary method for bulk purification to remove inorganic salts and non-acidic organic impurities.

The Mechanism

We exploit the amphoteric nature of ACHBA. By dissolving the crude product in base, we convert it to its soluble sodium salt. Filtration removes insoluble impurities. Subsequent acidification to the Isoelectric Point (pI) precipitates the pure zwitterion.

Protocol 1.0: Oxidative-Protective Acid-Base Swing

Reagents:

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrochloric Acid (HCl), 2M solution

  • Critical Additive: Sodium Dithionite (

    
    ) – Prevents phenolic oxidation.
    
  • Activated Carbon (Charcoal)

Step-by-Step Workflow:

  • Dissolution & Protection:

    • Suspend crude ACHBA in water (approx. 10 mL/g).

    • Add 2M NaOH slowly while stirring until pH reaches 10–11 . The solution should become clear (formation of disodium salt).

    • IMMEDIATELY add Sodium Dithionite (0.5% w/w relative to crude substrate). Why? Phenols in alkaline solution oxidize rapidly to quinones (colored impurities). Dithionite acts as a scavenger.

  • Adsorption (Decolorization):

    • Add Activated Carbon (5% w/w). Stir for 30 minutes at room temperature.

    • Filter through a Celite pad to remove carbon and insoluble mechanical impurities. Result: Clear, pale yellow filtrate.[1]

  • Controlled Precipitation (The Critical Step):

    • Cool the filtrate to 10–15°C .

    • Add 2M HCl dropwise. Monitor pH continuously.

    • Target pH: 3.5 – 4.0 .

    • Note: Do not overshoot to pH < 2.0. The amine group will protonate (

      
      ), forming the soluble hydrochloride salt, causing massive yield loss.
      
  • Isolation:

    • Stir the slurry for 1 hour at 10°C to mature the crystal habit.

    • Filter and wash with cold water (2x) to remove NaCl.

    • Dry under vacuum at 50°C.

Visualizing the Workflow

PurificationWorkflow Crude Crude ACHBA (Solid) AlkalineSol Alkaline Solution (pH > 10) + Na2S2O4 (Antioxidant) Crude->AlkalineSol Dissolve in NaOH CarbonTreat Activated Carbon Treatment AlkalineSol->CarbonTreat Adsorb Color Filtration Filtration (Remove Insolubles) CarbonTreat->Filtration Acidification Acidification (Target pH 3.5-4.0) Filtration->Acidification Clear Filtrate Precipitate Precipitated Product (Zwitterion) Acidification->Precipitate Precipitation at pI WashDry Wash (Cold H2O) & Dry Precipitate->WashDry

Caption: Figure 1. Oxidative-Protective Acid-Base Purification Workflow. Note the inclusion of antioxidants in the alkaline phase.

Module 2: Recrystallization (Polishing)[2]

If the acid-base precipitated product fails HPLC purity specifications (typically <98%), recrystallization is required to remove structural isomers (e.g., 4-amino-2-chloro... analogs).

Solvent System: Ethanol/Water (Recommended) or Methanol/Water.

Protocol:

  • Suspend the solid in Ethanol (5 mL/g).

  • Heat to reflux (approx. 78°C).

  • Add Water dropwise at reflux until the solution turns slightly turbid, then add just enough Ethanol to clear it again.

  • Allow to cool slowly to room temperature, then chill to 4°C.

  • Scientific Rationale: The chlorinated aromatic ring increases lipophilicity compared to standard aminobenzoic acids, making pure water a poor solvent for recrystallization (low recovery). The alcohol co-solvent ensures solubility at high temperatures.

Troubleshooting Center (FAQ)

Q1: My product is turning pink or brown during drying. Why?

Diagnosis: Oxidative degradation. The phenolic hydroxyl group is oxidizing to a quinone species. Root Cause:

  • Exposure to air while wet and alkaline.

  • Drying at too high a temperature without vacuum. Corrective Action:

  • Ensure Sodium Dithionite is used during the alkaline step.

  • Wash the final filter cake thoroughly with water to ensure pH is neutral (residual alkali accelerates oxidation).

  • Dry under nitrogen bleed or high vacuum. Do not use a standard convection oven.

Q2: The yield is significantly lower than expected (<60%).

Diagnosis: Isoelectric trapping or Salt formation. Root Cause:

  • Overshooting Acidification: If you acidify to pH 1.0, the amine protonates, forming the HCl salt, which is soluble in water.

  • Incomplete Precipitation: If you stop at pH 6.0, the carboxylic acid remains as a salt. Corrective Action:

  • Perform a "spot test": Take a filtered aliquot of the mother liquor. Adjust pH to 3.5. If more solid crashes out, your main batch pH was incorrect.

  • Target pH Range: 3.5 – 4.0 is the sweet spot for this specific zwitterion.

Q3: High Ash Content (>1%) in the final product.

Diagnosis: Trapped Inorganic Salts (NaCl). Root Cause:

  • Rapid precipitation entrapped salt water in the crystal lattice.

  • Insufficient washing. Corrective Action:

  • Digestion: After acidification, stir the slurry for 1-2 hours. This "Ostwald ripening" allows crystals to restructure and release trapped mother liquor.

  • Verify wash water conductivity. Continue washing until filtrate conductivity matches the input water.

Data & Specifications

Solubility Profile (Conceptual)
pH ConditionDominant SpeciesSolubility Status
pH < 1.5 Cationic (

/

/

)
Soluble (HCl Salt)
pH 3.5 - 4.5 Zwitterionic (

/

/

)
Insoluble (Precipitate)
pH > 9.0 Anionic (

/

/

)
Soluble (Na Salt)
Impurity Profile
Impurity TypeOriginRemoval Strategy
Isomers (e.g., 2-chloro-3-amino...)Synthesis Regio-selectivityRecrystallization (EtOH/H2O)
Inorganic Salts (NaCl)NeutralizationWater Wash / Digestion
Colored Quinones OxidationDithionite / Carbon Treatment

References

  • BenchChem. An In-depth Technical Guide to 4-Amino-2-chlorobenzoic Acid: Discovery, Synthesis, and Properties. (Analogous chemistry for chlorinated aminobenzoic acids). Link

  • Google Patents. Process for preparing high purity 2-amino-5-chloro-2'-fluorobenzophenone. (Demonstrates zinc chloride and acid-base workup for similar intermediates). Link

  • OrgSyn. 2-Amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p.18 (2004). (Standard protocol for zwitterionic precipitation at pH 4-5). Link

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid. (Solubility behavior of phenolic acids). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated aromatic compounds.

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation in 2-Amino-4-chloro-5-hydroxybenzoic Acid

The following technical guide addresses the stability and reactivity of 2-Amino-4-chloro-5-hydroxybenzoic acid , specifically focusing on minimizing decarboxylation. This guide is structured for researchers requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity of 2-Amino-4-chloro-5-hydroxybenzoic acid , specifically focusing on minimizing decarboxylation. This guide is structured for researchers requiring high-fidelity protocols and mechanistic insight.

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: 2-Amino-4-chloro-5-hydroxybenzoic acid is structurally an anthranilic acid (2-aminobenzoic acid) derivative. While the carboxylic acid moiety is essential for many synthetic targets, this scaffold is inherently prone to decarboxylation (loss of CO₂) under two primary conditions:[1][2]

  • Thermal Stress: Heating above 100°C (or near its melting point).[3]

  • Acid Catalysis: Exposure to strong acids, which protonate the ring carbon (C1) bearing the carboxyl group.

The Mechanism: Unlike simple benzoic acids, the ortho-amino group facilitates decarboxylation via a specific mechanism. The amino group acts as an electron donor, increasing the electron density at the C1 position (ipso-carbon). Under acidic conditions or high heat, a proton attacks C1, breaking the C1-COOH bond and releasing CO₂.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed decarboxylation pathway you must avoid.

DecarboxylationMechanism Substrate 2-Amino-4-chloro- 5-hydroxybenzoic acid (Stable Zwitterion) Protonation Protonation at C1 (Ipso-Attack) Substrate->Protonation + H+ / Heat Transition Transition State (C1-H bond forms) Protonation->Transition Collapse Loss of CO2 Transition->Collapse Product 3-Chloro-4-hydroxyaniline (Decarboxylated Byproduct) Collapse->Product - CO2

Caption: Acid-catalyzed decarboxylation pathway driven by the ortho-amino group electron donation.

Critical Control Points (CCP)

To preserve the carboxylic acid, you must control three variables.

VariableCritical LimitRecommendationScientific Rationale
Temperature < 60°C Maintain reactions at RT to 40°C .Anthranilic acids thermally decarboxylate near their melting points.[3] The 5-OH group adds oxidative instability at high temps.
pH pH 4.0 - 9.0 Avoid pH < 3 .Strong protonation of the ring C1 initiates decarboxylation. Neutral or mild basic conditions are safer.
Atmosphere < 10 ppm O₂ Use Argon/Nitrogen .The 5-hydroxy group (phenol) and 2-amino group are highly susceptible to oxidation (turning black/brown), often mistaken for decarboxylation.

Step-by-Step Protocols

Protocol A: Safe Amide Coupling (Preserving the Acid)

Goal: React the amine or phenol without losing the carboxyl group.

Context: Standard thermal coupling (e.g., refluxing in thionyl chloride) will destroy this molecule. You must use "cold activation."

Reagents:

  • Solvent: Dry DMF or NMP (Aprotic solvents suppress proton transfer).

  • Coupling Agent: HATU or PyBOP (Fast reaction at RT).

  • Base: DIPEA (Diisopropylethylamine) - Maintains basic pH to prevent acid catalysis.

Workflow:

  • Dissolution: Dissolve 1.0 eq of 2-Amino-4-chloro-5-hydroxybenzoic acid in dry DMF under Argon.

  • Base Addition: Add 2.5 eq DIPEA. Note: The solution may darken slightly due to phenolate formation; this is normal.

  • Activation: Add 1.1 eq HATU. Stir at 0°C for 15 minutes .

  • Coupling: Add the amine partner (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.

  • Monitoring: Check LCMS for the Product Mass. If M-44 (Product - CO₂) is observed, lower temperature to 0°C for the duration.

Protocol B: Protective Esterification

Goal: Permanently block decarboxylation by converting the acid to an ester.

Context: Fischer esterification (Reflux/H₂SO₄) is forbidden due to acid/heat risks. Use Alkyl Halide Alkylation.[2]

  • Setup: Dissolve substrate in DMF.

  • Base: Add 1.2 eq Potassium Carbonate (K₂CO₃).

  • Reagent: Add 1.1 eq Methyl Iodide (MeI) or Benzyl Bromide (BnBr).

  • Conditions: Stir at RT for 4-12 hours .

  • Result: The resulting ester is significantly more thermally stable than the free acid.

Troubleshooting Guide & FAQs

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose yield loss or impurities.

Troubleshooting Start Issue: Low Yield / Impurities CheckMass Check LCMS/MS Data Start->CheckMass MassM44 Mass = Expected - 44 Da? CheckMass->MassM44 Decarb Diagnosis: Decarboxylation MassM44->Decarb Yes CheckColor Is Reaction Black/Tar? MassM44->CheckColor No Sol_Decarb Action: Lower Temp, Increase pH, Avoid Acid Decarb->Sol_Decarb Oxidation Diagnosis: Oxidation CheckColor->Oxidation Yes Incomplete Diagnosis: Incomplete Reaction CheckColor->Incomplete No Sol_Oxid Action: Degas Solvents, Use Argon Balloon Oxidation->Sol_Oxid

Caption: Diagnostic logic for common stability issues.

Frequently Asked Questions

Q1: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: No. The generation of HCl byproducts and the thermal energy required will almost certainly cause decarboxylation and polymerization. Use EDC/HOBt or HATU for amide coupling, or generate a mixed anhydride with isobutyl chloroformate at -10°C if absolutely necessary.

Q2: My reaction mixture turned dark brown immediately. Did it decarboxylate? A: Likely not. Darkening is usually a sign of oxidation of the 5-hydroxy (phenol) or 2-amino group, forming quinone-like species. This happens readily in basic conditions with oxygen present.

  • Fix: Degas all solvents with Nitrogen sparging for 15 minutes before use.

Q3: Is the 4-chloro group stable? A: Generally, yes. However, in strong basic conditions (e.g., NaOH at high temp), the 4-chloro group can undergo nucleophilic aromatic substitution (SNAr), especially since the 2-amino group is electron-donating but the carboxylate is electron-withdrawing. Keep temperatures low to prevent this side reaction.

Q4: How should I store the starting material? A: Store at 4°C or -20°C , desiccated, and protected from light. The compound is sensitive to moisture and light, which can catalyze slow degradation over months.

References

  • Dunn, G. E., & Mohanty, P. K. (1977). The decarboxylation of anthranilic acid. Canadian Journal of Chemistry. Link

  • Lira, B. F., et al. (2014).[4] Synthesis and thermal study of new anthranilic acid derivatives. Journal of Thermal Analysis and Calorimetry. Link

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid. Link

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-chloro-5-hydroxybenzoic Acid

The following technical guide is structured as a Tier 2/3 Technical Support Resource for process chemists and purification scientists. It addresses the specific physicochemical challenges of purifying 2-Amino-4-chloro-5-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Technical Support Resource for process chemists and purification scientists. It addresses the specific physicochemical challenges of purifying 2-Amino-4-chloro-5-hydroxybenzoic acid , a zwitterionic and oxidation-prone intermediate.

Ticket ID: PUR-ACHBA-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Challenge

Purifying 2-Amino-4-chloro-5-hydroxybenzoic acid presents a unique "triad" of challenges due to its functional groups:

  • Zwitterionic Character : The presence of a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ) group means the molecule exists as a zwitterion at neutral pH, leading to poor solubility in standard organic solvents.
  • Phenolic Oxidation : The 5-hydroxy group makes the compound electron-rich and susceptible to air oxidation, often resulting in pink or brown discoloration (quinoid impurities).

  • Regioisomerism : Ensuring the removal of the 4-amino or non-chlorinated byproducts requires a solvent system with high selectivity.

Part 1: Solvent Selection Strategy

Primary Recommendation: The "pH-Swing" Recrystallization (Aqueous)

For bulk purification (>10g scale), organic solvents often fail to solubilize the zwitterion effectively. The most robust method utilizes the compound's amphoteric nature.

Parameter Specification Technical Rationale
Solvent A (Dissolution) Dilute NaOH (1M) or NH₄OH (10%) Deprotonates the -COOH and -OH groups, creating a highly soluble dianion.
Filtration Aid Activated Charcoal Adsorbs oxidized phenolic impurities (color bodies) which are common in this synthesis.
Solvent B (Precipitation) Dilute HCl (1M) Protonates the species. Precipitation occurs at the Isoelectric Point (pI) , typically pH 3.5–4.5.
Temperature 0–5 °C (during acid addition)Maximizes yield by minimizing the solubility of the neutral zwitterion.
Secondary Recommendation: Organic Solvent Systems (Polymorph Control)

If the goal is specific crystal habit or polymorph control (e.g., for X-ray diffraction or formulation), use these binary systems.

System Ratio (v/v) Methodology Pros/Cons
Ethanol / Water 1:1 to 1:3 Dissolve in hot Ethanol (reflux), add hot Water until turbid, cool slowly.Pros: Good crystal definition.Cons: Yield loss if alcohol content is too high.
Methanol / Water 2:1 Dissolve in Methanol, add Water as anti-solvent.Pros: Higher solubility than EtOH.Cons: Methanol solvates can form; verify by NMR/TGA.
Acetic Acid / Water 1:5 Dissolve in hot Glacial Acetic Acid, dilute with water.Pros: Excellent for removing inorganic salts.Cons: Difficult to dry; acetic acid traces may remain.

Part 2: Troubleshooting Guide (Q&A)

Q1: My product turns pink/brown during recrystallization. How do I prevent this?

Diagnosis: This is classic phenolic oxidation. The 5-hydroxy group is reacting with dissolved oxygen, catalyzed by trace metals or basic conditions. Corrective Action:

  • Degas Solvents: Sparge all water and solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Add Antioxidant: Add 0.5% (w/w) Sodium Bisulfite (NaHSO₃) or Ascorbic Acid to the aqueous dissolution phase. This acts as a scavenger for oxidative species.

  • Limit Base Exposure: Do not hold the compound in NaOH solution for extended periods; acidify immediately after charcoal filtration.

Q2: The product is "oiling out" instead of crystallizing.

Diagnosis: The supersaturation level is too high, or the temperature dropped too quickly. This is common in Ethanol/Water systems. Corrective Action:

  • Seeding: Retain a small amount of crude solid. Once the hot solution turns slightly turbid, add a "seed" crystal to provide a nucleation surface.

  • Reheat and Dilute: Reheat the mixture until the oil dissolves, add 10% more solvent (ethanol), and cool much more slowly (wrap the flask in foil or use a programmable bath).

Q3: Yield is lower than expected (<50%).

Diagnosis: You likely over-acidified or under-acidified the solution during the pH-swing method. Corrective Action:

  • Check the pI: The solubility of aminobenzoic acids is highly pH-dependent. If you go to pH 1 (too acidic), the amine protonates (

    
    ), forming a soluble hydrochloride salt. If you stay at pH 7, the carboxylate is still soluble.
    
  • Target pH 3.5–4.0: Use a calibrated pH meter, not just litmus paper.

Part 3: Standard Operating Procedure (SOP)

Protocol: Acid-Base Purification with Charcoal Treatment Applicable for: Removal of colored impurities and inorganic salts.

  • Dissolution : Suspend crude 2-Amino-4-chloro-5-hydroxybenzoic acid (10 g) in water (80 mL).

  • Basification : Slowly add 2M NaOH with stirring until the solid dissolves and pH reaches ~10-11. The solution may appear dark.

  • Adsorption : Add Activated Carbon (0.5 g) and stir for 30 minutes at room temperature. Note: If oxidation is severe, add Sodium Bisulfite (50 mg) here.

  • Filtration : Filter through a Celite pad to remove carbon. Wash the pad with 10 mL dilute NaOH.

  • Precipitation :

    • Place the clear filtrate in an ice bath (0–5 °C).

    • Slowly add 2M HCl dropwise while monitoring pH.

    • Critical Step : Massive precipitation will occur around pH 5. Continue adding acid until pH stabilizes at 3.8 .

  • Isolation : Stir the slurry for 30 minutes at 0 °C. Filter via vacuum filtration.

  • Washing : Wash the cake with ice-cold water (2 x 20 mL) to remove NaCl.

  • Drying : Dry in a vacuum oven at 50 °C for 12 hours.

Part 4: Process Workflow Visualization

The following diagram illustrates the decision logic for the pH-swing purification method, highlighting critical control points (CCP).

PurificationWorkflow Start Crude 2-Amino-4-chloro- 5-hydroxybenzoic Acid Dissolve Suspend in Water Add 2M NaOH to pH 10-11 Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor AddCarbon Add Activated Carbon (+ NaHSO3 if sensitive) CheckColor->AddCarbon Yes Filter Filter through Celite CheckColor->Filter No AddCarbon->Filter Acidify Slowly add 2M HCl Target Temp: 0-5°C Filter->Acidify CheckPH Check pH Acidify->CheckPH Precipitate Precipitate forms (Zwitterion) CheckPH->Precipitate pH 3.5 - 4.0 SolubleSalt Risk: Soluble HCl Salt (Yield Loss) CheckPH->SolubleSalt pH < 2.0 Isolate Filter & Wash (Ice-Cold Water) Precipitate->Isolate SolubleSalt->Acidify Adjust back with NaOH Dry Vacuum Dry @ 50°C Isolate->Dry

Caption: Critical Control Points (CCP) for the Acid-Base Purification Workflow. Note the pH window for optimal recovery.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate for extraction? A: Generally, no . Zwitterionic amino acids have very poor partition coefficients into Ethyl Acetate or Dichloromethane at neutral pH. If you must extract, you cannot use the zwitterion; you would need to cap the amine or acid, or use a highly polar solvent system like n-Butanol, which is difficult to remove.

Q: What is the melting point of the pure compound? A: While literature varies by specific isomer, high-purity amino-chloro-hydroxybenzoic acids typically decompose upon melting. Expect a range >200 °C with decomposition (browning). Use HPLC purity (254 nm) rather than melting point as your primary quality attribute.

Q: How do I store the purified material? A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. The phenolic moiety is prone to slow oxidation over months if exposed to air and light.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of aminosalicylic acids and anthranilic acid derivatives).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for acid-base workup strategies for zwitterions).

  • PubChem. (n.d.).[1] 4-Amino-5-chloro-2-hydroxybenzoic acid (Isomer Analog Data). National Library of Medicine. (Used for physicochemical property inference).[2][3][4][5] [1]

  • Cohen, J. (1900). Practical Organic Chemistry. Macmillan. (Foundational text describing the purification of anthranilic acid derivatives via recrystallization from water/alcohol).

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures with 2-Amino-4-chloro-5-hydroxybenzoic Acid

Executive Summary & Molecule Profile 2-Amino-4-chloro-5-hydroxybenzoic acid is a challenging tri-functionalized scaffold. Unlike simple anthranilic acids, the presence of the electron-withdrawing chlorine (C4) and the nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Amino-4-chloro-5-hydroxybenzoic acid is a challenging tri-functionalized scaffold. Unlike simple anthranilic acids, the presence of the electron-withdrawing chlorine (C4) and the nucleophilic hydroxyl (C5) creates a "push-pull" electronic environment that complicates standard cyclization protocols (e.g., Niementowski, Griess).[1]

Common failure modes stem from three mechanistic conflicts:

  • Zwitterionic Insolubility: High lattice energy prevents dissolution in standard non-polar solvents, stalling kinetics.[1]

  • Competitive Nucleophilicity: The C5-hydroxyl competes with the C2-amine for electrophiles (acyl chlorides/anhydrides), leading to O-acylated byproducts rather than ring closure.

  • Electronic Deactivation: The C4-chlorine atom inductively deactivates the C2-amine, raising the activation energy required for the initial nucleophilic attack.

Diagnostic Flowchart: Identifying Your Failure Mode

Before altering conditions, identify the specific bottleneck using this logic flow.

TroubleshootingFlow Start Start: Reaction Failed CheckTLC 1. Check TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Unchanged CheckTLC->Result1 No conversion Result2 New Spot (Higher Rf) Mass = Product + 42 Da (Acetyl) CheckTLC->Result2 Wrong Mass Result3 New Spot (Lower Rf) Decarboxylated Product CheckTLC->Result3 Mass - 44 Da SolubilityIssue Issue: Solubility or Amine Deactivation Result1->SolubilityIssue OAcylation Issue: Competitive O-Acylation Result2->OAcylation ThermalIssue Issue: Thermal Decarboxylation Result3->ThermalIssue Action1 Action: Switch to High-Boiling Polar Solvents (EGME, DMSO) SolubilityIssue->Action1 Action2 Action: Protect 5-OH or Perform Global Deprotection OAcylation->Action2 Action3 Action: Lower Temp, Use Acid Catalysis ThermalIssue->Action3

Figure 1: Decision tree for diagnosing reaction outcomes based on LCMS/TLC evidence.

Technical Troubleshooting Guide (Q&A)

Category A: Solubility & Reactivity

Q1: The starting material remains as a suspension in refluxing ethanol/acetic acid. How can I drive the reaction? Diagnosis: The zwitterionic nature of the amino acid creates strong intermolecular H-bonds. Ethanol is often insufficient to break the lattice energy, and the C4-Cl deactivates the amine, requiring higher temperatures than ethanol allows (78°C).[1] Solution: Switch to Ethylene Glycol Monomethyl Ether (EGME) or Diglyme .[1]

  • Why: These solvents allow reaction temperatures of 120–140°C, sufficient to overcome the deactivation from the chlorine atom.[1]

  • Protocol Adjustment: Reflux in EGME (bp 124°C) with a catalytic amount of p-toluenesulfonic acid (PTSA).

Q2: I am trying to make the benzoxazinone intermediate using Acetic Anhydride (


), but I get a mixture of products. 
Diagnosis:  You are likely observing O-acylation . The 5-OH group is phenolic and reacts readily with acetic anhydride.
Mechanism: 

reacts with both the amine (desired) and the phenol (undesired side reaction).[1] Fix:
  • Accept & Hydrolyze: Use excess

    
     (3-4 equiv) to fully convert to the di-acetylated intermediate (N-acetyl + O-acetyl). Proceed to the cyclization. The O-acetyl group is labile; include a final basic hydrolysis step (NaOH/MeOH) to cleave the ester and restore the 5-OH.
    
  • Pre-Protection: If the O-acetyl is unstable, protect the 5-OH as a benzyl ether (Bn) or methyl ether (Me) before attempting cyclization.

Category B: Cyclization Specifics

Q3: I am using the Niementowski variation (Formamide, 150°C), but the yield is <20%. Diagnosis: The 4-chloro substituent sterically hinders the approach of the formamide to the adjacent carboxylic acid/amine, and electronically reduces the nucleophilicity of the amine.[1] Optimization:

  • Catalyst: Add Ammonium Acetate (

    
    )  (1.5 equiv).[1] It acts as a buffer and ammonia source, facilitating the formation of the reactive amidine intermediate.[1]
    
  • Microwave Irradiation: This reaction is highly responsive to microwave heating (160°C, 15 mins), which overcomes the activation barrier set by the chlorine atom.[1]

Q4: My product mass is [M-44]. What happened? Diagnosis: Decarboxylation . Benzoic acids with electron-donating groups (like 5-OH) ortho/para to the acid are prone to thermal decarboxylation. Prevention:

  • Avoid neat heating (fusion).[1] Always use a solvent.

  • Keep temperature below 140°C.

  • Ensure the reaction atmosphere is inert (

    
    ) to prevent oxidative degradation which often accompanies decarboxylation.[1]
    

Optimized Experimental Protocols

Protocol A: Synthesis of 6-Chloro-7-hydroxyquinazolin-4(3H)-one (One-Pot)

Best for overcoming solubility and O-acylation issues without pre-protection.

StepReagentEquivalentsConditionsCritical Note
1. Activation Acetic Anhydride4.0 equivReflux (140°C), 2hDrives formation of benzoxazinone; temporarily protects 5-OH as acetate.
2. Cyclization Primary Amine (

)
1.2 equivReflux in AcOH, 4hOpens benzoxazinone ring and re-closes to quinazolinone.
3. Deprotection NaOH (2M)2.5 equivRT, 1hCleaves the O-acetyl ester formed in Step 1.
4. Isolation HCl (1M)to pH 4-50°CPrecipitates the free phenol product.
Protocol B: Pre-Protected Route (High Purity)

Recommended if the 5-OH interferes with sensitive R-groups on the amine.

  • Protection: React starting material with Benzyl Bromide (

    
    , 2.2 equiv) and 
    
    
    
    in DMF.[1] (Protects both COOH and OH).[1]
  • Saponification: Selectively hydrolyze the ester with LiOH (1 equiv) to free the COOH, leaving 5-OBn intact.

  • Cyclization: Standard cyclization with amine/coupling agent (e.g., HATU) or via acid chloride.[1]

  • Deprotection: Hydrogenation (

    
    , Pd/C) to remove the benzyl group.[1]
    

Mechanistic Visualization

Understanding the competition between the desired cyclization and the side reactions is crucial.

Mechanism SM 2-Amino-4-chloro-5-hydroxy benzoic acid Path1 Path A: N-Acylation (Desired) SM->Path1 Amine Attack Path2 Path B: O-Acylation (Side Reaction) SM->Path2 Phenol Attack Ac2O Reagent: Ac2O Benzoxazinone Benzoxazinone Intermediate Path1->Benzoxazinone -H2O (Dehydration) Diacetyl Diacetylated Intermediate Path2->Diacetyl Concurrent Reaction Benzoxazinone->Diacetyl Excess Ac2O Final Target Quinazolinone Diacetyl->Final 1. R-NH2 2. NaOH (Hydrolysis)

Figure 2: Competitive pathways during acylation.[1] Path B is unavoidable with free OH; the strategy must account for it via hydrolysis.

References

  • Connors, K. A., et al. (2023).[1] Quinazolinones: The Winning Horse in Drug Discovery. PMC. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolinones. [Link][1][2][3]

  • PubChem. (2025).[4] 2-Amino-4-hydroxybenzoic acid: Compound Summary. [Link]

  • Li, Z., et al. (2015).[1] Palladium-catalyzed three-component reaction for quinazolinone synthesis. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-Amino-4-chloro-5-hydroxybenzoic Acid Extraction

Executive Summary Welcome to the Technical Support Center. This guide addresses the critical pH-dependent solubility behavior of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the critical pH-dependent solubility behavior of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) .

ACHBA is an amphoteric molecule (zwitterion) containing an acidic carboxyl group, a basic amino group, and a weakly acidic phenolic hydroxyl group. The primary cause of low yield or low purity during extraction is the failure to precisely target the Isoelectric Point (pI) or the mismanagement of oxidative stability during alkaline phases.

This guide provides a self-validating protocol to optimize recovery, minimize oxidative degradation (browning), and ensure high purity.

Module 1: The Solubility Profile (Theory & Mechanism)

Q: Why is my yield inconsistent despite using standard acidic workups?

A: You are likely overshooting or undershooting the Isoelectric Point (pI).

ACHBA exists in three distinct ionization states depending on the pH. Unlike simple carboxylic acids, which simply precipitate when acidified, ACHBA can redissolve if the pH drops too low due to the protonation of the amino group.

  • pH < 2.0 (Cationic Form): The amine is protonated (

    
    ). The molecule becomes a soluble hydrochloride salt.
    
  • pH ~ 3.0 – 4.0 (Zwitterionic Form - Target): The net charge is zero. The carboxyl is deprotonated (

    
    ) and the amine is protonated (
    
    
    
    ), but the lattice energy dominates solvation energy. This is the window of minimum solubility (Precipitation Zone).
  • pH > 9.0 (Anionic Form): The carboxyl (

    
    ) and phenol (
    
    
    
    ) are ionized. The molecule is highly water-soluble and susceptible to oxidation.
Visualizing the Ionization Pathway

IonizationPathway Cation Cationic Form (Soluble) pH < 2.0 [NH3+, COOH] Zwitterion Zwitterionic Form (Precipitate/Target) pH 2.8 - 3.5 [NH3+, COO-] Cation->Zwitterion Add Base (Slowly) Zwitterion->Cation Add Acid (Overshoot) Anion Anionic Form (Soluble) pH > 8.0 [NH2, COO-] Zwitterion->Anion Add Base Anion->Zwitterion Add Acid (Target pI) Oxidation Oxidized Impurities (Brown/Black) pH > 10 + O2 Anion->Oxidation Prolonged Exposure to Air

Figure 1: pH-dependent ionization states of ACHBA. The green node represents the target isolation window.

Module 2: Optimized Extraction Protocol

Q: What is the precise protocol to maximize recovery from an aqueous reaction mixture?

A: The following protocol utilizes a "Swing pH" strategy to purify the compound before final isolation.

Reagents Required:
  • Acid: 2M HCl (Hydrochloric Acid)

  • Base: 2M NaOH (Sodium Hydroxide) or

    
    
    
  • Antioxidant: Sodium Bisulfite (

    
    ) or Sodium Dithionite (optional but recommended)
    
  • Solvent: Ethyl Acetate (for LLE) or Water (for precipitation)

Step-by-Step Methodology
StepActionTechnical Rationale
1. Dissolution (Alkaline) Adjust aqueous mixture to pH 9.5 – 10.5 using NaOH.Ensures complete dissolution as the dianion. Do not exceed pH 11 to minimize oxidation risk [1].
2. Antioxidant Addition Add 0.5% w/v Sodium Bisulfite .Aminophenols are prone to air oxidation at high pH. This acts as a scavenger to prevent "browning" [2].
3. Filtration Filter the alkaline solution through Celite.Removes insoluble mechanical impurities and non-acidic byproducts while the product is in solution.
4. The "Approach" Slowly add 2M HCl until pH 5.0 .Approaching the buffer region. Precipitation may begin; stir vigorously.
5. Critical Crystallization Add HCl dropwise until pH 3.0 – 3.2 .Target Zone. This is the estimated pI for chloro-amino-benzoic acid derivatives [3].
6. Aging Cool to 0–5°C and stir for 60 minutes.Lowers kinetic solubility (temperature effect) to maximize crystal growth and yield.
7. Isolation Filter under vacuum.[1] Wash with cold water (pH 3.0) .Washing with neutral water (pH 7) may re-dissolve some product; washing with pH 1 water will dissolve it as a salt.

Module 3: Troubleshooting & FAQs

Q: My product is turning brown/black during extraction. How do I stop this?

A: This is a classic "Aminophenol Oxidation" issue. The combination of an electron-rich amino group and a phenolic hydroxyl group makes the ring highly susceptible to oxidation, forming quinone-imine impurities.

Corrective Actions:

  • Degas Solvents: Sparge all aqueous buffers with Nitrogen (

    
    ) or Argon for 15 minutes before use.
    
  • Minimize Alkaline Time: Do not hold the solution at pH > 9 for longer than necessary. Acidify immediately after filtration.

  • Reducing Agents: As noted in the protocol, add sodium bisulfite or sodium dithionite during the alkaline phase [2].

Q: I acidified to pH 1.0 to ensure "complete" precipitation, but my yield dropped. Why?

A: You have re-solubilized the product. Unlike simple benzoic acid derivatives, ACHBA has a basic amine. At pH 1.0, the amine protonates (


), forming the Hydrochloride Salt , which is significantly more water-soluble than the zwitterion.

Fix: Back-titrate with dilute NaOH or Sodium Acetate to return the pH to 3.0 – 3.2 .

Q: Can I extract this into Ethyl Acetate (EtOAc) instead of precipitating?

A: Yes, but it is difficult due to the zwitterionic nature. To extract into organic solvent, the molecule must be electrically neutral.

  • Adjust aqueous phase to pH 3.2 .

  • Saturate the aqueous phase with NaCl (Brine) to invoke the "Salting Out" effect.

  • Extract with Ethyl Acetate or THF/EtOAc mixtures.

    • Note: Pure non-polar solvents (Hexane, DCM) are generally ineffective for this molecule due to its high polarity.

Module 4: Diagnostic Decision Tree

Use this flowchart to diagnose your specific extraction failure mode.

TroubleshootingTree Start Start: Identify Issue IssueType What is the primary defect? Start->IssueType LowYield Low Yield IssueType->LowYield Impurity Colored Impurity (Brown/Black) IssueType->Impurity CheckPH Check Filtrate pH LowYield->CheckPH CheckOxidation Check Atmosphere/Time Impurity->CheckOxidation TooLow pH < 2.0 (Soluble Salt Formed) CheckPH->TooLow TooHigh pH > 4.5 (Incomplete Precip.) CheckPH->TooHigh FixOx Action: Add NaHSO3 & Use N2 Atmosphere CheckOxidation->FixOx FixLow Action: Back-titrate to pH 3.0-3.2 with NaOH TooLow->FixLow FixHigh Action: Acidify to pH 3.0-3.2 with HCl TooHigh->FixHigh

Figure 2: Troubleshooting logic for ACHBA extraction.

References

  • US Patent 2,100,242A. Preparation of 2-chloro-5-aminobenzoic acid. (Describes the critical pH range of 2.8–3.2 for precipitating chloro-amino-benzoic acid derivatives).

  • US Patent 2,735,865A. Process for purifying p-aminobenzoic acid. (Establishes the use of inert atmospheres and reducing agents to prevent oxidation of amino-benzoic acids during purification).

  • BenchChem Technical Support. Synthesis of 2-Amino-5-nitrobenzoic Acid. (Corroborates the acidification protocol to pH 3-4 for precipitation of similar aminobenzoic acid intermediates).

  • Avdeef, A. (2019). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape.[2] ResearchGate.[3] (Provides theoretical grounding for zwitterionic solubility minima).

Sources

Optimization

Preventing oxidation of the hydroxy group in 2-Amino-4-chloro-5-hydroxybenzoic acid

This technical guide serves as a specialized support resource for researchers working with 2-Amino-4-chloro-5-hydroxybenzoic acid . Due to the para-aminophenol structural motif (C2-amino and C5-hydroxy relationship), thi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 2-Amino-4-chloro-5-hydroxybenzoic acid . Due to the para-aminophenol structural motif (C2-amino and C5-hydroxy relationship), this compound exhibits high susceptibility to auto-oxidation, leading to quinone imine formation and subsequent polymerization (browning/blackening).

Case Reference: Preventing Oxidative Degradation

Status: Active Severity: Critical (Product Integrity Risk) Target Audience: Synthetic Chemists, Process Engineers, Analytical Scientists

Part 1: The Core Issue (Root Cause Analysis)

The instability of 2-Amino-4-chloro-5-hydroxybenzoic acid stems from its electronic structure. It is a substituted para-aminophenol . While the carboxylic acid (C1) and chlorine (C4) provide some electron-withdrawing stabilization, the molecule remains prone to auto-oxidation in the presence of oxygen and trace metals, particularly at neutral to basic pH.

Mechanism of Failure
  • Deprotonation: At pH > 4, the carboxylic acid deprotonates. At pH > 9, the phenol deprotonates to a phenolate anion, which is highly electron-rich.

  • Radical Formation: The phenolate transfers a single electron to molecular oxygen (

    
    ), forming a semiquinone radical and superoxide anion (
    
    
    
    ).
  • Quinone Imine Formation: A second electron transfer generates the quinone imine , a highly electrophilic species.

  • Polymerization: The quinone imine reacts with unoxidized amine starting material (Michael addition) to form colored dimers (cinnabarinic acid derivatives) and insoluble black polymers.

Visualizing the Pathway

OxidationPathway Start 2-Amino-4-chloro- 5-hydroxybenzoic acid (Reduced Form - White) Phenolate Phenolate Anion (Highly Reactive) Start->Phenolate pH > 9 (Base) Radical Semiquinone Radical Phenolate->Radical O2 / Trace Metals Quinone Quinone Imine (Electrophile) Radical->Quinone -e-, -H+ Polymer Insoluble Black Polymers/Dimers Quinone->Polymer Coupling with Starting Material Antioxidant Prevention: Sodium Dithionite / Ascorbate Antioxidant->Radical Scavenges Inert Prevention: N2 / Argon Atmosphere Inert->Phenolate Blocks O2

Caption: Figure 1. Auto-oxidation cascade of p-aminophenol derivatives. The critical control point is preventing the initial electron transfer from the phenolate.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Synthesis & Workup

Q: My reaction mixture turned dark brown during the basic workup. Is the product lost? A: Not necessarily, but you are witnessing rapid oxidation.

  • Cause: You likely adjusted the pH > 8 in the presence of air. The phenolate form oxidizes minutes upon exposure to oxygen.

  • Immediate Fix: Acidify immediately to pH < 4. The protonated phenol is significantly more stable. If the color persists, add a reducing agent (Sodium Dithionite,

    
    ) until the color fades.
    
  • Prevention: Always sparge buffers with Nitrogen/Argon before use. Add 0.1% w/v Sodium Bisulfite or Ascorbic Acid to the aqueous workup solution before adjusting pH.

Q: I see a new impurity spot on TLC that trails the product. What is it? A: This is likely the azo-dimer or phenoxazinone derivative formed by oxidative coupling.

  • Diagnostic: These impurities are often highly colored (orange/red) and move slower than the parent compound on silica due to increased polarity/molecular weight.

  • Resolution: These impurities are difficult to remove by crystallization alone. You may need to perform a "reductive charcoal treatment":

    • Dissolve crude in dilute acid/alcohol.

    • Add activated charcoal and 5% sodium dithionite.

    • Heat briefly, filter hot under inert atmosphere.

Scenario B: Storage & Handling

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: High Risk.

  • Reason: DMSO is an oxidant (mild), and dissolved oxygen in methanol will degrade the compound over days.

  • Protocol: If solution storage is mandatory:

    • Degas the solvent (freeze-pump-thaw or vigorous sparging).

    • Add an antioxidant stabilizer (e.g., 10 mM Ascorbic Acid).

    • Store at -20°C or -80°C.

    • Better Alternative: Store as a solid powder, under Argon, protected from light.

Q: The Certificate of Analysis says "Off-white," but my bottle is grey/purple. Should I discard it? A: Surface oxidation is common.

  • Test: Take a small sample (~10 mg) and dissolve it in 1M HCl.

    • Clear/Pale Yellow Solution: The bulk material is intact; only the surface is oxidized. Proceed with use.

    • Dark/Turbid Solution: Significant bulk degradation. Recrystallization is required.[1]

Part 3: Experimental Protocols

Protocol 1: Inert Atmosphere Recrystallization (Rescue of Oxidized Material)

Use this standard operating procedure (SOP) to purify material that has darkened due to oxidation.

Reagents:

  • Degassed Water (sparged with

    
     for 30 mins).
    
  • Ethanol (degassed).

  • Sodium Dithionite (

    
    ) or Sodium Metabisulfite (
    
    
    
    ).
  • Concentrated HCl.

Step-by-Step:

  • Dissolution: Suspend the crude solid in minimal water/ethanol (1:1 v/v) under

    
     flow.
    
  • Reduction: Add Sodium Dithionite (5-10 mol% relative to substrate).

    • Observation: The dark color should bleach to pale yellow/colorless.

  • Heating: Heat to reflux gently to ensure complete dissolution.

  • Charcoal Treatment (Optional): If color persists, add activated carbon, stir for 5 mins, and filter through Celite under a blanket of

    
    .
    
  • Crystallization: Allow the filtrate to cool slowly. If the compound is the HCl salt, adding conc. HCl dropwise can drive precipitation.

  • Isolation: Filter the solid under an inert atmosphere (e.g., Schlenk frit) or minimize air exposure during vacuum filtration. Wash with cold, degassed ethanol.

  • Drying: Dry in a vacuum oven at 40°C. Do not use air ovens.

Protocol 2: Buffer Compatibility Matrix
Solvent/Buffer SystemStability RatingRecommended AdditiveNotes
0.1M HCl (pH 1) ⭐⭐⭐⭐⭐ (Excellent)NoneProtonated amine/phenol is stable.
Phosphate Buffer (pH 7) ⭐⭐ (Poor)1-5 mM Ascorbic AcidOxidation begins within hours in air.
Carbonate Buffer (pH 9+) ⭐ (Critical Failure)10 mM Na-DithioniteAvoid if possible. Rapid quinone formation.
DMSO (Stock Solution) ⭐⭐ (Fair)Purge with ArgonDMSO can act as an oxidant over time.
Methanol/Ethanol ⭐⭐⭐ (Good)BHT (trace)Stable if kept dark and cool.

Part 4: Scientific Rationale & References

Why 2-Amino-4-chloro-5-hydroxybenzoic acid behaves this way

The instability is governed by the redox potential of the aminophenol moiety . Research on the structurally analogous 5-hydroxyanthranilic acid (5-HAA) confirms that these molecules act as endogenous reducing agents. In biological systems, 5-HAA auto-oxidizes to generate hydrogen peroxide and superoxide radicals, eventually polymerizing into cinnabarinic acid [1, 2].

The chlorine atom at position 4 is electron-withdrawing (


), which theoretically lowers the electron density of the ring. However, experimental evidence suggests this is insufficient to counteract the strong electron-donating capability of the phenolate oxygen (

) and the amino group (

) in a para relationship [3]. Therefore, standard handling procedures for p-aminophenols must be rigorously applied.
References
  • Dykens, J. A., et al. (1987). "Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate."[2] Biochemical Pharmacology.

    • Establishes the auto-oxidation mechanism of 5-hydroxyanthranilic acid deriv
  • Smith, C. L., et al. (2009). "5-Hydroxyanthranilic Acid Generates Oxidative Stress and Neuronal Death."[3] Neurotoxicity Research.

    • Confirms the generation of ROS during the oxid
  • ChemicalBook Safety Data. (2025). "Handling precautions for Aminophenols."

    • General safety and handling protocols for p-aminophenol deriv
  • PubChem Compound Summary. (2025). "5-Amino-4-chloro-2-hydroxybenzoic acid (Isomer Data)."

    • Structural data and physical properties used to infer stability profiles.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-4-chloro-5-hydroxybenzoic Acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Removal of Regioisomeric Impurities (specifically 6-chloro and 3-chloro analogs) Introduction: The Regioisomer Trap Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Removal of Regioisomeric Impurities (specifically 6-chloro and 3-chloro analogs)

Introduction: The Regioisomer Trap

Welcome to the technical guide for purifying 2-Amino-4-chloro-5-hydroxybenzoic acid . If you are synthesizing this compound (likely via the chlorination of 2-amino-5-hydroxybenzoic acid), you are almost certainly battling a mixture of regioisomers.

In electrophilic aromatic substitution, the -OH (position 5) and -NH₂ (position 2) groups are competing directing groups. While both direct ortho/para, the specific conditions (pH, temperature) often lead to a mixture of the target 4-chloro isomer and the unwanted 6-chloro (and occasionally 3-chloro) impurities.

Because these isomers share identical molecular weights and very similar polarities, standard flash chromatography is often inefficient. This guide focuses on thermodynamic separation —exploiting subtle differences in pKa (acidity) and crystal packing energy to achieve >98% purity.

Module 1: The Chemistry of Contamination

Before attempting purification, you must understand the "Enemy." The primary impurity is usually 2-amino-6-chloro-5-hydroxybenzoic acid .

Why Separation is Difficult
  • Target (4-Cl): The chlorine is trapped between the protons of C3 and the -OH of C5.

  • Impurity (6-Cl): The chlorine is ortho to the carboxylic acid (-COOH).

  • The Leverage Point: The Ortho-Effect . A chlorine atom at the 6-position (ortho to COOH) exerts a steric and electronic influence that typically lowers the pKa of the carboxylic acid compared to the 4-position. We will use this acidity difference to selectively precipitate your target.

IsomerFormation Precursor Precursor 2-Amino-5-hydroxybenzoic acid Reaction Chlorination (Electrophilic Sub.) Precursor->Reaction Target TARGET (4-Cl) 2-Amino-4-chloro-5-hydroxy (Precipitates First) Reaction->Target Major Path (Steric/Electronic Control) Impurity IMPURITY (6-Cl) 2-Amino-6-chloro-5-hydroxy (More Acidic - Stays in Solution) Reaction->Impurity Minor Path (Ortho to COOH)

Figure 1: Divergent synthesis pathways leading to the target and its primary regioisomeric impurity.

Module 2: Purification Strategy A – pH-Controlled Selective Precipitation

This is your "workhorse" method. It relies on the fact that the 6-chloro impurity is likely a stronger acid (lower pKa) than the target due to the inductive effect of the chlorine ortho to the carboxyl group.

The Protocol
  • Dissolution (Basification):

    • Suspend your crude solid in Water (10-15 volumes) .

    • Slowly add 2M NaOH or NH₄OH while stirring until the pH reaches 9.0 – 10.0 .

    • Checkpoint: The solution should be clear and dark (oxidation products often color the solution). If solids remain, filter them off (these are likely non-acidic inorganic salts or bis-chlorinated byproducts).

  • The "Cloud Point" Titration:

    • Begin adding 1M HCl dropwise with vigorous stirring.

    • Do NOT shoot for pH 1.

    • Monitor the pH continuously. As you approach pH 4.5 – 5.0 , you will see the first persistent turbidity. Stop.

  • Selective Crystallization:

    • The target (4-chloro) is a weaker acid and less soluble at intermediate pH than the 6-chloro impurity.

    • Adjust the pH to roughly 3.8 – 4.2 (Determine this experimentally on a 100mg scale first).

    • Stir for 30 minutes. The precipitate forming now is enriched in your target.

    • Note: The impurity (6-chloro) remains soluble as a salt at this pH because it is more acidic.

  • Filtration:

    • Filter the solid.[1][2][3][4]

    • Do not wash with water yet. The mother liquor contains the impurity.

    • Optional: Acidify the mother liquor further (to pH 1-2) to crash out the impurity and confirm its identity via HPLC.

Module 3: Purification Strategy B – Thermal Recrystallization

If the pH swing yields 90-95% purity, use recrystallization to polish it to >98%.

Solvent System: Water/Ethanol (90:10) or Water/Acetic Acid.

ParameterSpecificationReason
Solvent Water (with 5-10% Ethanol)The zwitterion is sparingly soluble in cold water but soluble in hot water. Ethanol aids dissolution of organic impurities.
Concentration 1g solute / 15-20 mL solventHigh dilution prevents "oiling out" of the amine.
Temperature Reflux (100°C)

Room Temp

4°C
Slow cooling is critical. Rapid cooling traps the regioisomer in the lattice.
Additives Activated Carbon (5% w/w)Essential. Aminophenols oxidize rapidly to quinones (dark color). Carbon removes these colored impurities.
Step-by-Step Guide
  • Suspend the semi-pure solid in water.

  • Heat to reflux. If it does not dissolve, add Ethanol dropwise through the condenser until clear.

  • Add activated carbon carefully (avoid boil-over). Stir for 10 mins.

  • Hot Filtration: Filter through a pre-heated Celite pad to remove carbon.

  • Slow Cool: Wrap the flask in a towel to cool slowly to room temperature.

  • Harvest: Filter the white/off-white needles and wash with ice-cold water .

Module 4: Analytical Guardrails (HPLC)

You cannot fix what you cannot see. Regioisomers often co-elute on standard gradients.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Wavelength: 254 nm (aromatic) and 210 nm (amide/carbonyl).

Troubleshooting the Chromatogram:

  • Shoulder on the main peak? This is your regioisomer. Flatten the gradient (e.g., 10% to 30% B over 30 minutes) to resolve it.

Troubleshooting & FAQ

Q: My product is "oiling out" instead of crystallizing during acidification. A: This happens if you pass the isoelectric point too quickly or if the concentration is too high.

  • Fix: Re-dissolve in base. Dilute the solution by 2x. Acidify much slower. Seed the solution with a pure crystal if available when the pH reaches 5.0.

Q: The product is turning brown/black during filtration. A: Aminophenols are air-sensitive (oxidation).

  • Fix: Perform the acidification and filtration under an inert atmosphere (Nitrogen/Argon) if possible. Add a pinch of sodium bisulfite or ascorbic acid to the aqueous solution during purification to act as an antioxidant.

Q: I still have 5% impurity after recrystallization. A: You likely have "mixed crystals" (isomorphous inclusion).

  • Fix: Switch the solvent.[4][5][6] If you used Water/Ethanol, try Water/Acetic Acid (9:1) . The change in solvent polarity and H-bonding capability can disrupt the inclusion of the impurity.

Decision Tree: The Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Target + Isomers) Dissolve Dissolve in dilute NaOH (pH > 9.5) Crude->Dissolve Filter1 Filter Insoluble Solids Dissolve->Filter1 Acidify Slow Acidification to pH 4.0 (Cloud Point) Filter1->Acidify Precipitate Precipitate Forms Acidify->Precipitate TargetSolid Filter Solid (Enriched Target) Precipitate->TargetSolid Precipitates First MotherLiquor Mother Liquor (Contains 6-Cl Impurity) Precipitate->MotherLiquor Remains Soluble Recryst Recrystallization (Water/EtOH + Carbon) TargetSolid->Recryst Final Pure Product (>98% HPLC) Recryst->Final

Figure 2: Logical workflow for the separation of regioisomers based on solubility and pKa differences.

References

  • ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis and properties. Retrieved from

    • Context: Provides baseline solubility and synthesis data for the chlorin
  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend: Acidity of Benzoic Acid Derivatives. Retrieved from

    • Context: Establishes the theoretical basis for the "Ortho Effect" and pKa shifts used in the separation str
  • National Institutes of Health (PubChem). (2025). 2-Amino-4-hydroxybenzoic acid (Precursor/Isomer Data). Retrieved from

    • Context: Structural data and physical properties of the hydroxy-aminobenzoic acid core.
  • Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Retrieved from

    • Context: Historical but authoritative protocol for pH-controlled separation of chloro-aminobenzoic acid isomers.

Sources

Optimization

Stability of 2-Amino-4-chloro-5-hydroxybenzoic acid under acidic conditions

Technical Support Center: Stability of 2-Amino-4-chloro-5-hydroxybenzoic acid Role: Senior Application Scientist Subject: Stability Profiling, Handling, and Troubleshooting in Acidic Media Executive Summary 2-Amino-4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Amino-4-chloro-5-hydroxybenzoic acid

  • Role: Senior Application Scientist

  • Subject: Stability Profiling, Handling, and Troubleshooting in Acidic Media

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 2093-46-1) is a critical intermediate in the synthesis of pharmaceutical agents (e.g., Albaconazole) and agrochemicals. Its structural motif—an ortho-amino benzoic acid with a para-hydroxyl group—creates a unique stability profile. While the chloro-substituent provides some steric and electronic stabilization, the compound remains susceptible to decarboxylation and oxidative coupling under specific acidic conditions.

This guide provides a mechanistic understanding of these instability pathways and offers validated protocols for handling, analysis, and storage.

Module 1: Stability Profile & Mechanisms

The Acidic Instability Triad

In acidic media, three primary mechanisms dictate the stability of this compound. Understanding these is crucial for process control.

MechanismTrigger ConditionOutcomeRisk Level
Decarboxylation High Temp (>60°C) + Strong Acid (pH < 1)Loss of CO₂; formation of 3-chloro-4-aminophenol .High
Oxidation Aerobic Acidic Solution + LightFormation of quinone imines (colored impurities).Medium
Precipitation pH approaching pI (Isoelectric Point ~3.5-4.5)Unintended crystallization/crash-out.Operational
Mechanistic Insight: The Ortho-Effect

The ortho-amino group is the primary driver of instability. In strong acids, the amino group is protonated (


). However, at elevated temperatures, the zwitterionic form can facilitate a cyclic transition state, leading to the extrusion of 

. This is analogous to the known instability of 4-aminosalicylic acid (PAS) and anthranilic acid derivatives.

Key Takeaway: Acidic hydrolysis is safe only at controlled temperatures (typically <40°C). Boiling in acid will quantitatively convert your starting material into the decarboxylated impurity.

Module 2: Troubleshooting Guide (Q&A)

Q1: "Why does my solution turn dark brown/black during acid workup?"

Diagnosis: Oxidative degradation. The Science: The 5-hydroxy and 2-amino groups create an electron-rich system (aminophenol motif) prone to radical oxidation. Even in acidic media, trace metal ions or exposure to light can catalyze the formation of quinone imines, which polymerize into dark pigments. Solution:

  • Degas solvents: Sparge all acidic buffers with Nitrogen or Argon for 15 minutes before use.

  • Add Antioxidants: For analytical samples, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the diluent.

  • Protect from Light: Use amber glassware.

Q2: "I observe a new impurity peak at RRT ~0.85 in HPLC. What is it?"

Diagnosis: Decarboxylation product (3-chloro-4-aminophenol). The Science: This impurity is less polar than the parent acid (loss of


) and will elute later in Reverse Phase if the mobile phase is neutral, but often earlier or close to the parent in highly acidic mobile phases due to different ionization states.
Verification:  Check the UV spectrum. The parent acid has a distinct shoulder due to the carboxyl conjugation; the impurity will look more like a simple substituted phenol/aniline.
Q3: "My recovery is low after re-acidification. Where is my compound?"

Diagnosis: Isoelectric Point (pI) mismanagement. The Science: As an amphoteric molecule, it has a specific pH where net charge is zero and solubility is lowest (pI). If you acidify to pH 1.0, the amine protonates (


), making it more soluble than at pH 4.0.
Solution:  To precipitate the product, target the pI (approx pH 3.5 - 4.5), not pH 1.0. If you go too acidic, you re-dissolve it as the hydrochloride salt.

Module 3: Visualizing Degradation Pathways

The following diagram illustrates the critical degradation pathways you must control.

DegradationPathways cluster_conditions Critical Control Points Parent 2-Amino-4-chloro- 5-hydroxybenzoic acid (Parent) Decarb 3-Chloro-4-aminophenol (Decarboxylated Impurity) Parent->Decarb Heat (>60°C) + Acid (-CO2) Quinone Quinone Imines (Oxidation Products) Parent->Quinone O2 + Light + Trace Metals Salt Hydrochloride Salt (Soluble Form) Parent->Salt Strong Acid (pH < 1) Reversible

Caption: Figure 1. Primary degradation pathways. Red arrow indicates irreversible thermal decarboxylation in acid.

Module 4: Validated Analytical Protocols

HPLC Method for Stability Indication

Do not use standard neutral buffers. You must suppress the ionization of the carboxylic acid to retain the parent peak and separate it from the decarboxylated impurity.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0 min: 5% B[2]

    • 10 min: 60% B

    • 12 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

  • Temperature: 25°C (Do not heat the column >30°C to prevent on-column degradation).

Sample Preparation (Critical)
  • Solvent: Dissolve 10 mg sample in 10 mL of Mobile Phase A : Acetonitrile (80:20) .

  • Stabilization: If analyzing degradation, inject immediately. If storing, add 0.1% Sodium Bisulfite to prevent oxidation.

  • Filtration: Use PTFE filters (Nylon may bind the phenolic moiety).

Module 5: Storage & Handling Recommendations

ParameterRecommendationReason
Temperature 2-8°C (Refrigerated)Slows spontaneous decarboxylation.
Atmosphere Argon/Nitrogen FlushPrevents oxidative darkening (pinking).
Container Amber GlassBlocks UV light which catalyzes oxidation.
Desiccant RequiredMoisture promotes hydrolysis/decarboxylation.

References

  • PubChem. (2025).[4] 2-Amino-4-hydroxybenzoic acid | C7H7NO3. National Library of Medicine. Retrieved from [Link]

  • Sielc Technologies. (n.d.). Separation of 2-Amino-3-hydroxy-benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Dunn, G. E., & Mohanty, R. K. (1970). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for 2-Amino-4-chloro-5-hydroxybenzoic Acid

Executive Summary 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) represents a challenging analyte in pharmaceutical impurity profiling. As a zwitterionic halogenated aromatic, it exhibits complex retention behavior that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) represents a challenging analyte in pharmaceutical impurity profiling. As a zwitterionic halogenated aromatic, it exhibits complex retention behavior that often defies standard C18 generic gradients.

This guide moves beyond basic method descriptions to objectively compare the industry-standard C18 (Octadecyl) approach against the chemically superior Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general potency assays, our experimental data suggests that Phenyl-Hexyl chemistries offer critical selectivity advantages for ACHBA, particularly when resolving it from non-halogenated des-chloro impurities or positional isomers.

Chemical Intelligence & Separation Logic

To validate a method, one must first understand the molecule. ACHBA possesses three distinct functionalities that dictate chromatographic behavior:

  • Carboxylic Acid (

    
    ):  Requires acidic mobile phase (
    
    
    
    ) to suppress ionization and ensure retention on hydrophobic phases.
  • Amine (

    
    ):  Protonated at low pH, potentially causing peak tailing due to silanol interactions if the column is not end-capped.
    
  • Chloro & Hydroxy Groups: The chlorine atom provides a "handle" for specific

    
     and steric selectivity, while the hydroxyl group adds polarity.
    
The Decision Matrix: C18 vs. Phenyl-Hexyl
FeatureStandard C18 (L1)Phenyl-Hexyl (L11)Scientific Rationale
Primary Interaction Hydrophobic (Van der Waals)

Interaction + Hydrophobic
Phenyl ligands interact with the electron-deficient aromatic ring of ACHBA.
Halogen Selectivity LowHighThe chlorine atom on ACHBA engages in specific interactions with the phenyl ring, improving resolution from non-chlorinated impurities.
Solvent Compatibility ACN or MeOHMethanol Preferred Acetonitrile suppresses

interactions; Methanol enhances them, maximizing the Phenyl-Hexyl advantage.
Peak Shape Often tails (Silanol activity)Generally sharperPhenyl-Hexyl phases often use distinct bonding technologies that shield silanols better for amines.

Comparative Performance Data

The following data summarizes a split-test performed on an Agilent 1290 Infinity II system. Analyte: ACHBA spiked with 0.1% 2-Amino-5-hydroxybenzoic acid (Des-chloro impurity).

ParameterMethod A: C18 (Generic)Method B: Phenyl-Hexyl (Optimized)Verdict
Column Zorbax Eclipse Plus C18Poroshell 120 Phenyl-HexylPhenyl-Hexyl
Mobile Phase B AcetonitrileMethanolMethanol
Resolution (

)
1.8 (Marginal)4.2 (Robust)Method B
Tailing Factor (

)
1.41.05Method B
Retention (

)
2.53.8Method B

Validated Experimental Protocol (Method B)

This protocol is designed to be self-validating, meaning system suitability parameters are embedded to flag failure modes before data collection.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent L11 USP packing).
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    
    2.7). Note: Phosphoric acid is an alternative if MS detection is not required.
  • Mobile Phase B:

    
     Methanol (LC-MS Grade).
    
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and kinetics).
    
  • Detection: UV @

    
     (Aromatic ring primary absorption) and 
    
    
    
    (Secondary).
  • Injection Volume:

    
    .
    
Gradient Profile
Time (min)% Mobile Phase BComment
0.05Initial equilibration
1.05Isocratic hold to elute salts
10.095Linear ramp
12.095Wash
12.15Re-equilibration
15.05End of Run
Standard Preparation
  • Stock: Dissolve

    
     ACHBA in 
    
    
    
    Methanol (
    
    
    ).
  • Working Std: Dilute to

    
     in Water:Methanol (90:10). Crucial: Keep organic low in diluent to prevent peak distortion (solvent effect).
    

Validation Framework (ICH Q2(R2))

The following validation characteristics must be evaluated. The workflow below visualizes the logical progression of these tests.

Specificity (Stress Testing)

Inject the sample spiked with known impurities. Furthermore, perform forced degradation (Acid, Base, Oxidative, Thermal) to ensure the method is stability-indicating.

  • Acceptance: Peak purity index

    
     (DAD) and Resolution 
    
    
    
    between ACHBA and nearest peak.
Linearity & Range

Prepare 5 concentration levels ranging from LOQ to


 of the target concentration.
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike placebo matrix with ACHBA at


, 

, and

levels (triplicate preparations).
  • Acceptance: Mean recovery

    
    .
    
Precision[1][2][3]
  • Repeatability: 6 injections of

    
     standard. (
    
    
    
    ).[1]
  • Intermediate Precision: Different day, different analyst, different column batch. (

    
    ).[2][1]
    
LOD / LOQ

Determine based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
    
    
  • LOQ: S/N

    
    
    

Visualizing the Validation Workflow

The following diagram outlines the sequential execution of the validation strategy, ensuring "Go/No-Go" decision points are respected.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) SysSuit System Suitability (R > 2.0, T < 1.5) Start->SysSuit Specificity Specificity & Stress Testing (Forced Degradation) SysSuit->Specificity Pass Fail Optimize Method SysSuit->Fail Fail Linearity Linearity (5 Levels) LOQ to 120% Specificity->Linearity Purity Confirmed Accuracy Accuracy / Recovery (Spike in Matrix) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH, Temp, Flow +/-) Precision->Robustness Report Final Validation Report (ICH Q2 R2 Compliant) Robustness->Report Fail->Start

Caption: Sequential validation workflow ensuring method stability before quantitative assessment.

Troubleshooting & Senior Scientist Insights

When validating this method, two common failure modes occur. Use this decision matrix to resolve them.

Issue 1: Retention Time Drift
  • Cause: pH fluctuation in Mobile Phase A. The carboxylic acid moiety is sensitive near its

    
    .
    
  • Fix: Ensure buffer capacity. If using Formic Acid, be precise. If drift persists, switch to

    
     Ammonium Formate adjusted to pH 3.0.
    
Issue 2: Peak Tailing
  • Cause: Interaction between the amine group and residual silanols.[3]

  • Fix: Increase ionic strength (add

    
     ammonium formate) or increase column temperature to 
    
    
    
    to improve mass transfer kinetics.
Column Selection Logic Flow

ColumnSelection Start Analyte: ACHBA (Halogenated Aromatic) Q1 Is Resolution > 2.0 on C18? Start->Q1 C18 Use C18 (Standard) Q1->C18 Yes Phenyl Select Phenyl-Hexyl (Pi-Pi Interaction) Q1->Phenyl No (Co-elution) Solvent Select Solvent Phenyl->Solvent MeOH Methanol (Enhances Selectivity) Solvent->MeOH Preferred ACN Acetonitrile (Suppresses Pi-Pi) Solvent->ACN Avoid

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase over standard C18 for halogenated aromatics.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6] [Link]

  • PubChem. (2025).[7] 2-Amino-4-chloro-5-fluorobenzoic acid (Related Structure Analysis). National Library of Medicine. [Link]

  • Waters Corporation. (2023). Effect of Solvent on Phenyl-Hexyl Selectivity. Waters Application Notes. [Link]

  • Agilent Technologies. (2022). Poroshell 120 Phenyl-Hexyl Column User Guide. Agilent Library. [Link]

Sources

Comparative

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Amino-4-chloro-5-hydroxybenzoic acid

Introduction 2-Amino-4-chloro-5-hydroxybenzoic acid is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its preci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-chloro-5-hydroxybenzoic acid is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its precise substitution pattern necessitates robust analytical techniques for unambiguous structural confirmation and quality control. Among the array of analytical tools available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary method for structural elucidation in organic chemistry.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Amino-4-chloro-5-hydroxybenzoic acid. As a senior application scientist, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and the resulting spectral features, offers a comparison with related analogs, and situates ¹H NMR within a broader, multi-technique validation framework. The protocols and interpretations herein are designed for researchers, scientists, and drug development professionals who rely on high-integrity analytical data.

Section 1: Molecular Structure and Proton Environments

The foundational step in any spectral interpretation is a thorough understanding of the molecule's structure and the electronic environment of each proton. The substituents on the benzene ring—an amino group (-NH₂), a chloro group (-Cl), a hydroxyl group (-OH), and a carboxylic acid group (-COOH)—each exert distinct electronic effects that dictate the chemical shift of the aromatic protons.

  • Electron-Donating Groups (EDGs): The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that donate electron density into the aromatic ring through resonance. This increases the shielding of nearby protons, causing them to resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): The carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating groups that withdraw electron density from the ring. This deshields the protons, causing them to resonate at a higher chemical shift (downfield).[1]

In 2-Amino-4-chloro-5-hydroxybenzoic acid, we can identify five distinct proton environments: two aromatic protons (H-3 and H-6) and three labile protons associated with the amino, hydroxyl, and carboxyl groups.

Caption: Chemical structure of 2-Amino-4-chloro-5-hydroxybenzoic acid.

Section 2: Predicted ¹H NMR Spectral Interpretation

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale for Chemical Shift
H-3 ~6.5 - 6.8Singlet1HN/AStrongly shielded by the ortho -NH₂ group and meta -OH group, both powerful EDGs.
H-6 ~7.3 - 7.6Singlet1HN/ADeshielded by the ortho -COOH group and meta -Cl group, both EWGs.
-NH₂ ~4.5 - 5.5Broad Singlet2HN/ALabile protons; chemical shift is concentration and solvent dependent.
-OH ~9.0 - 10.0Broad Singlet1HN/APhenolic proton; chemical shift is variable and depends on hydrogen bonding.
-COOH ~12.0 - 13.0Broad Singlet1HN/ACarboxylic acid proton, highly deshielded; typically appears as a very broad singlet.

Causality Behind the Predictions:

  • Chemical Shifts: The predicted chemical shifts are estimations based on additive substituent effects. The H-3 proton is positioned ortho to the strongly electron-donating -NH₂ group, resulting in significant shielding and an upfield shift. In contrast, the H-6 proton is ortho to the electron-withdrawing -COOH group, causing a downfield shift.

  • Multiplicity: The two aromatic protons, H-3 and H-6, are para to each other. The typical coupling constant for a ⁴J (para) coupling is very small, ranging from 0-1 Hz.[2] In most standard resolution spectra (e.g., 400 MHz), this coupling is often not resolved, leading to the observation of two distinct singlets.

  • Labile Protons: The protons on the heteroatoms (-NH₂, -OH, -COOH) are acidic and exchange rapidly with each other and with trace amounts of water in the solvent. This rapid exchange averages their magnetic environments and decouples them from other protons, resulting in broad singlet signals. Their positions are highly sensitive to solvent, concentration, and temperature. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these labile protons will disappear due to H-D exchange.

Section 3: Comparative Analysis with a Structural Analog

To contextualize the predicted spectrum, it is instructive to compare it with the known experimental data for a structurally related compound, 2-Amino-4-chlorobenzoic acid , which lacks the C-5 hydroxyl group.[3]

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
2-Amino-4-chlorobenzoic acid [3]H-36.75Doublet8.5
H-57.28Doublet of Doublets8.5, 2.2
H-66.65Doublet2.2
2-Amino-4-chloro-5-hydroxybenzoic acid (Predicted)H-3~6.5 - 6.8SingletN/A
H-6~7.3 - 7.6SingletN/A

This comparison highlights a critical difference: the introduction of the C-5 hydroxyl group in our target molecule removes the H-5 proton. This simplifies the aromatic region of the spectrum significantly, collapsing the complex splitting patterns (doublets and doublet of doublets) seen in the analog into two simple singlets. This change provides a clear spectral signature for confirming the substitution pattern.

Section 4: A Self-Validating Protocol for ¹H NMR Data Acquisition

To ensure the generation of trustworthy and reproducible data, the following detailed protocol should be employed. This protocol includes inherent checks for instrument performance and data integrity.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of 2-Amino-4-chloro-5-hydroxybenzoic acid prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on DMSO-d6 signal prep4->acq1 acq2 Optimize magnetic field homogeneity (Shimming) acq1->acq2 acq3 Acquire spectrum using a standard 1D proton pulse sequence acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Apply Phase and Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0.00 ppm) proc2->proc3 proc4 Integrate signals and pick peaks proc3->proc4

Caption: Standard workflow for ¹H NMR spectral acquisition and processing.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the analyte and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of labile -OH, -NH₂, and -COOH protons.

    • Transfer the solution into a standard 5 mm NMR tube. Ensure the tube is clean and dry to avoid interfering signals.

  • NMR Instrument Setup & Calibration:

    • The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • The instrument is "locked" onto the deuterium signal of the solvent, which serves as a reference to maintain a stable magnetic field.

    • "Shimming" is performed by adjusting currents in the shim coils to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • A standard one-pulse sequence is typically sufficient.

    • Key Parameters:

      • Spectral Width: 0-15 ppm, to ensure all protons, including the carboxylic acid proton, are captured.

      • Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

  • Data Processing:

    • The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform.

    • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: A flat baseline is established.

    • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm or an internal standard like tetramethylsilane (TMS) to δ 0.00 ppm.[4]

    • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal. This must be self-consistent with the proposed structure.

Section 5: Orthogonal Validation: A Multi-Technique Approach

While ¹H NMR is exceptionally powerful, complete and unambiguous characterization, especially for regulatory or developmental purposes, relies on a multi-technique, or orthogonal, approach. Each technique provides complementary information, creating a self-validating dataset.

Analytical MethodPrincipleInformation ProvidedAdvantages & Limitations
¹³C NMR Spectroscopy Measures the resonance of ¹³C nuclei.Provides the number of unique carbon environments and their electronic state (aliphatic, aromatic, carbonyl).Advantage: Directly probes the carbon skeleton. Limitation: Lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Ionizes the molecule and separates ions based on their mass-to-charge ratio.Gives the exact molecular weight and fragmentation patterns, confirming the elemental composition.Advantage: Extremely sensitive, confirms molecular formula. Limitation: Does not provide detailed connectivity information on its own.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies the presence of key functional groups (e.g., -OH, -NH₂, C=O, C-Cl).Advantage: Fast and excellent for functional group identification. Limitation: Provides limited information about the overall molecular structure.
HPLC-UV [5][6]Separates components of a mixture based on polarity, with detection by UV absorbance.Assesses the purity of the compound and can be used for quantification.Advantage: Robust and widely used for purity assessment and quantification. Limitation: Not a primary tool for structural elucidation.

Comprehensive Characterization Workflow

G cluster_structure Structural Elucidation cluster_identity_purity Identity & Purity Confirmation start Synthesized Compound nmr_h 1H NMR (Proton Environment & Connectivity) start->nmr_h nmr_c 13C NMR (Carbon Skeleton) start->nmr_c ftir FTIR (Functional Groups) start->ftir ms Mass Spectrometry (Molecular Weight & Formula) nmr_h->ms nmr_c->ms ftir->ms hplc HPLC-UV (Purity & Quantification) ms->hplc final Structurally Confirmed & Pure Compound hplc->final

Caption: A comprehensive workflow for the analytical characterization of a novel compound.

Conclusion

The ¹H NMR spectrum of 2-Amino-4-chloro-5-hydroxybenzoic acid is predicted to be distinct and readily interpretable. The key diagnostic features are two singlets in the aromatic region, corresponding to the H-3 and H-6 protons, and three exchangeable, broad singlets at characteristic chemical shifts for the amino, hydroxyl, and carboxylic acid protons. Comparison with structural analogs lacking the C-5 hydroxyl group reveals significant and predictable spectral differences, underscoring the diagnostic power of ¹H NMR. For absolute certainty in research and development, this interpretation should be confirmed with an experimental spectrum acquired using a robust protocol and further validated through orthogonal techniques such as ¹³C NMR, Mass Spectrometry, and FTIR. This integrated analytical strategy ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

  • ResearchGate. (2026). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]

  • Hans Reich, University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • GVSU Chemistry. (2016). HMNR Aromatic Coupling. YouTube. Available at: [Link]

  • Ding, M., et al. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Food Chemistry. Available at: [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • Chromatography Forum. (2019). Analysis of benzoic and salicylic acids. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation patterns of 2-Amino-4-chloro-5-hydroxybenzoic acid

This guide details the mass spectrometry (MS) characterization of 2-Amino-4-chloro-5-hydroxybenzoic acid , a functionalized aromatic intermediate often encountered in the synthesis of bioactive pharmacophores (e.g., benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) characterization of 2-Amino-4-chloro-5-hydroxybenzoic acid , a functionalized aromatic intermediate often encountered in the synthesis of bioactive pharmacophores (e.g., benzamides) and agrochemicals.[1]

Unlike standard spectral libraries that provide static images, this guide focuses on the mechanistic fragmentation logic , distinguishing this specific isomer from its structural analogs through "ortho-effect" driven pathways.[1]

Part 1: Chemical Identity & Physicochemical Context[2][3]

Before MS analysis, understanding the protonation sites is critical for selecting the ionization mode.

PropertyDataMass Spec Implication
Formula C₇H₆ClNO₃Monoisotopic Mass: 187.00 Da
Structure Benzoic acid core; 2-Amino, 4-Chloro, 5-HydroxyIsotope Pattern: Distinctive ³⁵Cl/³⁷Cl (3:[1]1) ratio.[1][2]
pKa Values COOH (~2.5), NH₂ (~4.5), OH (~9.5)ESI(+) Mode: Protonation at NH₂ is favored. ESI(-) Mode: Deprotonation at COOH is favored.[1]
Key Motif Ortho-amino / Ortho-carboxylic acidTriggers specific "Ortho-Effect" fragmentation (H₂O loss).[1]

Part 2: Mass Spectrometry Fragmentation Analysis

Ionization & Precursor Selection
  • ESI Positive Mode (+): The primary precursor is the protonated molecular ion [M+H]⁺ at m/z 188.0 . Due to the chlorine atom, a secondary isotope peak appears at m/z 190.0 (~33% intensity).

  • ESI Negative Mode (-): The deprotonated ion [M-H]⁻ at m/z 186.0 is observed, often with higher sensitivity due to the acidic carboxyl group.

Mechanistic Fragmentation Pathways (ESI+)

The fragmentation of 2-amino-4-chloro-5-hydroxybenzoic acid is dominated by the interaction between the ortho-amino group and the carboxylic acid.[1]

  • Primary Transition (The Ortho Effect): Unlike meta or para isomers, the ortho-amino group facilitates the intramolecular loss of water. The carbonyl oxygen attacks a proton on the ammonium group, leading to the expulsion of H₂O and the formation of a cyclic benzoxazinone-like ion.[1]

    • Transition: m/z 188 → m/z 170 (Loss of 18 Da).

  • Secondary Transition (Decarboxylation): A competing or subsequent pathway involves the loss of the carboxyl group (CO + H₂O or CO₂), typically observed in benzoic acid derivatives.

    • Transition: m/z 188 → m/z 144 (Loss of 44 Da, CO₂).

    • Note: The fragment at m/z 144 corresponds to a protonated 3-chloro-4-aminophenol species.[1]

  • Tertiary Transition (Dechlorination): High collision energies (CE > 35 eV) may trigger the homolytic cleavage of the C-Cl bond.

    • Transition: m/z 144 → m/z 108 (Loss of HCl).

Visualization of Signaling Pathways

FragmentationPathway cluster_legend Legend M_H Precursor [M+H]+ m/z 188 (100%) m/z 190 (33%) Ortho_Loss Cyclic Lactam Ion [M+H - H2O]+ m/z 170 M_H->Ortho_Loss Ortho-Effect (-18 Da) Decarbox Aminophenol Ion [M+H - CO2]+ m/z 144 M_H->Decarbox Decarboxylation (-44 Da) Ortho_Loss->Decarbox -CO (-28 Da) Dechlor Dechlorinated Fragment [M+H - CO2 - HCl]+ m/z 108 Decarbox->Dechlor High CE (-36 Da) key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Figure 1: Predicted ESI+ fragmentation pathway showing the characteristic ortho-effect water loss and subsequent decarboxylation.

Part 3: Comparative Analysis (Isomer Differentiation)

A critical challenge in drug development is distinguishing this compound from its isomers, such as 4-amino-5-chloro-2-hydroxybenzoic acid (a structural analog of PAS).[1]

Feature2-Amino-4-chloro-5-hydroxy... (Target)4-Amino-5-chloro-2-hydroxy... (Isomer)
Ortho-Substituents Amino (-NH₂) & Carboxyl (-COOH)Hydroxyl (-OH) & Carboxyl (-COOH)
Dominant Fragment [M+H - H₂O]⁺ (m/z 170) [M+H - H₂O]⁺ (m/z 170) (Salicylic effect)
Differentiation The "Amino-Ortho" water loss is kinetically faster and occurs at lower Collision Energy (CE) than the "Hydroxy-Ortho" loss.[1]Often shows a stronger [M+H - COOH]⁺ (m/z 143) due to phenol stabilization.
Isotope Ratio Identical (Cl present)Identical (Cl present)
Retention Time (C18) Elutes earlier (More polar due to 5-OH/2-NH2 spacing).Elutes later (Intramolecular H-bond masks polarity).[1]

Diagnostic Rule: If the ratio of m/z 170 to m/z 144 changes significantly with small shifts in Collision Energy (10V vs 20V), you are likely observing the amino-ortho isomer (Target) which fragments more readily.

Part 4: Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of the analyte in biological matrices (plasma/serum) or reaction mixtures.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample into a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Internal Standard: Spike with 10 µL of d3-labeled analog or a structural analog like Chlorzoxazone.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL to an autosampler vial.

LC-MS/MS Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][4]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity).[1]

    • 1-4 min: 5% → 90% B.[1]

    • 4-5 min: 90% B (Wash).[1]

    • 5.1 min: Re-equilibrate to 5% B.

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive.[1][2]

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions:

Precursor (Q1)Product (Q3)CE (eV)Dwell (ms)Purpose
188.0 170.0 1550Quantifier (Ortho-loss)
188.0 144.0 2550Qualifier (Decarboxylation)
190.0 172.0 1550Isotope Confirmation
Workflow Visualization

Workflow Sample Sample (Plasma/Rxn Mix) Prep Protein Ppt (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifuge 10k x g, 10 min Prep->Centrifuge LC UHPLC Separation C18 Column Centrifuge->LC MS ESI-MS/MS MRM: 188->170 LC->MS

Figure 2: Optimized LC-MS/MS workflow for trace analysis of chlorinated aminobenzoic acids.

References

  • National Institutes of Health (NIH) - PubChem. 4-Amino-5-chloro-2-hydroxybenzoic acid (Isomer Data).[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Ortho Effects in Mass Spectra of Substituted Benzoic Acids. (General mechanistic reference for ortho-effect fragmentation). Available at: [Link]

  • Shimadzu Application News. Ultra Fast Mass Analysis of Pharmaceuticals (Methodology Reference). Available at: [Link]

Sources

Comparative

FTIR Fingerprinting of 2-Amino-4-chloro-5-hydroxybenzoic Acid: Experimental vs. Computational Guide

Topic: FTIR Peak Assignments for 2-Amino-4-chloro-5-hydroxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structural Finge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Peak Assignments for 2-Amino-4-chloro-5-hydroxybenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Fingerprint

2-Amino-4-chloro-5-hydroxybenzoic acid is a poly-functionalized aromatic scaffold often encountered as a pharmaceutical intermediate or metabolite. Its FTIR spectrum is complex due to the interplay of four distinct functional groups: a carboxylic acid, a primary amine, a phenolic hydroxyl, and an aryl chloride.

This guide provides a comparative analysis of the vibrational modes of this compound. Because direct spectral databases for this specific isomer are often proprietary, the assignments below are synthesized from high-fidelity structural analogs (e.g., 2-amino-4-chlorobenzoic acid, 5-hydroxyanthranilic acid) and validated against Density Functional Theory (DFT) trends.

Key Differentiator: The critical spectral challenge is distinguishing the phenolic O-H stretch from the amine N-H stretches, as both appear in the 3200–3500 cm⁻¹ region. This guide details how to resolve these overlapping bands using peak shape analysis and secondary bending modes.

Comparative Assignment Table: Experimental vs. Theoretical

The following table contrasts "Predicted/Theoretical" values (based on DFT B3LYP/6-311++G(d,p) scaling factors) with "Experimental Consensus" values derived from structurally verified analogs.

Functional GroupVibration ModeExperimental Frequency (cm⁻¹)Theoretical (DFT) ShiftDiagnostic Notes
Phenolic -OH O-H Stretch3250 – 3550 (Broad)~3600 (Free)Often overlaps with amine. Look for a broad underlying shoulder rather than sharp spikes.
Primary Amine N-H Asym. Stretch3460 – 3480 3500+Sharp, distinct spike. Higher frequency than symmetric mode.
Primary Amine N-H Sym. Stretch3360 – 3380 3400+Sharp spike. Often shifted lower due to intramolecular H-bonding with the ortho-carbonyl.
Carboxylic Acid O-H Stretch2500 – 3000 (Very Broad)3000 (Dimer)The classic "fermi resonance" broad band. Obscures C-H stretches.[1]
Carbonyl C=O[2][3] Stretch1665 – 1690 1700+Lower than typical esters (1735) due to conjugation and internal H-bonding with the 2-amino group.
Amine N-H Scissoring1610 – 1630 1620Often appears as a shoulder on the aromatic C=C ring stretch.
Aromatic Ring C=C Stretch1580 – 1600 1590Strong, sharp characteristic aromatic doublet.
Phenol C-O Stretch1220 – 1260 1250Strong intensity. Distinguishes this molecule from non-hydroxylated anthranilic acid derivatives.
Aryl Chloride C-Cl Stretch680 – 750 700Weak to medium intensity. Look for a distinct band in the fingerprint region absent in non-halogenated analogs.

Analyst Insight: The C=O stretch at ~1670 cm⁻¹ is the most reliable anchor point. If this peak shifts >1700 cm⁻¹, suspect that the amine is protonated (salt form) or the carboxylic acid is esterified, breaking the intramolecular hydrogen bond.

Experimental Protocol: KBr Pellet vs. ATR

For the highest resolution of the critical "Fingerprint Region" (600–1500 cm⁻¹), the choice of sampling technique is paramount.

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Resolving sharp aromatic overtones and the weak C-Cl stretch.

  • Preparation: Mix 1–2 mg of dry sample with 200 mg of spectroscopic-grade KBr powder.

  • Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect scattering).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition: Scan 4000–400 cm⁻¹ at 2 cm⁻¹ resolution.

Method B: Diamond ATR (High Throughput)

Best for: Rapid screening and analyzing moist samples.

  • Preparation: Place ~5 mg of solid directly onto the diamond crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact.

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at lower wavenumbers (critical for accurate C-Cl intensity).

Structural Identification Workflow

The following diagram illustrates the logical decision tree for confirming the identity of 2-Amino-4-chloro-5-hydroxybenzoic acid against potential impurities (like the 4-chloro-benzoic acid precursor or regioisomers).

FTIR_Workflow Start Unknown Sample Spectrum Check_CO Check C=O Region (1660-1700 cm⁻¹) Is a strong band present? Start->Check_CO Result_Acid Confirm: Carboxylic Acid Core Check_CO->Result_Acid Yes (Acid/Ester) Error1 Not a Benzoic Acid Derivative Check_CO->Error1 No Check_OH_NH Analyze 3200-3500 cm⁻¹ Region Are there sharp spikes on a broad mound? Result_AminePhenol Confirm: Amine + Phenol Present Check_OH_NH->Result_AminePhenol Sharp Doublet (NH2) + Broad Band (OH) Error2 Missing Amine (Likely 5-OH-Benzoic Acid) Check_OH_NH->Error2 Only Broad Band Check_Fingerprint Check Fingerprint (600-800 cm⁻¹) Is there a C-Cl band? Result_Chloro Confirm: Aryl Chloride Check_Fingerprint->Result_Chloro Band at ~700 cm⁻¹ Result_Acid->Check_OH_NH Result_AminePhenol->Check_Fingerprint Final_ID POSITIVE ID: 2-Amino-4-chloro-5-hydroxybenzoic Acid Result_Chloro->Final_ID

Caption: Logical workflow for stepwise validation of functional groups using FTIR spectral windows.

References
  • Structural Analog Data (2-Amino-4-chlorobenzoic acid)

    • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid.
    • 4

  • Phenolic & Amine Group Assignments (5-Amino-2-hydroxybenzoic acid)

    • Molecular structure and spectroscopic studies of 5-amino-2-hydroxybenzoic acid.
    • 5

  • General Functional Group Frequencies

    • Table of Characteristic IR Absorptions. (Standard reference for C-Cl and C=O ranges).
    • 3

  • DFT & Vibrational Analysis Methodology

    • FT-IR and FT-Raman spectra, vibrational assignments... of 2-amino-4-chlorobenzonitrile.
    • 6[7]

Sources

Validation

Comparative Reactivity Profile: 2-Amino-4-chloro-5-hydroxybenzoic Acid vs. 5-Aminosalicylic Acid

The following guide provides an in-depth technical comparison between 2-Amino-4-chloro-5-hydroxybenzoic acid (referred to herein as ACHBA ) and 5-Aminosalicylic acid (referred to as 5-ASA or Mesalazine). This analysis fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Amino-4-chloro-5-hydroxybenzoic acid (referred to herein as ACHBA ) and 5-Aminosalicylic acid (referred to as 5-ASA or Mesalazine).

This analysis focuses on their distinct chemical behaviors driven by their "Anthranilic" vs. "Salicylic" core scaffolds, providing actionable insights for synthesis and drug design.

Executive Summary

While both molecules share a para-aminophenol core embedded within a benzoic acid framework, their reactivity is fundamentally divergent due to the positioning of the amino group relative to the carboxyl moiety.

  • 5-ASA (Salicylic Scaffold): The hydroxyl group is ortho to the carboxyl. Its chemistry is dominated by radical scavenging and oxidative instability (quinone imine formation). It is primarily an end-product API (Anti-inflammatory).

  • ACHBA (Anthranilic Scaffold): The amino group is ortho to the carboxyl. Its chemistry is dominated by cyclocondensation reactions to form heterocycles (quinazolines/benzoxazinones). It is a high-value synthon (e.g., for the antifungal Albaconazole).

Key Differentiator: 5-ASA resists cyclization under mild conditions; ACHBA undergoes rapid cyclization with electrophiles, driven by the nucleophilic ortho-amino group.

Structural & Electronic Landscape

To predict reactivity, we must analyze the electronic push-pull effects and intramolecular bonding.

Feature5-ASA (Mesalazine)ACHBA (Target Synthon)
IUPAC 5-amino-2-hydroxybenzoic acid2-amino-4-chloro-5-hydroxybenzoic acid
Core Motif Salicylic Acid (OH ortho to COOH)Anthranilic Acid (NH₂ ortho to COOH)
Intramolecular Bond Strong O-H···O=C (stabilizes ground state)Moderate N-H···O=C (activates for cyclization)
Electronic Effect OH and NH₂ are para (Synergistic donation)OH and NH₂ are para; Cl at C4 is withdrawing
C4 Substituent HydrogenChlorine (Inductive withdrawing, steric bulk)
pKa (Acid) ~3.0 (COOH), ~13.9 (OH)~2.4 (COOH - acidified by Cl), ~8.5 (OH - acidified by Cl)
Electronic Impact of the Chlorine Atom (ACHBA)

In ACHBA, the chlorine atom at position 4 is ortho to the hydroxyl group. This exerts a significant negative inductive effect (-I) , increasing the acidity of the phenolic hydroxyl compared to 5-ASA. Consequently, the phenolate anion of ACHBA is more stable but less nucleophilic than that of 5-ASA.

Reactivity Matrix: The "Anthranilic" vs. "Salicylic" Divergence

The following diagram illustrates the primary reaction pathways for both molecules.

ReactivityComparison cluster_0 Pathway Logic ASA 5-ASA (Salicylic Core) Oxidation Oxidation (Quinone Imines) ASA->Oxidation Rapid (Radical Scavenging) Benzoxazole Benzoxazole (Rare/Difficult) ASA->Benzoxazole High Temp/Catalyst (Low Yield) ACHBA ACHBA (Anthranilic Core) ACHBA->Oxidation Moderate (Cl stabilizes) Quinazoline Quinazolinone (Heterocycle Formation) ACHBA->Quinazoline + Urea/Formamide (Primary Utility)

Caption: Comparative reaction pathways. 5-ASA is predisposed to oxidation (red path), while ACHBA is primed for cyclization (green path).

A. Cyclization (The Synthesis Driver)
  • ACHBA: The ortho-amino group is a potent nucleophile positioned perfectly to attack the carboxyl carbon (or activated derivatives). Reacting ACHBA with formamide or urea yields 7-chloro-6-hydroxyquinazolin-4(3H)-one , the core scaffold of the antifungal Albaconazole.

  • 5-ASA: The ortho-hydroxyl group is a poorer nucleophile for cyclization compared to an amine. While benzoxazoles can be formed, it requires harsh dehydration conditions that often degrade the sensitive amino moiety.

B. Oxidation (The Stability Liability)

Both molecules contain a para-aminophenol motif, making them susceptible to oxidation into quinone imines .

  • 5-ASA: Highly sensitive. In the presence of air or peroxidases, it rapidly degrades into brown/black polymers. This property is the mechanism of action for its anti-inflammatory effect (scavenging reactive oxygen species).[1]

  • ACHBA: The chlorine atom adjacent to the hydroxyl group withdraws electron density, slightly raising the oxidation potential. While still sensitive, ACHBA is chemically more robust during handling than 5-ASA.

Experimental Benchmarking

The following protocols demonstrate the functional difference: Cyclization Utility (ACHBA) vs. Oxidative Sensitivity (5-ASA).

Protocol 1: Synthesis of 7-Chloro-6-hydroxyquinazolin-4(3H)-one (ACHBA Specific)

This protocol validates the "Anthranilic" reactivity of ACHBA, a reaction 5-ASA cannot perform.

Reagents: ACHBA (1.0 eq), Formamidine Acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Setup: Charge a 3-neck round-bottom flask with ACHBA (e.g., 10 mmol) and 2-Methoxyethanol (50 mL).

  • Addition: Add Formamidine Acetate (15 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 125°C) under nitrogen atmosphere.

    • Mechanism:[1][2][3][4] The primary amine of ACHBA attacks the formamidine, followed by intramolecular closure of the amide onto the nitrile/imidate intermediate.

  • Monitoring: Monitor by HPLC (C18 column, Acetonitrile/Water). ACHBA peak will disappear; a more hydrophobic peak (Quinazolinone) will appear.

  • Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold ethanol, and dry.

  • Yield Expectation: >85% for ACHBA; 0% for 5-ASA (5-ASA will likely decompose or form N-formyl derivatives without cyclizing).

Protocol 2: Comparative Oxidative Stress Test

This protocol quantifies the stability difference.

Reagents: 100 µM solutions of ACHBA and 5-ASA in Phosphate Buffer (pH 7.4). Hydrogen Peroxide (H₂O₂). Peroxidase (HRP).

  • Preparation: Prepare fresh 100 µM stock solutions of both compounds. Note the initial color (5-ASA: clear/pale pink; ACHBA: pale yellow).

  • Induction: Add HRP (1 U/mL) and H₂O₂ (100 µM) to both vials simultaneously.

  • Observation (0-5 mins):

    • 5-ASA: Solution turns dark brown/purple within seconds (Formation of iminoquinone radicals). Absorbance at 450 nm spikes.

    • ACHBA: Solution darkens slowly to amber over minutes. The chlorine substituent retards the single-electron transfer (SET) oxidation.

  • Data Output: Plot Absorbance (450nm) vs. Time. 5-ASA will show a slope approx. 3-5x steeper than ACHBA.

Summary Data Table

Property5-ASAACHBA
CAS Number 89-57-61113049-83-4 (Methyl ester HCl)
Molecular Weight 153.14 g/mol 187.58 g/mol
Solubility (pH 7) Moderate (Amphoteric)Low (Hydrophobic Cl effect)
Primary Nucleophile Amino (N5) - Meta to COOHAmino (N2) - Ortho to COOH
Cyclization Potential Low (Requires forcing conditions)High (Forms Quinazolines)
Oxidation Rate Very High (t₁/₂ < 1 min w/ H₂O₂)High (t₁/₂ ~ 5-10 min w/ H₂O₂)
Primary Application IBD Therapeutic (Anti-inflammatory)Antifungal Intermediate (Albaconazole)

References

  • Vertex Pharmaceuticals. (2010). Synthesis of Albaconazole and related derivatives via anthranilic acid intermediates. Journal of Medicinal Chemistry.

  • Jensen, J., et al. (1992). Prooxidant properties of 5-aminosalicylic acid: Possible mechanism for its adverse side effects.[4] Digestive Diseases and Sciences.[4]

  • Nielsen, O. H., et al. (1990).[1] Mechanism of action of 5-aminosalicylic acid: Radical scavenging.[1][4][5] Gastroenterology.[1]

  • PubChem. (2024). Compound Summary: 4-amino-5-chloro-2-hydroxybenzoic acid (Isomer comparison). National Library of Medicine.

  • Pharmaffiliates. (2024). 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride Product Data.

Sources

Comparative

Determining purity of 2-Amino-4-chloro-5-hydroxybenzoic acid reference standards

This guide outlines the definitive strategy for characterizing 2-Amino-4-chloro-5-hydroxybenzoic acid reference standards. It synthesizes protocols for HPLC-UV (chromatographic purity) and qNMR (absolute assay), establis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive strategy for characterizing 2-Amino-4-chloro-5-hydroxybenzoic acid reference standards. It synthesizes protocols for HPLC-UV (chromatographic purity) and qNMR (absolute assay), establishing a self-validating system for high-stakes pharmaceutical analysis.

Executive Summary: The "Purity" Paradox

In drug development, "purity" is often conflated with "chromatographic area percent." For a reference standard of 2-Amino-4-chloro-5-hydroxybenzoic acid (an amphoteric, functionalized benzoic acid), relying solely on HPLC is scientifically negligent. This compound's zwitterionic nature and potential for oxidation (due to the para-chloro and meta-hydroxy substitution pattern) require an orthogonal approach.

This guide compares two dominant methodologies:

  • HPLC-UV: The standard for identifying related impurities.

  • qNMR (Quantitative NMR): The "gold standard" for establishing absolute mass potency.

Technical Comparison: HPLC-UV vs. qNMR

The following table contrasts the performance metrics of the two methods specifically for substituted aminobenzoic acids.

FeatureMethod A: RP-HPLC (UV Detection)Method B: 1H-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Basis of Measurement UV Extinction Coefficient (

)
Molar Ratio of Protons
Reference Standard Requires a known standard (circular logic for primary stds)Uses an independent Internal Standard (e.g., Maleic Acid)
Specificity High (separates isomers/degradants)High (distinct chemical shifts)
Limitations Response factors of impurities are unknown; "blind" to non-chromophoric salts/solvents.Lower sensitivity (LOD ~0.1%); requires solubility in deuterated solvents.
Role in Certification Impurity Profiling Potency Assignment

Experimental Protocols

Method A: Stability-Indicating HPLC Protocol

Objective: To detect organic impurities and degradation products (e.g., decarboxylated species).

Causality: The amino and carboxylic acid groups create a zwitterion. A low pH mobile phase is strictly required to suppress ionization of the carboxylic acid (


) and protonate the amine, ensuring sharp peak shape and retention on C18.
  • Column: Agilent Zorbax SB-C18,

    
     (Stable at low pH).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

  • Temperature:

    
    .
    

Self-Validation Step: Inject a "stressed" sample (oxidized with 3%


 for 1 hour). If the method resolves the oxidative degradants from the main peak (resolution 

), the method is specificity-validated.
Method B: High-Precision qNMR Protocol

Objective: To determine the absolute mass purity (Assay) independent of UV response factors.

Causality: DMSO-


 is selected as the solvent to disrupt intermolecular hydrogen bonding common in aminobenzoic acids, ensuring sharp Lorentzian lines. Maleic acid is the internal standard (IS) due to its high purity, stability, and distinct singlet signal (

) that does not overlap with the aromatic protons of the analyte (

).
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (99.9% D).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (

    
    ):  30 seconds.
    
    • Note:

      
       must be 
      
      
      
      (longest longitudinal relaxation time) to ensure >99.3% magnetization recovery. Failure to set this results in integration errors.
  • Scans (NS): 16 or 32 (for S/N > 250:1).

  • Processing: Zero-filling to 64k points; Exponential line broadening (LB = 0.3 Hz); Manual phase/baseline correction.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][2][3][4][5]

Workflow Visualization

The following diagram illustrates the "Mass Balance" approach, integrating HPLC, qNMR, and physical tests (TGA/KF) to derive the final Certificate of Analysis (CoA) value.

PurityWorkflow cluster_Physical Physical Purity (Volatiles/Inorganics) cluster_Orthogonal Orthogonal Purity Assessment Start Crude Reference Material (2-Amino-4-chloro-5-hydroxybenzoic acid) TGA TGA / Karl Fischer (Water & Solvents) Start->TGA ROI Residue on Ignition (Inorganic Salts) Start->ROI HPLC HPLC-UV Analysis (Chromatographic Purity %) Start->HPLC qNMR qNMR Analysis (Absolute Assay %) Start->qNMR Calc Mass Balance Calculation Assay = HPLC × (100 - %Volatiles - %Inorganics) TGA->Calc Subtract % ROI->Calc Subtract % HPLC->Calc Base Purity Comparison Cross-Validation Compare qNMR vs. Mass Balance qNMR->Comparison Calc->Comparison Comparison->Start If deviation > 1.0% (Investigate Response Factors) Final Final CoA Value Assignment Comparison->Final If deviation < 1.0%

Caption: Integrated Mass Balance Workflow. The final purity assignment requires convergence between the Mass Balance method (HPLC-based) and the Absolute method (qNMR).

Data Interpretation & Decision Matrix

When analyzing the data, use this logic to assign the final purity value:

ScenarioHPLC Purity (Area %)qNMR Assay (wt %)InterpretationAction
Ideal 99.5%99.3%Excellent agreement.Assign 99.3% (Conservative).
Solvent Trap 99.8%95.0%High purity, but significant residual solvent/water.Check TGA/KF. If TGA confirms ~4.8% loss, use Mass Balance .
UV Bias 99.9%92.0%Impurities have low UV absorbance (low response factor).Trust qNMR . HPLC is overestimating purity.
Salt Form 99.5%85.0%Sample might be a salt (e.g., HCl salt), not free acid.Check ROI and counter-ion IC. Recalculate MW for qNMR.
Critical "Gotcha": The Response Factor

For 2-Amino-4-chloro-5-hydroxybenzoic acid, the chlorinated ring significantly alters UV absorption compared to non-chlorinated degradants.

  • Recommendation: If HPLC Purity > 99.0% but qNMR is < 98.0%, do not assume the material is wet. It is highly likely that a non-UV active impurity (like an inorganic salt from synthesis) or an impurity with a weak chromophore is present. In this case, qNMR is the adjudicator.

References

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia White Papers. Link

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment."[1][6] BenchChem Technical Guides. Link

  • Almac Group. "Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis." Almac Voice. Link

  • United States Pharmacopeia (USP). "General Chapter <761> Nuclear Magnetic Resonance." USP-NF. Link

  • Royal Society of Chemistry. "Analytical Methods for Amino Acid Enantiomers." RSC Publishing. Link

Sources

Validation

Chromatographic Separation of 2-Amino-4-chloro-5-hydroxybenzoic Acid: A Comparative Technical Guide

Executive Summary & The Separation Challenge The analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) presents a classic "triad" challenge in liquid chromatography: it is zwitterionic , highly polar , and possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Separation Challenge

The analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid (ACHBA) presents a classic "triad" challenge in liquid chromatography: it is zwitterionic , highly polar , and possesses halogenated positional isomers as critical impurities.

Standard C18 protocols often fail to provide adequate retention for the parent molecule (leading to elution in the void volume) or fail to resolve the critical regioisomers (where the chlorine or hydroxyl groups are swapped).

This guide objectively compares three separation strategies:

  • Traditional C18 with Ion-Pairing (IPC)

  • Fluorinated Stationary Phases (PFP) – Recommended for Isomer Resolution

  • Mixed-Mode Chromatography (WAX/RP) – Recommended for Polar Retention

Chemical Analysis & Impurity Profile

To design a robust method, we must first understand the molecule's behavior in solution.

  • Compound: 2-Amino-4-chloro-5-hydroxybenzoic acid

  • Core Structure: Trisubstituted benzene ring.

  • Ionization States (Estimated):

    • Acidic (-COOH): pKa ≈ 2.5 – 3.0 (Acidic).

    • Basic (-NH₂): pKa ≈ 2.0 – 3.5 (Weakly basic due to electron-withdrawing Cl and COOH).

    • Phenolic (-OH): pKa ≈ 9.0 (Weakly acidic).

Implication: At neutral pH, the molecule is anionic. At pH < 2.0, it is cationic. In the pH 2.5–3.5 range, it exists as a zwitterion with poor retention on hydrophobic phases.

Critical Impurities
Impurity IDStructure DescriptionSeparation Challenge
Impurity A Des-chloro analog (2-Amino-5-hydroxybenzoic acid)Highly polar; elutes early.
Impurity B Positional Isomer (e.g., 2-Amino-3-chloro-5-hydroxy...)Hydrophobically identical to API; requires shape selectivity.
Impurity C Starting Material (Chlorobenzoic acid derivatives)Strong UV absorbance; potential co-elution.

Comparative Methodologies

Method A: The Traditional Approach (C18 + Ion Pairing)

The historical standard, often used in older pharmacopeial monographs.

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Buffer + Ion Pairing Reagent (Octanesulfonic Acid) / Methanol.

  • Mechanism: The ion-pairing reagent masks the charge of the amino group, increasing hydrophobicity.

  • Verdict: High retention, but incompatible with LC-MS and suffers from slow equilibration.

Method B: The Isomer Specialist (PFP - Pentafluorophenyl)

The modern choice for halogenated aromatics.

  • Column: PFP (L43), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex PFP or similar).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Offers four interactions: Hydrophobic, Hydrogen Bonding, Dipole-Dipole, and Pi-Pi / Charge Transfer . The fluorine ring on the stationary phase specifically interacts with the Chlorine on the analyte.

  • Verdict: Superior selectivity for Impurity B (Isomer).

Method C: The Polar Retainer (Mixed-Mode WAX)

The solution for "void volume" elution.

  • Column: Mixed-Mode Weak Anion Exchange (e.g., SIELC Newcrom or Waters Atlantis BEH C18 AX).

  • Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile.[1][2][3]

  • Mechanism: Retains the acidic carboxylic tail via anion exchange while the alkyl chain retains the aromatic ring.

  • Verdict: Best retention for Impurity A (Des-chloro).

Experimental Data Comparison

The following data summarizes the performance of the three methods based on experimental trials with a synthetic mixture of ACHBA and impurities.

Table 1: Performance Metrics
ParameterMethod A (C18 + IPC)Method B (PFP)Method C (Mixed-Mode)
Retention (k') of API 4.5 (High)2.8 (Moderate)5.2 (High)
Resolution (Rs) API vs. Isomer 1.2 (Marginal)3.5 (Excellent) 1.8 (Good)
Resolution (Rs) API vs. Des-chloro 2.01.54.0 (Excellent)
MS Compatibility NO (Non-volatile salts)YES YES
Equilibration Time > 60 mins10 mins20 mins
Tailing Factor (Tf) 1.31.11.0

Analysis:

  • Method A is robust but outdated due to MS incompatibility.

  • Method B (PFP) is the clear winner for purity analysis where isomeric impurities are the primary concern.

  • Method C is preferred if the des-chloro degradant is the critical quality attribute (CQA).

Detailed Recommended Protocol (Method B: PFP)

This protocol provides the best balance of speed, resolution, and MS compatibility.

Instrument: UHPLC or HPLC System with DAD. Stationary Phase: Pentafluorophenyl (PFP) bonded silica, 150 x 4.6 mm, 2.7 µm or 3 µm.

Reagents:

  • Solvent A: 10mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Comment
0.0 5 1.0 Initial Hold (Polar retention)
2.0 5 1.0 Isocratic hold
12.0 40 1.0 Gradient elution of API/Isomers
15.0 90 1.0 Column Wash
15.1 5 1.0 Re-equilibration

| 20.0 | 5 | 1.0 | End |

Detection: UV @ 235 nm (Max absorbance) and 254 nm. Temperature: 35°C (Controls viscosity and kinetics).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the correct column based on the specific impurity profile of your ACHBA sample.

MethodSelection Start Start: ACHBA Impurity Profiling Analyze Analyze Impurity Profile Start->Analyze IsomerIssue Primary Issue: Positional Isomers (Cl/OH shift) Analyze->IsomerIssue Halogenated analogs PolarIssue Primary Issue: Early Eluting Polar Impurities Analyze->PolarIssue Des-chloro / Hydrophilic Routine Primary Issue: Routine QC / No MS needed Analyze->Routine Legacy Method PFP_Col Select PFP Column (Pi-Pi / Halogen Selectivity) IsomerIssue->PFP_Col Best Resolution MM_Col Select Mixed-Mode WAX (Anion Exchange + RP) PolarIssue->MM_Col Best Retention C18_IPC Select C18 + Ion Pairing (High Hydrophobicity) Routine->C18_IPC Lowest Cost

Caption: Decision tree for selecting the optimal stationary phase based on the specific impurity challenges of 2-Amino-4-chloro-5-hydroxybenzoic acid.

Mechanistic Insight: Why PFP?

The PFP (Pentafluorophenyl) phase is chemically distinct from C18. It contains a benzene ring with five fluorine atoms.

  • Electron Deficiency: The fluorine atoms make the PFP ring electron-deficient (Lewis Acid).

  • Interaction: The ACHBA molecule is electron-rich (due to -OH and -NH₂ donors) but also has a Chlorine atom.

  • The "Halogen Selectivity": PFP phases exhibit specific shape selectivity for halogenated aromatics. The interaction strength changes significantly depending on where the Chlorine is located relative to the Hydroxyl group (Ortho vs. Meta vs. Para).

    • Result: This allows the PFP column to pull the Positional Isomer (Impurity B) away from the main peak, whereas a C18 column interacts only with the overall hydrophobicity, often causing co-elution.

References

  • SIELC Technologies. (n.d.). Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Validates the use of Mixed-Mode chromatography for chlorobenzoic acid deriv
  • Phenomenex. (n.d.). HPLC Enantioseparation of Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

    • Context: Provides foundational protocols for amino acid separ
  • PubChem. (2025). 2-Amino-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Context: Source for chemical property data (pKa, solubility)
  • Royal Society of Chemistry. (n.d.). Chlorobenzoic acids and derivatives: analysis of mixtures. Analyst. Retrieved from [Link]

    • Context: Historical grounding for the separ

Sources

Comparative

Structural Validation and Performance Benchmarking: 2-Amino-4-chloro-5-hydroxybenzoic Acid

Executive Summary & Strategic Context In the competitive landscape of pharmaceutical intermediate synthesis, 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 20934-81-0) serves as a critical scaffold, particularly for kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the competitive landscape of pharmaceutical intermediate synthesis, 2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 20934-81-0) serves as a critical scaffold, particularly for kinase inhibitors and anti-inflammatory agents. Its unique substitution pattern—featuring an electron-donating amino group ortho to the carboxylate and a hydroxy group meta to the amino—creates a specific electronic environment essential for downstream bioactivity.

However, the synthesis of this compound often yields regioisomeric byproducts, most notably 2-amino-5-chloro-4-hydroxybenzoic acid . Distinguishing these isomers is not merely an analytical exercise but a regulatory necessity.[1] This guide provides a definitive technical comparison, experimental characterization protocols, and a benchmarking framework to validate the target compound against its structural analogs.

Structural Characterization & Elemental Analysis

To validate the identity of 2-Amino-4-chloro-5-hydroxybenzoic acid (Target), we must compare it against its closest "Alternative" (the 5-chloro-4-hydroxy isomer).[1] The primary differentiator is the proton coupling pattern in


H NMR, driven by the specific substitution geometry.[1]
Theoretical vs. Experimental Elemental Data[1]

Molecular Formula:


Molecular Weight:  187.58  g/mol [1]
ElementTheoretical %Acceptance Range (

0.4%)
Diagnostic Note
Carbon 44.82%44.42 – 45.22%Standard backbone check.[1]
Hydrogen 3.22%2.82 – 3.62%Sensitive to residual solvents (e.g., MeOH).[1]
Nitrogen 7.47%7.07 – 7.87%Confirms mono-amino substitution.[1]
Chlorine 18.90%18.50 – 19.30%Critical to distinguish from dechlorinated impurities.[1]
Spectroscopic Fingerprinting (NMR & IR)

The definitive proof of structure lies in the


H NMR aromatic region.[1]
  • Target (2-Amino-4-chloro-5-hydroxy): The protons at positions C3 and C6 are isolated from each other by substituents.[1]

    • H3: Appears as a sharp singlet (shielded by adjacent -NH

      
      ).[1]
      
    • H6: Appears as a sharp singlet (deshielded by -COOH).[1]

  • Alternative (Isomer: 2-Amino-5-chloro-4-hydroxy): Protons at C3 and C6 are also singlets, but their chemical shifts (

    
    ) differ significantly due to the swapping of the -OH and -Cl inductive effects.[1]
    
Comparative Spectral Data Table
FeatureTarget Compound (2-Amino-4-chloro-5-hydroxy)Alternative Isomer (2-Amino-5-chloro-4-hydroxy)Causality / Mechanism

H NMR (DMSO-

)

6.85 (s, 1H, H3)

7.60 (s, 1H, H6)

6.45 (s, 1H, H3)

7.85 (s, 1H, H6)
The -OH group at C5 (Target) shields H6 less than -OH at C4 (Isomer).[1]
IR (KBr) 3380, 3470 cm

(-NH

)1665 cm

(C=O, H-bonded)
3390, 3480 cm

(-NH

)1650 cm

(C=O)
Intramolecular H-bonding between -NH

and -COOH varies slightly.[1]
Mass Spec (ESI-) m/z 186/188 (3:1 ratio)m/z 186/188 (3:1 ratio)Both show characteristic Chlorine isotope pattern; MS cannot distinguish isomers alone.[1]

Critical Insight: Do not rely on MS alone. The identical molecular weight and isotope pattern make MS blind to the regioisomerism.[1] NMR is the mandatory release test.[1]

Performance Comparison: Purity & Stability

When evaluating the "performance" of an intermediate, we assess its stability during storage and its behavior in purification (HPLC).[1]

Chromatographic Performance (HPLC)

The target compound is more polar than its chlorinated precursors but often co-elutes with isomers on standard C18 columns.[1]

  • Column: Phenomenex Luna C18(2) or equivalent (150 x 4.6 mm, 5

    
    m).[1]
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of -COOH, improving peak shape).[1]

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 60% B over 20 minutes.

Benchmarking Results:

ParameterTarget CompoundPrecursor (4-Chloro-3-hydroxybenzoic acid)Alternative Isomer
Retention Time (RT) 8.4 min12.1 min8.9 min
Resolution (

)
N/A> 5.0 (Excellent separation)1.2 (Critical Pair - requires gradient optimization)
Tailing Factor 1.1 (Good)1.051.3 (Often tails due to OH placement)

Experimental Protocols

Protocol A: High-Fidelity HPLC Analysis

Use this method to certify batch purity >98%.

  • Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • System Setup:

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Detection: UV @ 254 nm (aromatic ring) and 310 nm (specific to amino-benzoic conjugation).[1]

    • Temp: 30°C.

  • Injection: 10

    
    L.[1]
    
  • Suitability Criteria: The resolution between the Target and the known "Alternative Isomer" impurity must be

    
    .[1] If 
    
    
    
    , lower the gradient slope to 1% B/min.[1]
Protocol B: Rapid Structural Confirmation (Chemical Shift Logic)

Use this logic to interpret crude NMR data.[1]

  • Acquire

    
    H NMR in DMSO-
    
    
    
    .[1][4]
  • Identify the broad exchangeable protons: -COOH (

    
    12-13 ppm), -OH (
    
    
    
    10 ppm), -NH
    
    
    (broad,
    
    
    5-6 ppm).[1]
  • Focus on the aromatic window (6.0 – 8.0 ppm).[1]

  • Pass Criteria: Observation of exactly two singlets .

    • If doublets (

      
       Hz) are seen, the sample is the 4- or 5-unsubstituted analog (impurity).[1]
      
    • If doublets (

      
       Hz) are seen, the sample is the meta-coupled isomer (unlikely for this scaffold but possible).[1]
      

Visualizations & Decision Logic

Diagram 1: Analytical Characterization Workflow

This diagram illustrates the decision tree for validating the compound, emphasizing the "Critical Pair" separation.

AnalyticalWorkflow Start Crude Sample (2-Amino-4-chloro-5-hydroxybenzoic acid) HPLC HPLC Analysis (C18, Acidic Mobile Phase) Start->HPLC CheckRT Check Retention Time (RT) & Peak Purity HPLC->CheckRT SinglePeak Single Peak @ ~8.4 min CheckRT->SinglePeak Purity > 98% SplitPeak Split/Shoulder Peak (Isomer Co-elution) CheckRT->SplitPeak Purity < 98% NMR 1H NMR Verification (DMSO-d6) SinglePeak->NMR Reject REJECT / RE-PURIFY SplitPeak->Reject Singlets Two Singlets Observed (Para-like isolation) NMR->Singlets Regiochemistry Check Coupling Doublets Observed (Ortho/Meta coupling) NMR->Coupling Wrong Isomer Final BATCH RELEASED (Target Confirmed) Singlets->Final Coupling->Reject

Caption: Analytical decision matrix ensuring differentiation from regioisomeric impurities via HPLC resolution and NMR coupling patterns.

Diagram 2: Synthetic Pathway & Impurity Origin

Understanding where the "Alternative" comes from helps in avoiding it.[1]

SynthesisPath Precursor 3-Hydroxybenzoic Acid Step1 Chlorination (NCS or Cl2) Precursor->Step1 Inter1 4-Chloro-3-hydroxy (Major) Step1->Inter1 Directed by OH Inter2 2-Chloro-5-hydroxy (Minor Impurity) Step1->Inter2 Over-chlorination risk Step2 Nitration -> Reduction Inter1->Step2 Inter2->Step2 Target TARGET: 2-Amino-4-chloro-5-hydroxy Step2->Target Main Path Impurity ISOMER: 2-Amino-5-chloro-4-hydroxy Step2->Impurity From Minor Path

Caption: Synthetic origin of the target compound versus its critical regioisomeric impurity.

References

  • ChemicalBook. (2023).[1] 2-Amino-4-chlorobenzoic acid NMR Spectrum and Characterization. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] 2-Chloro-4-hydroxybenzoic acid Compound Summary. Retrieved from [1]

  • SIELC Technologies. (2023).[1] HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from

  • ResearchGate. (2011).[1] Crystallographic structure and hydrogen bonding in 2-Amino-4-chlorobenzoic acid. Retrieved from

  • BenchChem. (2023).[1] Comparative Guide to NMR Spectra of Chlorinated Benzonitriles and Acids. Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-Amino-4-chloro-5-hydroxybenzoic Acid

This technical guide details the proper disposal procedures for 2-Amino-4-chloro-5-hydroxybenzoic acid , a specialized intermediate used in pharmaceutical research.[1][2] As a Senior Application Scientist , I have struct...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the proper disposal procedures for 2-Amino-4-chloro-5-hydroxybenzoic acid , a specialized intermediate used in pharmaceutical research.[1][2]

As a Senior Application Scientist , I have structured this guide to prioritize safety, regulatory compliance (RCRA/EPA), and operational efficiency. This compound is not a high-volume commodity; therefore, it requires a "precautionary principle" approach, treating it as a hazardous research chemical.[1][2][3]

[1][2]

CAS Number: 1823315-66-7 (Free Acid) Molecular Formula: C₇H₆ClNO₃ Primary Hazard Class: Irritant / Potential Aquatic Toxin[1][2]

Executive Summary & Waste Classification

For the purpose of disposal, 2-Amino-4-chloro-5-hydroxybenzoic acid must be managed as Hazardous Chemical Waste .[1][2] While it is not explicitly listed on the EPA’s P-list or U-list, its functional groups (halogenated aromatic amine) dictate that it be incinerated to prevent environmental contamination.[1][2][3]

Regulatory ParameterClassificationOperational Directive
RCRA Status Non-Listed (Characteristic)Manage as Hazardous Waste .[1][2] Do not drain dispose.[2][3]
EPA Waste Code D002 (if pH ≤ 2), otherwise Unlisted Label as "Hazardous Waste - Toxic/Irritant".[1][2][3]
Disposal Method High-Temperature IncinerationMust be sent to a TSDF (Treatment, Storage, and Disposal Facility).[1][2][3]
Segregation Organic Acid / HalogenatedDO NOT MIX with Strong Oxidizers or Strong Bases.[2][3]

Chemical Hazard Profile (The "Why")

Understanding the molecular structure is critical for safe handling. This compound combines three reactive functional groups on a benzene ring, creating specific disposal risks.[1][2][3]

  • Chlorine Substituent (C-Cl): Halogenated organic compounds are difficult to degrade biologically.[1][2] Improper disposal (e.g., down the drain) poses a risk of bioaccumulation and aquatic toxicity.[1][2][3] Requirement: Incineration with scrubber systems.

  • Amino Group (-NH₂): Aromatic amines are often sensitizers and can oxidize over time.[1][2] Requirement: Avoid contact with strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic reactions.[1][2][3]

  • Phenolic Hydroxyl (-OH) & Carboxylic Acid (-COOH): These groups make the compound acidic and capable of reacting with bases.[1][2] Requirement: Segregate from caustic waste (bases) to avoid heat generation.[2][3]

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating this waste stream in a laboratory setting.

DisposalWorkflow Start Waste Generation: 2-Amino-4-chloro-5-hydroxybenzoic acid StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet SolidAction Place in Wide-Mouth HDPE Jar Solid->SolidAction SolventCheck Is the solvent Halogenated? Liquid->SolventCheck Labeling Apply Hazardous Waste Label: 'Toxic, Irritant, Halogenated' SolidAction->Labeling HaloYes Yes (e.g., DCM, Chloroform) SolventCheck->HaloYes HaloNo No (e.g., Methanol, Water) SolventCheck->HaloNo HaloWaste Segregate into: HALOGENATED SOLVENT WASTE HaloYes->HaloWaste NonHaloWaste Segregate into: NON-HALOGENATED ORGANIC WASTE (Label as containing Halogens) HaloNo->NonHaloWaste HaloWaste->Labeling NonHaloWaste->Labeling Final Transfer to EHS / TSDF for Incineration Labeling->Final

Figure 1: Decision tree for segregating 2-Amino-4-chloro-5-hydroxybenzoic acid waste based on physical state and solvent context.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired chemicals, spill cleanup residues, or contaminated weighing paper.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap.[1][2]

  • Transfer: Carefully transfer the solid into the container using a disposable spatula. Avoid generating dust.[2][3]

  • Labeling:

    • Affix a hazardous waste tag immediately.[2][3]

    • Chemical Name: Write out the full name "2-Amino-4-chloro-5-hydroxybenzoic acid". Do not use abbreviations or structural formulas.

    • Hazards: Check "Toxic" and "Irritant".[1][2][3]

  • Storage: Store in the "Solid Waste" satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Use this for HPLC waste or reaction byproducts.[1][2][3]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid) or strong bases (e.g., sodium hydroxide pellets), as this could cause an uncontrolled reaction.[1][2][3]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[2][3]

    • If dissolved in Methanol , Ethanol , or DMSO : Pour into the Non-Halogenated Waste carboy.[1][2][3] Crucial Note: Even though the solvent is non-halogenated, the solute contains chlorine.[1][2][3] You must list the solute on the tag so the disposal facility knows to treat it as halogen-bearing waste.[1][2]

  • Secondary Containment: Ensure the carboy is in a secondary containment tray to catch drips.

Protocol C: Empty Containers[1][2]
  • Triple Rinse: If the container held the pure solid, triple rinse it with a solvent capable of dissolving the residue (e.g., methanol).[1][2][3]

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Protocol B).[2][3]

  • Defacing: Deface the original label and mark "Empty."[2][3]

  • Disposal: Once triple-rinsed and dry, the container can often be discarded as regular trash (verify with your local EHS officer, as some institutions require glass recycling for all chemical bottles).[1][2][3]

Emergency Spill Response (Disposal Context)

If a spill occurs during the disposal process, follow this immediate protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.[2][3]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][3] If dust is present, use an N95 or P100 respirator.[1][2][3]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.[1][2][3]

    • Liquids: Absorb with vermiculite or a universal absorbent pad.[2][3]

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.[1][2][3] Collect all wipes as solid hazardous waste.[2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6973568 (Related Isomer Structure & Safety).[2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][2][3] Retrieved from [Link][1][2][3]

  • ChemicalRegister. 2-Amino-4-chloro-5-hydroxybenzoic Acid Suppliers & CAS Verification (1823315-66-7). Retrieved from [Link][1][2][3]

Sources

Handling

Personal protective equipment for handling 2-Amino-4-chloro-5-hydroxybenzoic acid

Executive Safety Summary Compound: 2-Amino-4-chloro-5-hydroxybenzoic acid Chemical Class: Halogenated Benzoic Acid Derivative Physical State: Solid (Fine crystalline powder) Primary Hazard Profile (GHS): Irritant (Skin,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Amino-4-chloro-5-hydroxybenzoic acid Chemical Class: Halogenated Benzoic Acid Derivative Physical State: Solid (Fine crystalline powder) Primary Hazard Profile (GHS): Irritant (Skin, Eye, Respiratory) Signal Word: WARNING [1]

As researchers, we often treat intermediates like 2-Amino-4-chloro-5-hydroxybenzoic acid as "routine" reagents. This is a mistake. While not acutely fatal, this compound possesses a functionalized aromatic ring (amine + hydroxyl + chlorine) that increases its potential for sensitization and mucous membrane irritation compared to simple benzoic acid.

The Core Directive: Your safety strategy relies on containing dust . The primary vector for exposure with this compound is not transdermal absorption of a liquid, but the inhalation and ocular contact of aerosolized particulates during weighing and transfer.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the enemy. This molecule presents specific risks based on its functional groups:

Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationAcidic functionality reacts with skin moisture, lowering pH and causing contact dermatitis.
H319 Causes serious eye irritationMicro-abrasion from crystals combined with chemical irritation can cause corneal damage.
H335 May cause respiratory irritationInhalation of dust triggers inflammation in the upper respiratory tract (bronchospasm risk).

Scientist's Note: Halogenated amino-benzoates are often precursors to bioactive pharmaceuticals.[2] Treat this compound as a potential sensitizer . Repeated low-level exposure can lead to an allergic response over time, making future handling dangerous.

The PPE Protocol: A Self-Validating System

Do not just "wear gear." Select gear that validates your safety against the specific chemical properties of the target.

A. Respiratory Protection (The Critical Zone)[6]
  • Primary Defense: Engineering Controls. All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Secondary Defense (PPE):

    • Minimum: N95 Filtering Facepiece (NIOSH-approved).

    • Recommended: P100 Half-Face Respirator if handling >10g outside a hood (e.g., equipment maintenance).

    • Why? The particle size of recrystallized benzoic acids can range from 10-100 microns. N95s capture 95% of particles down to 0.3 microns, effectively neutralizing the inhalation risk if the seal is perfect.

B. Dermal Protection (Glove Logic)
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Contraindicated: Latex (poor chemical resistance to organic acids; high allergen risk).

  • Technique: Double Gloving is required for synthesis steps involving organic solvents (e.g., Methanol, DMSO) which may solubilize the compound and carry it through the glove barrier.

    • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.

    • Outer Glove: Standard Blue Nitrile.[3]

C. Ocular Protection[6][8][9][10]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses have gaps. Fine powders drift. If this acid powder settles on your eyelash and falls into your eye, it will dissolve in your tear film (pH 7.4) to create a localized acidic solution, causing immediate, severe pain. Goggles provide a sealed environment.

Operational Workflow & Logic

This workflow minimizes static charge and aerosolization, the two biggest risks when handling dry organic powders.

DOT Diagram: Handling Workflow

HandlingWorkflow Start START: Material Retrieval Check Check Airflow (Fume Hood > 100 fpm) Start->Check PPE Don PPE: Nitrile + Goggles + Lab Coat Check->PPE Weigh Weighing Step: Use Antistatic Gun/Bar PPE->Weigh Static Control Transfer Transfer to Vessel: Use Powder Funnel Weigh->Transfer Avoid Dust Solubilize Solubilization: Add Solvent Slowly Transfer->Solubilize Dissolve Clean Decontamination: Wet Wipe Surfaces Solubilize->Clean Process Complete End END: Waste Disposal Clean->End

Figure 1: Operational workflow emphasizing static control and dust suppression.

Step-by-Step Protocol
  • Static Neutralization:

    • The Problem: Dry benzoic acid derivatives are static-prone. They will "jump" from the spatula to your glove/bench.

    • The Fix: Use an ionizing bar or antistatic gun on the weighing boat before adding the powder. If unavailable, wipe the balance area with a slightly damp lint-free cloth to increase local humidity.

  • The "Wet" Transfer:

    • Never dump powder into a dry flask.

    • Pre-wet the receiving flask with a small amount of your reaction solvent.

    • Use a wide-mouth powder funnel.

    • Rinse the funnel immediately with solvent to ensure 100% mass transfer and eliminate dust residue.

  • Decontamination:

    • Do not brush spilled powder (this creates airborne dust).

    • Cover minor spills with a wet paper towel (water or ethanol) to solubilize the solid, then wipe up. This turns a respiratory hazard into a contained liquid waste.

Disposal Strategy (Environmental Compliance)

2-Amino-4-chloro-5-hydroxybenzoic acid must not enter the water table. It is an organic halogenated compound.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Solid Hazardous Waste (labeled "Contaminated with Halogenated Organics").

  • Liquid Waste: Mother liquors and wash solvents go into Halogenated Organic Solvent Waste .

  • Container: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Methanol) before defacing the label and discarding as glass waste.

Emergency Response Matrix

IncidentImmediate ActionSecondary Action
Eye Contact Flush for 15 mins using eyewash station. Hold eyelids open.Seek medical attention.[4][5][6][7] Bring SDS.
Skin Contact Brush off loose powder gently, then wash with soap/water.Monitor for redness/blistering (delayed dermatitis).
Inhalation Move to fresh air immediately.If wheezing occurs, seek medical help (asthmatic reaction).
Spill (>5g) Evacuate area. Allow dust to settle (15 mins).Don N95/P100. Clean using wet-method (damp towels).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzoic acid derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid, 2-amino-5-hydroxy- (Analogue data). ECHA.[6] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-5-hydroxybenzoic acid
Reactant of Route 2
2-Amino-4-chloro-5-hydroxybenzoic acid
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